molecular formula C7H14O6 B1355398 2-O-Methyl-D-glucopyranose CAS No. 2140-41-2

2-O-Methyl-D-glucopyranose

Cat. No.: B1355398
CAS No.: 2140-41-2
M. Wt: 194.18 g/mol
InChI Key: UMPNFVHHMOSNAC-WLDMJGECSA-N
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Description

2-O-Methyl-D-glucopyranose is a high-purity, white crystalline solid carbohydrate derivative with the molecular formula C 7 H 14 O 6 and a molecular weight of 194.18 g/mol . This compound is characterized by a melting point of 151-155 °C and is soluble in water, DMSO, and methanol, making it suitable for a variety of experimental conditions . It is supplied with a minimum purity of 98%, as verified by 1H-NMR analysis . As a methylated sugar, this compound serves as a critical tool in glycoscience research. Methyl glycosides like this one are fundamental for studying carbohydrate structure and reactivity, as their formation provides key evidence for the cyclic, rather than open-chain, structure of sugars . In research applications, methyl glucopyranosides are widely used to investigate carbohydrate recognition processes. For instance, studies on methyl α- and β-D-glucopyranosides have revealed their binding modes with artificial receptors, helping to elucidate the non-covalent interactions, such as hydrogen bonding, that underpin sugar recognition in biological and synthetic systems . Furthermore, methylated glucose analogs are valuable in metabolic studies. Research on compounds like 3-O-methyl-D-glucose has demonstrated their ability to inhibit glucose-induced insulin release and affect D-glucose phosphorylation, positioning them as useful probes for exploring enzymatic and metabolic pathways, including those involving hexokinase and glucokinase . Researchers also utilize this compound and its derivatives as key synthetic intermediates. In synthetic organic chemistry, methyl glucopyranosides are common starting materials for the preparation of more complex molecules. For example, methyl α-D-glucopyranoside has been used as a starting material in multi-step syntheses of compounds like valienamine, showcasing its utility in constructing optically active, complex chemical structures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to establish appropriate safety and handling practices for their laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-5(10)4(9)3(2-8)13-7(6)11/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNFVHHMOSNAC-WLDMJGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552826
Record name 2-O-Methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-41-2
Record name 2-O-Methyl-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-O-Methyl-D-glucopyranose chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-O-Methyl-D-glucopyranose

Introduction

This compound is a methylated monosaccharide derivative of D-glucose. Its specific structure, with a methyl group at the C2 position, imparts unique chemical properties that make it a valuable molecule in glycoscience. Unlike its parent molecule, the methylation at a key hydroxyl group prevents certain reactions and alters its physical characteristics, such as solubility and reactivity. This modification makes it an essential building block in the synthesis of complex oligosaccharides and glycoconjugates, a tool for probing enzyme active sites, and a reference compound in structural carbohydrate analysis. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization for researchers and professionals in drug development and chemical biology.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered pyranose ring. The defining feature is the substitution of the hydroxyl proton at the C2 position with a methyl group (-CH₃), forming an ether linkage. This seemingly minor alteration has significant stereochemical and reactive implications.

Like D-glucose, this compound exists in solution as an equilibrium mixture of two anomers: the α-anomer and the β-anomer. These diastereomers differ only in the configuration at the anomeric carbon (C1). In the α-anomer, the C1 hydroxyl group is in an axial position, while in the β-anomer, it is equatorial. The equilibrium between these forms is influenced by factors such as solvent and temperature, with the anomeric effect often favoring the α-anomer in certain conditions despite potential steric hindrance.[1]

Caption: Chair conformations of α- and β-anomers of this compound.

Physicochemical Properties

The introduction of the methyl group slightly alters the physical properties of the glucose molecule, primarily by increasing its molecular weight and modifying its polarity. These properties are critical for its handling, purification, and application in various chemical reactions.

PropertyValueSource
IUPAC Name (3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol[2][3]
CAS Number 2140-41-2[2][3]
Molecular Formula C₇H₁₄O₆[2][3]
Molecular Weight 194.18 g/mol [2][3][4]
Appearance White Crystalline Solid[3]
Melting Point 151-155 °C[3]
Solubility Soluble in Water (H₂O), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO)[3]
XLogP3 -2.1[2]
Hydrogen Bond Donors 4[5]
Hydrogen Bond Acceptors 6[5]

Synthesis and Purification

The synthesis of this compound requires regioselective methylation of the C2 hydroxyl group of D-glucose, which is challenging due to the presence of four other hydroxyl groups with similar reactivity. Therefore, multi-step synthetic strategies involving the use of protecting groups are typically employed.

A common approach involves:

  • Protection: Protecting the hydroxyl groups at C1, C3, C4, and C6 of a glucose derivative.

  • Methylation: Methylating the free C2 hydroxyl group.

  • Deprotection: Removing all protecting groups to yield the final product.

Alternative methods, such as the direct synthesis from D-glucose under specific conditions, can yield a mixture of methylated products that require careful chromatographic separation.[6]

Caption: A generalized workflow for the regioselective synthesis of this compound.

Experimental Protocol: Synthesis via a Protected Intermediate

This protocol is a representative example and may require optimization. It is based on established principles of carbohydrate chemistry.[7]

  • Preparation of Intermediate: Start with a suitably protected glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, which leaves the C2 and C3 hydroxyls free.

  • Selective Protection: React the intermediate with a bulky silylating agent (e.g., TBDPSCl) which will preferentially react with the less hindered C3-OH, leaving the C2-OH available.

  • Methylation: To a solution of the C2-OH free intermediate in dry N,N-dimethylformamide (DMF), add silver(I) oxide (Ag₂O) followed by methyl iodide (CH₃I). Stir the reaction mixture in the dark at room temperature for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC).

    • Causality: Silver oxide acts as a mild base to deprotonate the hydroxyl group, and as a scavenger for the iodide byproduct, driving the reaction to completion.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and filter through Celite to remove silver salts. Wash the filtrate with a sodium thiosulfate solution to remove excess iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Deprotection: Remove the protecting groups. The silyl group can be removed using tetrabutylammonium fluoride (TBAF). The benzylidene acetal is typically removed by catalytic hydrogenolysis (H₂, Pd/C) or mild acid hydrolysis.

  • Purification: The final product is purified from any remaining reagents or byproducts using column chromatography on silica gel.

Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of carbohydrates.[8][9]

  • ¹H NMR: In D₂O, the spectrum will show distinct signals for the anomeric proton (H1), the ring protons (H2-H6), and the methyl protons. The signal for the methyl group (-OCH₃) typically appears as a sharp singlet around 3.4-3.6 ppm. The chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton are diagnostic for determining the α- or β-configuration.[10][11]

  • ¹³C NMR: The spectrum will display seven signals corresponding to the seven carbon atoms. The presence of a signal around 58-60 ppm is characteristic of the methyl carbon of the C2-methoxy group. The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[4][12]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for confirming the molecular weight. The compound is typically observed as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the molecule must first be derivatized (e.g., by per-acetylation or per-trimethylsilylation) to increase its volatility. The resulting mass spectrum will show a characteristic fragmentation pattern corresponding to the cleavage of the pyranose ring and loss of substituents.[13][14]

Chemical Reactivity and Applications

The presence of the methyl ether at the C2 position significantly influences the molecule's reactivity.

  • Reduced Reactivity at C2: The C2 position is blocked from participating in reactions that target hydroxyl groups, such as oxidation, esterification, or glycosylation. This property is precisely why it is a valuable building block in synthetic carbohydrate chemistry; it directs reactions to the other available hydroxyl groups.[15]

  • Glycosidic Bond Formation: The anomeric hydroxyl group remains reactive and can participate in glycosylation reactions to form larger oligosaccharides.

  • Hydrolysis: The glycosidic bond can be cleaved under acidic conditions, similar to other glycosides.[15]

Applications in Research and Drug Development:

  • Synthetic Building Block: It serves as a key intermediate in the synthesis of complex carbohydrates, including those found on cell surfaces or in natural products. By having the C2 position pre-methylated, chemists can selectively modify other parts of the molecule.[6][16]

  • Enzyme Inhibition Studies: As a structural analog of glucose, this compound can be used to study the binding and mechanism of glycosidases and glycosyltransferases. It can act as a competitive inhibitor for enzymes that require a free C2-hydroxyl for their activity.[15]

  • Metabolic Probes: In metabolic studies, its structural similarity to glucose allows it to be used to investigate cellular uptake and transport mechanisms.[15]

Conclusion

This compound is more than just a simple derivative of glucose. Its unique chemical properties, stemming from the regioselective methylation at the C2 position, make it an indispensable tool for chemists and biologists. A thorough understanding of its structure, synthesis, and reactivity is fundamental for its effective use in the complex fields of glycobiology and medicinal chemistry. The methodologies for its synthesis and characterization, while requiring careful execution, are well-established, enabling its application in cutting-edge research aimed at understanding and manipulating biological systems.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13932301, this compound. Available from: [Link].

  • NIST. α-D-Glucopyranoside, methyl - NIST WebBook. Available from: [Link].

  • Zhang, Y., et al. (2023). Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. MDPI. Available from: [Link].

  • Human Metabolome Database. (E)-2-Methyl-2-buten-1-ol O-beta-D-Glucopyranoside (HMDB0033064). Available from: [Link].

  • Rao, B. N. N., & Sharon, N. (1986). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). PubMed. Available from: [Link].

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  • Defaye, J., & Ortiz Mellet, C. (2012). Stereospecific Synthesis of Methyl 2-Amino-2-deoxy-(6S)-deuterio-α,β-D-glucopyranoside and Methyl 2,6-Diamino-2,6-dideoxy-(6R). National Institutes of Health. Available from: [Link].

  • Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. PubMed. Available from: [Link].

  • New Drug Approvals. (2021). 2-Deoxy-D-glucose. Available from: [Link].

  • Witte, K., et al. (2012). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PubMed Central. Available from: [Link].

  • Organic Syntheses. Glucoside, α-methyl-, d. Available from: [Link].

  • Perry, M. B., & Daoust, V. (1973). Chromatographic analysis of methyl ethers of 2-amino-2-deoxy-D-glucopyranose. Canadian Science Publishing. Available from: [Link].

  • Kovác, P., Yeh, H. J., & Glaudemans, C. P. (1987). Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. PubMed. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18661236, 2,3-Di-O-methyl-D-glucopyranose. Available from: [Link].

  • Shcherbakova, O., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Available from: [Link].

  • Langlois, D. P. (1942). Preparation of methyl glucosides. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95143, methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3036743, Methyl D-glucoside. Available from: [Link].

  • Robu, B. M., et al. (2015). Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry. ResearchGate. Available from: [Link].

  • O'Connell, T. M. (2014). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Semantic Scholar. Available from: [Link].

  • Hasjim, J., et al. (2010). Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis. PubMed Central. Available from: [Link].

  • Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU. Available from: [Link].

  • Bock, K., & Thøgersen, H. (1982). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. Available from: [Link].

  • Nie, L., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. MDPI. Available from: [Link].

  • Wang, C., et al. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. RSC Publishing. Available from: [Link].

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated monosaccharides are of paramount importance in the field of glycoscience, serving as indispensable tools for the structural elucidation of complex carbohydrates and as key components in the synthesis of biologically active molecules. The selective methylation of hydroxyl groups on a sugar moiety, such as D-glucose, profoundly alters its physicochemical properties, including polarity, reactivity, and hydrogen-bonding capacity. This targeted modification is fundamental to analytical techniques like linkage analysis in polysaccharides and plays a critical role in modulating the biological activity of carbohydrate-based therapeutics.

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-O-Methyl-D-glucopyranose, a partially methylated derivative of D-glucose. With its strategic methylation at the C2 position, this compound presents a unique chemical profile, making it a valuable substrate and building block in carbohydrate chemistry and drug discovery. This document will delve into its structural features, physical properties, and the analytical methodologies employed for its characterization, offering insights for its application in research and development.

Molecular Structure and Stereochemistry

This compound is a derivative of D-glucose in which the hydroxyl group at the C2 position is replaced by a methoxy group. This modification has significant implications for the molecule's conformation and reactivity.

Chemical Structure:

  • Molecular Formula: C₇H₁₄O₆[1][2]

  • Molecular Weight: 194.18 g/mol [1][2]

  • CAS Number: 2140-41-2[1][2]

  • IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol[1]

The pyranose ring of this compound, like D-glucose, exists predominantly in the stable chair conformation. The methylation at the C2 position introduces a bulky methoxy group, which can influence the conformational equilibrium and the accessibility of the remaining hydroxyl groups for further chemical reactions.

Physicochemical Properties

The introduction of a methyl group at the C2 position imparts distinct physical properties to this compound compared to its parent monosaccharide.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Appearance White Crystalline Solid[2]
Melting Point 151-155 °C[2]
Solubility Soluble in DMSO, H₂O, MeOH[2]
Optical Activity and Mutarotation

Chiral molecules like this compound are optically active, meaning they rotate the plane of polarized light. This property is measured using a polarimeter and is reported as the specific rotation [α]. The specific rotation is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration).

Like D-glucose, this compound is expected to exhibit mutarotation in solution. Mutarotation is the change in the optical rotation that occurs when the α- and β-anomers of a cyclic hemiacetal interconvert in solution until an equilibrium is reached.[3] The presence of the methyl group at the C2 position does not prevent the opening and closing of the pyranose ring at the anomeric carbon (C1), which is the prerequisite for mutarotation.

Analytical Characterization

A comprehensive understanding of the physicochemical characteristics of this compound necessitates the use of various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including carbohydrates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the signals for the protons on the pyranose ring and the methyl group will appear at characteristic chemical shifts. The anomeric proton (H-1) is typically found in the downfield region of the spectrum. The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles and thus the stereochemistry of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic and can be used to distinguish between the α- and β-anomers. The signal for the methyl carbon of the methoxy group will also be present at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide structural information. The fragmentation of methylated sugars often involves cleavage of the glycosidic bond and cross-ring cleavages.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the hydroxyl (O-H) groups, the C-H bonds of the pyranose ring and the methyl group, and the C-O bonds of the ether and alcohol functionalities.

Synthesis and Preparation

The synthesis of this compound typically involves the selective methylation of D-glucose. This requires the use of protecting groups to block the other hydroxyl groups, allowing for methylation at the desired C2 position. A common strategy involves the protection of the anomeric position and the primary hydroxyl group at C6, followed by the protection of the C3 and C4 hydroxyls, leaving the C2 hydroxyl available for methylation. Subsequent deprotection steps yield the final product.

Alternatively, methods involving the direct methylation of D-glucose can be employed, though these often result in a mixture of methylated isomers that require chromatographic separation.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research and development:

  • Glycoscience Research: It is used as a building block in the synthesis of oligosaccharides and glycoconjugates with defined structures. The presence of the methyl group at the C2 position can be used to probe the specific interactions of carbohydrates with proteins and enzymes.

  • Drug Development: As a modified monosaccharide, it can be incorporated into carbohydrate-based drug candidates to improve their metabolic stability, bioavailability, and pharmacokinetic properties. The methylation can prevent enzymatic degradation by glycosidases.

  • Analytical Standards: It can be used as an analytical standard in chromatographic and spectroscopic methods for the identification and quantification of methylated sugars in biological samples or complex carbohydrate mixtures.

Experimental Protocols

Determination of Optical Rotation

The following is a general protocol for determining the specific rotation of a carbohydrate like this compound.

Diagram 1: Workflow for Determining Optical Rotation

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Calculation prep_sample Accurately weigh the sample dissolve Dissolve in a precise volume of solvent (e.g., water) prep_sample->dissolve fill_cell Fill the polarimeter cell with the solution dissolve->fill_cell Transfer solution measure Measure the observed rotation (α) fill_cell->measure calculate Calculate specific rotation [α] using Biot's Law measure->calculate Use α, concentration, and path length

Caption: Workflow for determining the specific rotation of an optically active compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the sample in a precise volume of a suitable solvent (e.g., deionized water) in a volumetric flask to obtain a known concentration (c) in g/mL.

  • Polarimeter Setup:

    • Turn on the polarimeter and allow the sodium lamp to warm up.

    • Calibrate the instrument with a blank solvent.

  • Measurement:

    • Rinse and fill the polarimeter cell of a known path length (l) in decimeters (dm) with the prepared solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation:

    • Calculate the specific rotation [α] using Biot's Law: [α] = α / (c * l)

NMR Spectroscopic Analysis

The following protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a carbohydrate.

Diagram 2: Workflow for NMR Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve_nmr Dissolve sample in a deuterated solvent (e.g., D₂O) transfer_nmr Transfer solution to an NMR tube dissolve_nmr->transfer_nmr insert_tube Insert NMR tube into the spectrometer transfer_nmr->insert_tube shim Shim the magnetic field insert_tube->shim acquire_spectra Acquire ¹H and ¹³C NMR spectra shim->acquire_spectra process_fid Process the Free Induction Decay (FID) acquire_spectra->process_fid phase_baseline Phase and baseline correct the spectra process_fid->phase_baseline calibrate Calibrate the chemical shifts phase_baseline->calibrate

Caption: General workflow for acquiring and processing NMR spectra of a carbohydrate sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., D₂O) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw data (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts using an internal or external standard.

Conclusion

This compound is a valuable methylated carbohydrate with distinct physicochemical properties that make it a useful tool in various scientific disciplines. Its unique structure, with a methyl group at the C2 position, influences its reactivity and biological activity. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in glycoscience research, drug discovery, and as an analytical standard. The methodologies described for its characterization provide a framework for researchers to further explore the potential of this and other modified monosaccharides.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the synthesis of 2-deoxy-D-glucose.
  • Google Patents.
  • PubMed Central. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. [Link]

  • Organic Syntheses. Glucoside, α-methyl-, d. [Link]

  • ACS Publications. Synthesis of 2,4-Di-O-methyl-d-glucose. [Link]

  • Master Organic Chemistry. Mutarotation of glucose and other sugars. [Link]

  • YouTube. CHEM 407 - Carbohydrate Chemistry - Mutarotation of Sugars. [Link]

  • FooDB. Showing Compound Methyl beta-D-glucopyranoside (FDB001246). [Link]

  • Quora. Why does D-glucose show the phenomenon of mutarotation? [Link]

  • MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]

  • ResearchGate. Synthesis of oxidized methyl 4-O-methyl-β-D-glucopyranoside and methyl β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions | Request PDF. [Link]

  • ResearchGate. Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. [Link]

Sources

A Senior Application Scientist's Guide to 2-O-Methyl-D-glucopyranose: Properties, Procurement, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-O-Methyl-D-glucopyranose, a methylated monosaccharide of significant interest in glycoscience and medicinal chemistry. We will move beyond basic data to explore its structural significance, common applications, and practical considerations for its use in a research setting. The objective is to equip researchers with the foundational knowledge required to effectively integrate this compound into their experimental designs.

Core Concepts: The Significance of Selective Methylation

In the landscape of carbohydrate chemistry, the precise placement of a methyl group can dramatically alter the biological and chemical properties of a sugar molecule. This compound is a prime example of this principle. The methylation at the C2 hydroxyl group of the glucopyranose ring prevents this position from participating in glycosidic bond formation or hydrogen bonding as a donor. This structural modification makes it an invaluable tool for probing the binding sites of carbohydrate-binding proteins (lectins), enzymes, and antibodies. By comparing the binding affinity of a parent sugar with its 2-O-methylated counterpart, researchers can deduce the critical role of the C2 hydroxyl group in molecular recognition events.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for any successful experiment. This compound is typically a white crystalline solid.[1] Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 2140-41-2[1][2]
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [1][2]
Appearance White Crystalline Solid[1]
Melting Point 151-155 °C[1]
Solubility Soluble in Water (H₂O), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO)[1]
Storage 0 to 8 °C[1]

Synthesis and Procurement

General Synthetic Strategy

The synthesis of selectively methylated sugars like this compound is a non-trivial task that requires a multi-step process involving protection, methylation, and deprotection. The core challenge is to methylate only the C2 hydroxyl group while leaving the others (C3, C4, C6) available for subsequent reactions or in their natural state.

A generalized workflow involves:

  • Orthogonal Protection: D-glucose is treated with reagents that selectively protect the C3, C4, and C6 hydroxyls, leaving the C2 hydroxyl free. This often involves creating bulky silyl ethers or acetals at specific positions.

  • Methylation: The free C2 hydroxyl is then methylated, typically using a reagent like methyl iodide (MeI) in the presence of a base such as silver oxide (Ag₂O) or sodium hydride (NaH).[3]

  • Deprotection: The protecting groups on the other hydroxyls are removed under specific conditions that do not cleave the newly formed 2-O-methyl ether bond, yielding the final product.

G cluster_0 Synthetic Workflow Start D-Glucose Derivative Protect Step 1: Selective Protection of C3, C4, C6 Hydroxyls Start->Protect Reagents Methylate Step 2: Methylation of Free C2 Hydroxyl (e.g., MeI, Ag2O) Protect->Methylate Isolate Intermediate Deprotect Step 3: Removal of Protecting Groups Methylate->Deprotect Isolate Methylated Intermediate End This compound Deprotect->End Purify G cluster_0 Binding Scenario cluster_1 Inhibition Scenario Receptor Protein Binding Site Glucose D-Glucopyranose HO H H H Glucose:h->Receptor:f0  Strong H-Bond Interaction (High Affinity) MethylGlucose This compound MeO H H H MethylGlucose:meo->Receptor:f0  Steric Hindrance (Binding Blocked or Reduced)

Use of this compound to probe a protein's binding site.

Experimental Protocol: Competitive ELISA for Lectin Binding

This protocol provides a framework for using this compound to investigate the binding characteristics of a glucose-specific lectin.

Objective: To determine the inhibitory potential of this compound on the binding of a biotinylated lectin to an immobilized glucose-containing glycoprotein (e.g., RNase B).

Materials:

  • High-bind 96-well microplate

  • Glycoprotein (e.g., RNase B)

  • Biotinylated glucose-binding lectin (e.g., Concanavalin A)

  • This compound

  • D-Glucose (as a positive control for inhibition)

  • Phosphate-Buffered Saline with Tween-20 (PBST)

  • Bovine Serum Albumin (BSA)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Microplate reader (450 nm)

Methodology:

  • Plate Coating:

    • Coat wells with 100 µL of glycoprotein (5 µg/mL in PBS) overnight at 4°C.

    • Wash wells 3 times with PBST.

    • Block non-specific binding sites with 200 µL of 3% BSA in PBS for 2 hours at room temperature.

    • Wash wells 3 times with PBST.

  • Inhibition Assay:

    • Prepare serial dilutions of inhibitors (this compound and D-Glucose) in PBST, from 1 M down to 1 µM. Include a "no inhibitor" control.

    • In a separate plate or tubes, pre-incubate 50 µL of the biotinylated lectin (at a fixed concentration, e.g., 1 µg/mL) with 50 µL of each inhibitor dilution for 1 hour at room temperature.

    • Transfer 100 µL of the lectin/inhibitor mixtures to the coated and blocked 96-well plate.

    • Incubate for 1.5 hours at room temperature.

  • Detection:

    • Wash wells 5 times with PBST.

    • Add 100 µL of Strep-HRP (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

    • Wash wells 5 times with PBST.

    • Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the inhibitor concentration.

    • Calculate the IC₅₀ (the concentration of inhibitor that causes 50% reduction in lectin binding) for both D-Glucose and this compound.

Interpreting the Results: A significantly higher IC₅₀ value for this compound compared to D-Glucose would provide strong evidence that the C2 hydroxyl group is a critical determinant for lectin binding.

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a sophisticated tool for dissecting the intricacies of carbohydrate-protein interactions. Its value in fundamental research, from elucidating binding motifs to serving as a precursor for complex glycans, is well-established. As the fields of chemical biology and glycotherapeutics continue to advance, the demand for such precisely modified monosaccharides will undoubtedly grow, paving the way for new diagnostics and targeted therapies based on the nuanced language of sugars.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D-glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research, 204, 221-226. Retrieved from [Link]

  • Rana, K. G., & Kumar, P. (2000). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). Carbohydrate Research, 328(3), 361-366. Retrieved from [Link]

  • Janczarek, M., & Ciosek, A. (2020). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. RSC Advances, 10(45), 26955-26962. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-O-Methyl-D-glucopyranose, a methylated monosaccharide of significant interest in glycobiology and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a derivative of D-glucose where the hydroxyl group at the C2 position is replaced by a methoxy group. This modification, while seemingly minor, can significantly alter the chemical and physical properties of the parent monosaccharide, including its solubility, reactivity, and interaction with biological systems. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic methods provide the necessary tools for this characterization, each offering unique insights into the molecular structure.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR, IR, and MS data for this compound. While experimental spectra for this specific compound are not widely published, this guide will present predicted data based on established principles and data from closely related analogs, alongside detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and position of the methyl group and for assigning the stereochemistry of the pyranose ring.

Theoretical Basis

In aqueous solution, this compound exists as an equilibrium mixture of two anomers, the α- and β-pyranose forms. This anomeric mixture is readily observable by NMR, with distinct signals for each anomer. The chemical shifts of the protons and carbons are influenced by their local electronic environment and spatial orientation. The presence of the electron-donating methyl group at the C2 position causes a characteristic downfield shift of the C2 carbon signal and the H2 proton signal compared to unmodified D-glucose.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice to avoid a large, interfering solvent peak from water in the ¹H NMR spectrum.

  • Lyophilize the sample once or twice from D₂O to exchange the hydroxyl protons with deuterium, which simplifies the spectrum by removing the OH signals and their couplings.

  • Transfer the final solution to a 5 mm NMR tube.

Instrumental Parameters (for a 500 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

    • Spectral Width: 10-12 ppm, centered around 4.5 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 200-220 ppm, centered around 100 ppm.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment.

Predicted ¹H and ¹³C NMR Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted chemical shifts. These predictions are based on the known spectra of D-glucose and its methylated derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O.

Protonα-anomerβ-anomerMultiplicityJ (Hz)
H-1~5.20~4.65d~3.5
H-2~3.30~3.10dd~3.5, 9.5
H-3~3.60~3.50t~9.5
H-4~3.45~3.40t~9.5
H-5~3.80~3.70ddd~9.5, 5.0, 2.5
H-6a~3.85~3.90dd~12.0, 2.5
H-6b~3.75~3.75dd~12.0, 5.0
OCH₃~3.55~3.58s-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O.

Carbonα-anomerβ-anomer
C-1~93.0~97.0
C-2~82.0~84.5
C-3~74.0~76.5
C-4~70.5~70.5
C-5~72.5~76.5
C-6~61.5~61.5
OCH₃~58.0~58.5

Interpretation Highlights:

  • The anomeric proton (H-1) of the α-anomer appears at a lower field (~5.20 ppm) with a smaller coupling constant (~3.5 Hz) compared to the β-anomer (~4.65 ppm, J ≈ 8.0 Hz). This is due to the axial-equatorial and axial-axial relationships with H-2, respectively.

  • The C-2 carbon signal is significantly shifted downfield to ~82-84.5 ppm from ~72-75 ppm in D-glucose, which is a key indicator of methylation at this position.

  • A sharp singlet in the ¹H NMR spectrum around 3.55-3.58 ppm, integrating to three protons, and a corresponding signal in the ¹³C NMR spectrum around 58.0-58.5 ppm confirm the presence of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by absorptions from the hydroxyl, C-H, and C-O bonds.

Theoretical Basis

The vibrational frequencies of chemical bonds are sensitive to the masses of the atoms and the strength of the bonds. The IR spectrum of this compound is expected to show a broad absorption band in the high-frequency region due to the O-H stretching of the multiple hydroxyl groups. The C-H stretching vibrations of the pyranose ring and the methyl group will appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-O stretching and C-C stretching vibrations, which is unique to the molecule.

Experimental Protocol: Acquiring an FTIR Spectrum

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation

Table 3: Expected Major IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)VibrationFunctional Group
3600-3200 (broad)O-H stretchHydroxyl groups
2950-2850C-H stretchAliphatic (ring and methyl)
~1450C-H bendCH₂ and CH₃
1200-1000C-O stretchAlcohols and ether

Interpretation Highlights:

  • A very broad and intense band between 3600 and 3200 cm⁻¹ is the most prominent feature, characteristic of the hydrogen-bonded hydroxyl groups.

  • The presence of sharp peaks between 2950 and 2850 cm⁻¹ confirms the presence of saturated C-H bonds.

  • The complex series of strong bands in the 1200-1000 cm⁻¹ region arises from the C-O stretching vibrations of the multiple alcohol groups and the C-O-C ether linkage of the methyl group. This region is highly characteristic and serves as a "fingerprint" for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For non-volatile compounds like this compound, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). Electrospray ionization (ESI) is an alternative that can be used for the underivatized molecule.

Theoretical Basis

In GC-MS, the analyte is vaporized and then ionized, typically by electron impact (EI). The resulting molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern is highly reproducible and provides valuable structural information. For this compound, derivatization (e.g., silylation or acetylation) is necessary to increase its volatility. The mass spectrum will show a molecular ion peak (or a related ion) and fragment ions resulting from the cleavage of the pyranose ring and the loss of substituents.

Experimental Protocol: GC-MS Analysis (after derivatization)

Derivatization (Acetylation):

  • Dissolve ~1 mg of this compound in 0.5 mL of pyridine.

  • Add 0.5 mL of acetic anhydride.

  • Heat the mixture at 80-100°C for 1-2 hours.

  • Evaporate the solvent and excess reagents under a stream of nitrogen.

  • Re-dissolve the peracetylated product in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

Instrumental Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for carbohydrate analysis (e.g., a non-polar or medium-polarity column).

  • Injection: Split or splitless injection.

  • Oven Program: A temperature gradient is used to elute the derivatized sugar (e.g., starting at 150°C and ramping to 250°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Expected Mass Spectrum and Fragmentation

The peracetylated derivative of this compound will have a molecular weight of 362.35 g/mol . The EI mass spectrum is not expected to show a prominent molecular ion peak. Instead, a series of characteristic fragment ions will be observed.

Table 4: Expected Key Fragment Ions in the EI Mass Spectrum of Peracetylated this compound.

m/zProposed Fragment
331[M - OCH₃]⁺
302[M - CH₂OAc]⁺
242[M - CH₂OAc - AcOH]⁺
169[AcO=CH-CH=OAc]⁺
127
115
103
43[CH₃CO]⁺ (base peak)

Fragmentation Pathway Diagram:

fragmentation M Peracetylated this compound (m/z 362, not observed) F331 [M - OCH₃]⁺ (m/z 331) M->F331 - OCH₃ F302 [M - CH₂OAc]⁺ (m/z 302) M->F302 - CH₂OAc F169 Fragment from ring cleavage (m/z 169) M->F169 Ring Cleavage F43 [CH₃CO]⁺ (m/z 43) M->F43 - C₇H₁₁O₅(OCH₃)(OAc)₂ F242 [F302 - AcOH]⁺ (m/z 242) F302->F242 - AcOH

Caption: Proposed fragmentation pathway for peracetylated this compound under electron impact ionization.

Interpretation Highlights:

  • The absence of a molecular ion is typical for peracetylated sugars.

  • The loss of the methoxy group (m/z 331) and the acetoxymethyl group (m/z 302) are common initial fragmentation steps.

  • The base peak at m/z 43 is characteristic of the acetyl group ([CH₃CO]⁺).

  • A series of ions at lower m/z values arise from further fragmentation of the pyranose ring.

Conclusion

References

  • PubChem - National Center for Biotechnology Information. this compound.[Link]

  • Human Metabolome Database. Methyl beta-D-glucopyranoside (HMDB0029965) 1H NMR Spectrum.[Link]

  • NIST WebBook. Methyl-β-D-glucopyranoside.[Link]

  • Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212–1223. [Link]

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409. [Link]

Unveiling the Enigmatic Role of 2-O-Methyl-D-glucopyranose in Plant Cell Wall Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – This technical guide delves into the structural significance and functional implications of 2-O-Methyl-D-glucopyranose, a lesser-explored methylated monosaccharide within the complex matrix of the plant cell wall. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and outlines future research directions to elucidate the precise role of this molecule in plant biology and its potential applications.

Introduction: The Subtle Complexity of Plant Cell Wall Methylation

The plant cell wall is a dynamic and intricate structure, primarily composed of cellulose, hemicelluloses, and pectins.[1][2] Beyond its fundamental sugar composition, the functionality of the cell wall is finely tuned by a variety of chemical modifications, including the methylation of its polysaccharide components. While the presence and roles of methylated sugars such as 2-O-methyl-D-xylose, 2-O-methyl-L-fucose, and 4-O-methyl-D-glucuronic acid in hemicelluloses and pectins are relatively well-documented, the significance of this compound remains largely enigmatic.[3] This guide aims to consolidate the sparse existing data and propose a framework for investigating its contribution to cell wall structure and function.

Methylation of cell wall polysaccharides is known to influence the physicochemical properties of the cell wall, including its hydrophobicity, flexibility, and resistance to enzymatic degradation.[4] These modifications can, therefore, have profound effects on plant growth, development, and defense mechanisms. Understanding the specific roles of each methylated monosaccharide is crucial for a comprehensive model of the plant cell wall and for harnessing its potential in various biotechnological applications.

Physicochemical Properties of this compound

This compound is a derivative of D-glucose where a methyl group is attached to the hydroxyl group at the C2 position. This seemingly minor modification has significant implications for the molecule's properties.

PropertyValueSource
Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
IUPAC Name (3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol

The presence of the methyl group at the C2 position introduces a degree of hydrophobicity to the otherwise highly hydrophilic glucose molecule. This can alter its interactions with water and other cell wall polymers. Furthermore, the methylation prevents the formation of a hydrogen bond at this position, which could influence the local conformation of the polysaccharide chain it is incorporated into and its interactions with adjacent polymers.

Occurrence and Localization within the Plant Cell Wall: An Unresolved Puzzle

Direct evidence for the natural occurrence and specific localization of this compound within the plant cell wall is currently scarce in the scientific literature. While methylation analysis of plant cell wall polysaccharides has identified various methylated sugars, specific and repeated identification of this compound is not well-documented.[3][5]

One study on the pectic polysaccharides from mustard cotyledons identified several methylated sugars, but 2-O-methyl-glucose was not among them, highlighting the variability of methylation patterns across plant species and tissues.[5] However, a survey of methylated sugars across a wide variety of plant species did identify a "2-O-methyl-hexose" in a fern, with its definitive identification pending.[3] This suggests that this compound may be a rare or taxonomically restricted component of the plant cell wall.

Hypothesized Locations:

  • Hemicelluloses: Given that other 2-O-methylated sugars like 2-O-methyl-D-xylose are found in hemicelluloses, it is plausible that this compound could be a rare substituent on the backbone or side chains of xyloglucans or other hemicellulosic polymers.

  • Pectins: The complex structure of pectins, particularly rhamnogalacturonan II, is known to contain various methylated monosaccharides.[3] It is conceivable that this compound could be a yet-to-be-identified component of these intricate pectic domains in certain plant species.

Biosynthesis and Metabolism: A Black Box

The enzymatic machinery responsible for the 2-O-methylation of glucose within the context of the plant cell wall remains to be identified. The biosynthesis of methylated polysaccharides can occur through two primary mechanisms: methylation of a nucleotide-sugar precursor in the cytoplasm or Golgi apparatus, or post-polymerization methylation of a sugar residue already incorporated into a polysaccharide chain within the Golgi or the apoplast.

Plant genomes encode a large number of methyltransferases, but the specific enzymes responsible for the methylation of cell wall polysaccharides are still being uncovered. For instance, studies on the biosynthesis of 2-O-methyl-D-mannose in Frankia species, which is a key taxonomic marker, have provided insights into the enzymes involved in such modifications, although this is in a prokaryotic system.[6] In plants, the identification of the O-methyltransferase responsible for the synthesis of 4-O-methyl-glucuronic acid provides a starting point for identifying candidate genes for other polysaccharide methylations.[3]

Proposed Biosynthetic Pathway:

Caption: Hypothetical pathways for the biosynthesis of this compound in plant cell walls.

Similarly, the degradation pathway for this compound-containing polysaccharides is unknown. The presence of the methyl group may confer resistance to certain glycosyl hydrolases, potentially influencing the turnover and remodeling of the cell wall.

Potential Functions and Implications for Plant Biology

The functional significance of this compound in the plant cell wall can be inferred from the known roles of other methylated sugars.

  • Structural Reinforcement: The introduction of a methyl group could alter the conformation of the polysaccharide backbone, leading to changes in the interactions with other cell wall components and potentially contributing to the mechanical properties of the wall.

  • Modulation of Cell Wall Porosity and Hydration: The increased hydrophobicity imparted by the methyl group might influence the hydration status of the cell wall matrix, thereby affecting its porosity and the transport of water and solutes.

  • Defense Against Pathogens and Herbivores: Methylation can protect polysaccharides from degradation by microbial enzymes.[4] Therefore, the presence of this compound could be a defense mechanism against pathogens and herbivores.

  • Regulation of Cell Growth and Development: By influencing the accessibility of polysaccharides to cell wall modifying enzymes, methylation could play a role in regulating cell expansion and differentiation.

Methodologies for Investigation

A multi-faceted approach is required to elucidate the role of this compound in the plant cell wall.

Extraction and Analysis of Cell Wall Polysaccharides

Protocol for Cell Wall Preparation and Monosaccharide Composition Analysis:

  • Tissue Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., phosphate buffer) to disrupt cells.

  • Cell Wall Isolation: Sequentially wash the homogenate with detergents (e.g., SDS) and organic solvents (e.g., ethanol, acetone) to remove cytoplasmic contents, membranes, and pigments, yielding an alcohol-insoluble residue (AIR) enriched in cell wall material.

  • Starch Removal: Treat the AIR with α-amylase and pullulanase to remove any contaminating starch.

  • Polysaccharide Hydrolysis: Hydrolyze the destarched cell wall material using strong acid (e.g., trifluoroacetic acid or sulfuric acid) to break down polysaccharides into their constituent monosaccharides.

  • Derivatization: Convert the released monosaccharides into volatile derivatives, such as alditol acetates, for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2]

  • GC-MS Analysis: Separate and identify the monosaccharide derivatives by GC-MS. The mass spectrum of the this compound derivative will be unique and allow for its identification and quantification relative to other monosaccharides.

Experimental Workflow for Identification and Quantification:

Caption: Workflow for the analysis of monosaccharide composition from plant cell walls.

Advanced Spectroscopic and Microscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy on isolated polysaccharides can provide detailed information about the linkages and the position of methyl groups.[7][8]

  • Immunolocalization: The development of specific antibodies against this compound-containing epitopes would enable its precise localization within the cell wall using immunofluorescence or immunogold electron microscopy.

Future Directions and Potential Applications

The study of this compound in the plant cell wall is a nascent field with significant potential for discovery.

  • Broad Taxonomic Surveys: Comprehensive screening of diverse plant species, particularly from underexplored lineages such as ferns and lycophytes, is necessary to determine the distribution of this methylated sugar.

  • Identification of Biosynthetic Genes: A combination of transcriptomics, proteomics, and forward/reverse genetics approaches will be crucial to identify the methyltransferases and glycosyltransferases involved in its synthesis.

  • Functional Genomics: The generation of knockout or overexpression mutants for the identified biosynthetic genes will be essential to elucidate the in planta function of this compound.

  • Biotechnological Applications: Manipulating the levels of this compound in plant biomass could lead to improved properties for biofuels, biomaterials, and other industrial applications. For instance, increasing the methylation of cell wall polysaccharides could enhance their resistance to microbial degradation, which could be beneficial for certain applications, or it could be engineered to improve digestibility for others.

Conclusion

While the role of this compound in plant cell wall structure remains largely uncharted territory, its potential to significantly influence the properties and functions of this vital plant component is undeniable. The methodologies and research directions outlined in this guide provide a roadmap for future investigations that promise to unravel the mysteries of this intriguing methylated sugar and unlock its potential for scientific and industrial advancement.

References

  • O-Methylation Of Sugar Residues In The Formation Of Plant Cell Wall Polymers With Relevance To Biofuels And Industrial Emulsifiers - UNIVERSITY OF CALIFORNIA, RIVERSIDE - : NIFA Reporting Portal. (n.d.). Retrieved from [Link]

  • Gout, E., Aubert, S., Bligny, R., Rébeillé, F., & Douce, R. (2000). Methyl-β-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13 C nuclear magnetic resonance. Journal of Experimental Botany, 51(351), 1677-1685. Retrieved from [Link]

  • Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Determining the polysaccharide composition of plant cell walls. Nature Protocols, 7(9), 1590–1607. Retrieved from [Link]

  • Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research, 204, 221-226. Retrieved from [Link]

  • Mort, A. J., Normand, P., & Lalonde, M. (1983). 2-O-Methyl-D-mannose, a key sugar in the taxonomy of Frankia. Canadian Journal of Microbiology, 29(8), 993-1002. Retrieved from [Link]

  • Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Determining the polysaccharide composition of plant cell walls. Nature protocols, 7(9), 1590-607. Retrieved from [Link]

  • Gout, E., Aubert, S., Bligny, R., Rébeillé, F., & Douce, R. (2000). Methyl-β-D-glucopyranoside in higher plants: Accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance. Journal of Experimental Botany, 51(351), 1677-1685. Retrieved from [Link]

  • Rees, D. A., & Richardson, N. G. (1966). Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard. Biochemical Journal, 100(2), 431-439. Retrieved from [Link]

  • Stenutz, R., Engström, O., & Widmalm, G. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12297-12309. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-O-Methyl-D-glucopyranose: A Detailed Protocol for Regioselective Methylation

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the regioselective synthesis of 2-O-Methyl-D-glucopyranose, a valuable carbohydrate derivative for research and development in glycobiology and medicinal chemistry. This document offers a step-by-step methodology, explains the rationale behind experimental choices, and includes illustrative diagrams to ensure clarity and reproducibility.

Introduction: The Significance of Selective Methylation

Partially methylated monosaccharides, such as this compound, are crucial tools for investigating the structure-activity relationships of carbohydrates in biological systems. The selective placement of a methyl group on a specific hydroxyl moiety allows for the elucidation of its role in molecular recognition, enzymatic processing, and biological signaling. The synthesis of these molecules, however, presents a significant challenge due to the multiple hydroxyl groups of similar reactivity on the sugar scaffold. Achieving regioselectivity is paramount and necessitates a strategic application of protecting group chemistry.

This application note details a robust and widely employed multi-step strategy for the synthesis of this compound, commencing from the readily available D-glucose. The described protocol prioritizes high yields and purity of the final product.

Synthetic Strategy: A Multi-Step Approach to Regioselectivity

The regioselective synthesis of this compound is accomplished through a four-step sequence. This strategy hinges on the temporary protection of the C4 and C6 hydroxyl groups, which directs the methylation to the desired C2 position. The overall workflow is depicted below.

Synthesis_Workflow D_Glucose D-Glucose Methyl_Glucopyranoside Methyl α-D-glucopyranoside D_Glucose->Methyl_Glucopyranoside  Step 1: Fischer Glycosidation Benzylidene_Protected Methyl 4,6-O-benzylidene- α-D-glucopyranoside Methyl_Glucopyranoside->Benzylidene_Protected  Step 2: Benzylidene Acetal Protection Methylated_Intermediate Methyl 2-O-methyl-4,6-O-benzylidene- α-D-glucopyranoside Benzylidene_Protected->Methylated_Intermediate  Step 3: Regioselective Methylation Final_Product This compound Methylated_Intermediate->Final_Product  Step 4: Deprotection

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl α-D-glucopyranoside

The synthesis begins with the Fischer glycosidation of D-glucose to form methyl α-D-glucopyranoside. This reaction protects the anomeric hydroxyl group and establishes the α-configuration at the anomeric center.[1]

Protocol:

  • Suspend anhydrous D-glucose (e.g., 500 g) in anhydrous methanol (e.g., 2000 mL).

  • Add a catalytic amount of dry hydrogen chloride in methanol (e.g., 0.25% solution).[2]

  • Reflux the mixture for an extended period (e.g., 72 hours) to ensure the reaction reaches thermodynamic equilibrium, favoring the α-anomer.[1][2]

  • Cool the reaction mixture to 0°C to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold methanol.

  • The mother liquor can be concentrated and subjected to further reaction cycles to improve the overall yield.[2]

ReagentMolar Equiv.Amount
Anhydrous D-Glucose1.0500 g
Anhydrous Methanolsolvent2000 mL
Hydrogen Chloridecatalytic~0.25% (w/w)
Expected Yield ~48-50% [2]
Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

To achieve regioselective methylation at the C2 position, the C4 and C6 hydroxyl groups are protected as a benzylidene acetal. This rigid cyclic protecting group exposes the C2 and C3 hydroxyls for subsequent reaction.[3]

Protocol:

  • Dissolve methyl α-D-glucopyranoside (e.g., 60 g) in a suitable solvent like anhydrous dimethylformamide (DMF).[3]

  • Add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as camphor-10-sulfonic acid.[3]

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction and purify the product by column chromatography on silica gel.

ReagentMolar Equiv.Amount
Methyl α-D-glucopyranoside1.060 g
Benzaldehyde dimethyl acetal~1.2~58 mL
Camphor-10-sulfonic acidcatalytic~1 g
Anhydrous DMFsolvent~300 mL
Expected Yield ~76% [3]
Step 3: Regioselective Methylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

With the C4 and C6 positions blocked, the remaining hydroxyl groups at C2 and C3 can be methylated. The C2 hydroxyl is generally more reactive due to its higher acidity, allowing for selective methylation under controlled conditions.

Protocol:

  • Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (THF).

  • Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise.

  • Slowly add a methylating agent, for example, methyl iodide (MeI).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with methanol and purify the product by column chromatography.

ReagentMolar Equiv.Amount
Methyl 4,6-O-benzylidene-α-D-glucopyranoside1.0e.g., 10 g
Sodium Hydride (60% in mineral oil)~1.1~1.5 g
Methyl Iodide~1.2~2.5 mL
Anhydrous DMF or THFsolvent~100 mL
Expected Yield High (specific yield data requires targeted synthesis and analysis)
Step 4: Deprotection to Yield this compound

The final step involves the removal of the benzylidene acetal and the anomeric methyl group to yield the target molecule. This is typically achieved through acidic hydrolysis.

Protocol:

  • Dissolve the methylated intermediate in a mixture of an organic solvent (e.g., dioxane) and aqueous acid (e.g., 1 M HCl).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

  • Concentrate the mixture and purify the final product by column chromatography on silica gel to obtain this compound.

ReagentMolar Equiv.Amount
Methylated Intermediate1.0e.g., 5 g
1 M Hydrochloric Acidexcess~50 mL
Dioxanesolvent~50 mL
Expected Yield High (specific yield data requires targeted synthesis and analysis)

Causality and Scientific Rationale

The success of this synthesis lies in the strategic use of protecting groups to modulate the reactivity of the different hydroxyl groups.

  • Fischer Glycosidation: The initial protection of the anomeric hydroxyl as a methyl glycoside prevents its participation in subsequent reactions and locks the sugar in its pyranose form. The use of acidic conditions and prolonged reaction times drives the equilibrium towards the thermodynamically more stable α-anomer.[1]

  • Benzylidene Acetal Formation: The formation of the 4,6-O-benzylidene acetal is a classic example of kinetic and thermodynamic control. The reaction proceeds via a six-membered ring, which is thermodynamically favored, thus selectively protecting the C4 and C6 hydroxyls.[3] This leaves the C2 and C3 hydroxyls available for modification.

  • Regioselective Methylation: The C2 hydroxyl of the glucopyranoside is generally more acidic than the C3 hydroxyl due to the inductive effect of the anomeric center. This increased acidity facilitates its deprotonation by a strong base, leading to the preferential formation of the 2-O-alkoxide, which then reacts with the methylating agent.

  • Deprotection: The final acid-catalyzed hydrolysis cleaves both the benzylidene acetal and the methyl glycoside, yielding the desired this compound.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the position of the methyl group and the stereochemistry of the glycosidic linkages.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the regioselective synthesis of this compound. By following this multi-step strategy, researchers can reliably produce this valuable carbohydrate derivative for their studies in glycobiology, drug discovery, and related fields. The key to this synthesis is the judicious use of protecting groups to direct the methylation to the desired position, a fundamental concept in carbohydrate chemistry.

References

  • DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). Retrieved from [Link]

  • PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d-. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97%. Retrieved from [Link]

  • PubChem. (n.d.). Methyl beta-D-glucopyranoside. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-O-methyl-D-glucopyranose - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubMed. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of methyl glucosides.
  • Springer. (n.d.). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Retrieved from [Link]

  • ResearchGate. (2025). Methyl 4,6-O-benzylidene-α-d-glucopyranoside monohydrate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Regioselective 2-O-Methylation of Glucose

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Selective 2-O-Methylation of Glucose

The precise modification of carbohydrates is a cornerstone of modern glycochemistry and plays a pivotal role in the development of novel therapeutics, functional foods, and advanced materials. Among the various modifications, the selective methylation of a specific hydroxyl group on a sugar moiety, such as glucose, is of paramount importance. The 2-O-methylated glucose is a key structural motif in various natural products and is a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates. Achieving this regioselectivity, however, is a significant challenge due to the similar reactivity of the multiple hydroxyl groups present in the glucose molecule.

This technical guide provides a comprehensive overview and detailed protocols for the strategic use of protecting groups to achieve the regioselective 2-O-methylation of glucose. We will delve into the rationale behind the selection of protecting groups, provide step-by-step experimental procedures, and discuss the critical aspects of reaction control and product characterization. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to confidently undertake this essential transformation in their synthetic endeavors.

The Strategic Imperative: Orthogonal Protecting Groups in Carbohydrate Chemistry

The successful regioselective modification of a polyhydroxylated molecule like glucose hinges on the concept of orthogonal protecting groups . This strategy allows for the selective removal of one protecting group in the presence of others by employing specific and non-interfering reaction conditions.[1] For the 2-O-methylation of glucose, our primary objective is to mask the hydroxyl groups at positions C-1, C-3, C-4, and C-6, leaving the C-2 hydroxyl group accessible for methylation.

The overall synthetic strategy is depicted in the workflow below:

G start D-Glucose step1 Protection of C-1 (Methyl Glycoside Formation) start->step1 step2 Protection of C-4 & C-6 (Benzylidene Acetal Formation) step1->step2 step3 Selective Protection of C-3 step2->step3 step4 Methylation of C-2 step3->step4 step5 Global Deprotection step4->step5 end 2-O-Methyl-D-Glucose step5->end

Figure 1: General workflow for the 2-O-methylation of glucose.

Part 1: Synthesis of the Key Intermediate: Methyl 4,6-O-benzylidene-α-D-glucopyranoside

The journey towards 2-O-methylated glucose begins with the preparation of a key intermediate where the C-1, C-4, and C-6 hydroxyl groups are protected. This is efficiently achieved in two steps from D-glucose.

Step 1: Protection of the Anomeric Carbon (C-1)

The anomeric hydroxyl group is the most reactive and is readily protected by converting glucose into a methyl glycoside. This is typically achieved through the Fischer glycosylation reaction.

Protocol 1: Synthesis of Methyl α-D-glucopyranoside

  • Reagents and Materials:

    • D-Glucose

    • Anhydrous Methanol (MeOH)

    • Acetyl Chloride (AcCl) or Dowex 50WX8 (H+ form) resin

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

  • Procedure:

    • Suspend D-glucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension in an ice bath and slowly add acetyl chloride dropwise. Alternatively, add Dowex 50WX8 resin to the methanolic suspension of glucose.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).

    • Neutralize the reaction mixture with solid sodium bicarbonate until the effervescence ceases.

    • Filter the mixture to remove the resin (if used) and any insoluble salts.

    • Concentrate the filtrate under reduced pressure to obtain a syrup.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) to yield pure methyl α-D-glucopyranoside.

Step 2: Protection of the C-4 and C-6 Diol

The primary hydroxyl group at C-6 and the secondary hydroxyl at C-4 can be simultaneously protected by forming a cyclic benzylidene acetal. This reaction is highly regioselective for the 4,6-diol due to the formation of a thermodynamically stable six-membered ring.[2][3][4][5][6]

Protocol 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside [2][7][8][9]

  • Reagents and Materials:

    • Methyl α-D-glucopyranoside

    • Benzaldehyde dimethyl acetal or Benzaldehyde

    • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

    • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) as a catalyst

    • Triethylamine (Et₃N)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel

  • Procedure:

    • Dissolve methyl α-D-glucopyranoside in anhydrous DMF or toluene in a round-bottom flask.

    • Add benzaldehyde dimethyl acetal and a catalytic amount of p-TsOH or CSA.

    • Heat the reaction mixture with stirring. If using benzaldehyde and toluene, a Dean-Stark apparatus should be used to remove the water formed during the reaction.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding triethylamine.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or another suitable solvent to afford methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid.

The successful synthesis of this intermediate leaves the hydroxyl groups at C-2 and C-3 available for further modification.

G glucose D-Glucose methyl_glucoside Methyl α-D-glucopyranoside glucose->methyl_glucoside MeOH, H+ benzylidene_intermediate Methyl 4,6-O-benzylidene-α-D-glucopyranoside methyl_glucoside->benzylidene_intermediate PhCH(OMe)₂, H+

Figure 2: Synthesis of the key intermediate.

Part 2: Selective Protection of the C-3 Hydroxyl Group

With the C-1, C-4, and C-6 positions protected, the next critical step is to differentiate between the C-2 and C-3 hydroxyl groups. The C-2 hydroxyl is generally more reactive than the C-3 hydroxyl due to electronic effects from the anomeric center. However, with careful selection of reagents and conditions, selective protection of the C-3 hydroxyl can be achieved.

One common strategy is to utilize a bulky protecting group that will preferentially react at the less sterically hindered C-3 position, or to exploit temporary protection of the more reactive C-2 hydroxyl, followed by protection of C-3 and subsequent deprotection of C-2. A more direct approach involves the use of organotin intermediates which can activate the C-3 hydroxyl for selective alkylation.

Protocol 3: Selective 3-O-Benzylation

  • Reagents and Materials:

    • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

    • Dibutyltin oxide (Bu₂SnO)

    • Anhydrous Toluene

    • Benzyl bromide (BnBr)

    • Tetrabutylammonium bromide (TBAB) or Cesium fluoride (CsF)

    • Molecular sieves (4 Å)

    • Round-bottom flask, Dean-Stark apparatus, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside in anhydrous toluene, add dibutyltin oxide.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water and form the stannylene acetal in situ.

    • After the formation of the stannylene acetal is complete (the solution becomes clear), cool the reaction mixture.

    • Add benzyl bromide and a catalytic amount of tetrabutylammonium bromide or cesium fluoride.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired methyl 4,6-O-benzylidene-3-O-benzyl-α-D-glucopyranoside.

Part 3: Methylation of the C-2 Hydroxyl Group

With the C-1, C-3, C-4, and C-6 hydroxyls now protected, the C-2 hydroxyl is the sole remaining reactive site for methylation.

Protocol 4: 2-O-Methylation

  • Reagents and Materials:

    • Methyl 4,6-O-benzylidene-3-O-benzyl-α-D-glucopyranoside

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (MeI)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere

  • Procedure:

    • Dissolve the 2-hydroxy starting material in anhydrous DMF or THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath and carefully add sodium hydride portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

    • Add methyl iodide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part 4: Global Deprotection

The final step in the synthesis is the removal of all protecting groups to yield the desired 2-O-methyl-D-glucose. This is typically a two-step process involving the removal of the benzyl and benzylidene groups, followed by the hydrolysis of the methyl glycoside.

Protocol 5: Deprotection

  • Reagents and Materials:

    • Methyl 2-O-methyl-3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside

    • Palladium on carbon (Pd/C, 10%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

    • Hydrochloric acid (HCl, aqueous solution)

    • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Procedure for Debenzylation and Benzylidene Acetal Removal:

    • Dissolve the protected sugar in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the Celite with methanol.

    • Concentrate the filtrate under reduced pressure. The product at this stage is methyl 2-O-methyl-α-D-glucopyranoside.

  • Procedure for Hydrolysis of the Methyl Glycoside:

    • Dissolve the methyl 2-O-methyl-α-D-glucopyranoside in a mixture of water and a catalytic amount of hydrochloric acid.

    • Heat the solution to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Concentrate the solution under reduced pressure.

    • The final product, 2-O-methyl-D-glucose, can be purified by column chromatography on silica gel.

G start Methyl 4,6-O-benzylidene-α-D-glucopyranoside step1 Methyl 4,6-O-benzylidene-3-O-benzyl-α-D-glucopyranoside start->step1 1. Bu₂SnO, Toluene 2. BnBr, TBAB step2 Methyl 2-O-methyl-3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside step1->step2 NaH, MeI, DMF end 2-O-Methyl-D-Glucose step2->end 1. H₂, Pd/C 2. H₃O⁺

Figure 3: Key transformations from the intermediate to the final product.

Data Summary

The following table provides a summary of the expected yields and key reaction parameters for the synthesis of 2-O-methyl-D-glucose. These values are representative and may vary depending on the specific reaction scale and conditions.

StepStarting MaterialKey ReagentsTypical Yield
1. Methyl Glycoside Formation D-GlucoseMeOH, H⁺>90%
2. Benzylidene Acetal Formation Methyl α-D-glucopyranosidePhCH(OMe)₂, H⁺80-90%
3. Selective 3-O-Benzylation Methyl 4,6-O-benzylidene-α-D-glucopyranosideBu₂SnO, BnBr, TBAB60-75%
4. 2-O-Methylation Methyl 4,6-O-benzylidene-3-O-benzyl-α-D-glucopyranosideNaH, MeI>90%
5. Global Deprotection Fully Protected Glucose DerivativeH₂, Pd/C; H₃O⁺>85%

Conclusion and Future Perspectives

The regioselective 2-O-methylation of glucose is a challenging yet essential transformation in synthetic carbohydrate chemistry. The strategic application of orthogonal protecting groups, as detailed in this guide, provides a reliable and efficient pathway to this valuable molecule. The protocols presented herein are designed to be a practical resource for researchers in both academic and industrial settings.

Future advancements in this field may focus on the development of more efficient and environmentally benign catalytic methods for regioselective protection and methylation, potentially reducing the number of synthetic steps and improving overall atom economy. The principles and techniques outlined in this guide, however, provide a solid foundation for current synthetic needs and future innovations in the fascinating world of carbohydrate chemistry.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Mandal, P. K., & Misra, A. K. (2007). A mild and efficient method for the deprotection of benzylidene acetals using triethylsilane and palladium on carbon. Tetrahedron Letters, 48(48), 8522-8525. [Link]

  • Lipták, A., Jodál, I., & Nánási, P. (1975). Regioselective hydrogenolysis of 4,6-O-benzylidenehexopyranoside derivatives. A convenient synthesis of "dibrachiated" sugars. Carbohydrate Research, 44(1), 1-11. [Link]

  • Rao, A. V. R., & Gurjar, M. K. (1987). A new and efficient method for the regioselective O-benzylation of carbohydrates. Carbohydrate Research, 162(2), c1-c4. [Link]

  • Hanessian, S., & Guindon, Y. (1980). The synthesis of C-nucleosides and their analogues. Part 16. A new and efficient synthesis of showdomycin. Carbohydrate Research, 86(1), c3-c6. [Link]

  • Kovác, P. (1986). A short synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside. Carbohydrate Research, 153(1), 168-170. [Link]

  • Garegg, P. J., & Hultberg, H. (1981). A convenient method for the preparation of O-benzylidene acetals of carbohydrates. Carbohydrate Research, 93(1), c10-c11. [Link]

  • David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. [Link]

  • Perrine, T. D., Glaudemans, C. P. J., Zissis, E., & Fletcher, H. G. (1964). Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses, 44, 69. [Link]

  • Journal of Chemical Education. (1999). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 76(11), 1551. [Link]

  • Evidentic. (n.d.). Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Retrieved from [Link]

  • PubMed Central. (2012). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 8, 1699–1704. [Link]

  • PubChem. (n.d.). methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranosid. Retrieved from [Link]

Sources

"purification of 2-O-Methyl-D-glucopyranose by column chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Resolution Purification of 2-O-Methyl-D-glucopyranose by Silica Gel Column Chromatography

Abstract: This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. This guide explains the fundamental principles of the separation, offers a step-by-step workflow from mobile phase selection to product isolation, and includes critical insights for method optimization and troubleshooting.

Introduction and Significance

This compound is a partially methylated monosaccharide of significant interest in glycochemistry and medicinal chemistry. It serves as a crucial building block for synthesizing complex oligosaccharides and glycoconjugates. Its presence in natural products often imparts specific biological activities. The selective methylation at the C2 hydroxyl group, however, frequently results in a complex mixture of regioisomers (e.g., 3-O-methyl, 4-O-methyl, and 6-O-methyl isomers), unreacted D-glucose, and per-methylated byproducts.[1][2] Achieving high purity is paramount, as even minor isomeric impurities can confound biological assays and spectroscopic analysis.

Column chromatography on silica gel is a robust, scalable, and cost-effective technique for isolating this compound by exploiting subtle differences in polarity among the components of the crude mixture.

Principles of Separation

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[3]

  • Stationary Phase: Silica gel, a highly porous polymer of silicic acid, serves as the polar stationary phase. Its surface is rich in silanol groups (-Si-OH), which can form hydrogen bonds with polar analytes.

  • Mobile Phase: A non-polar or moderately polar solvent system is used as the mobile phase. Components of the mixture are continuously partitioned between the stationary and mobile phases as they travel down the column.

  • Mechanism of Separation: The separation of this compound from its common impurities is based on differential polarity.

    • Unreacted D-glucose: With five free hydroxyl groups, it is highly polar and adsorbs very strongly to the silica gel, eluting much later than the desired product.

    • This compound: The methylation of one hydroxyl group slightly reduces its polarity compared to glucose. This decreased affinity for the stationary phase allows it to elute earlier.

    • Other Mono-methylated Isomers: Isomers like 3-O-methyl or 4-O-methyl-D-glucopyranose have very similar polarities, making their separation the most challenging aspect of this purification.[2] High-resolution chromatography with an optimized mobile phase is essential.

    • Di- and Per-methylated Byproducts: These compounds are significantly less polar due to having fewer free hydroxyl groups and will elute much faster from the column.

The key to a successful separation is to select a mobile phase that allows the target compound to migrate down the column at a moderate rate while maximizing the separation from closely eluting impurities.

Materials and Equipment

CategoryItemSpecifications
Chemicals & Reagents Crude this compoundFrom synthesis reaction
Silica Gel for Column Chromatography60 Å, 70-230 mesh
Solvents (HPLC or ACS Grade)Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
TLC PlatesSilica Gel 60 F₂₅₄, aluminum-backed
TLC Staining ReagentSulfuric acid solution (e.g., 10% H₂SO₄ in ethanol) or Ceric Ammonium Molybdate (CAM) stain
Equipment Glass Chromatography ColumnAppropriate size for the scale of purification (e.g., 40 mm ID for 1-5 g scale)
Fraction Collector (optional)For automated collection
Rotary EvaporatorFor solvent removal
Collection VesselsTest tubes or flasks
TLC Developing ChamberGlass jar with lid
Heat Gun or Hot PlateFor TLC visualization
Standard GlasswareBeakers, flasks, funnels, graduated cylinders

Detailed Experimental Protocol

Workflow Overview

Caption: Workflow for the column chromatography purification.

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

The causality behind this step is to identify a solvent system that provides optimal separation before committing the entire sample to the column. The goal is an Rf (retention factor) value of 0.2-0.4 for the target compound, which generally provides the best resolution in column chromatography.[3]

  • Prepare Sample: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., methanol).

  • Spot TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Develop Plates: Place the plate in a TLC chamber containing a prepared solvent system. Test several systems. Good starting points for polar compounds include:[4]

    • 95:5 Dichloromethane:Methanol

    • 90:10 Dichloromethane:Methanol

    • 80:20 Ethyl Acetate:Hexane

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and dry it completely. Dip the plate in a sulfuric acid stain and heat gently with a heat gun until spots appear. Carbohydrates typically appear as dark brown or black spots.

  • Select System: Choose the solvent system that shows the clearest separation between the spot corresponding to this compound and its surrounding impurities.

Step 2: Column Packing (Slurry Method)

This protocol ensures a homogeneously packed column, which is critical for preventing band broadening and achieving high resolution.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (a general rule of thumb is 50-100 g of silica per 1 g of crude mixture). Add your chosen mobile phase (or a less polar version, e.g., 100% DCM if using a DCM/MeOH gradient) to form a consistent, pourable slurry.

  • Pack Column: Secure the column vertically. Add a small layer of sand to the bottom. Pour the silica slurry into the column in one continuous motion.

  • Pressurize and Settle: Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. The top of the bed should be flat and level. Do not let the column run dry.

  • Equilibrate: Run 2-3 column volumes of the starting mobile phase through the packed column to ensure it is fully equilibrated.

Step 3: Sample Loading (Dry Loading)

Dry loading is superior for compounds like sugars that may have limited solubility in the non-polar starting eluent, leading to sharper bands and better separation.

  • Adsorb Sample: Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., methanol). Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.

  • Evaporate Solvent: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top.

Step 4: Elution and Fraction Collection

The elution can be performed isocratically (with the optimized solvent system from Step 1) or, for better resolution of closely related isomers, with a gradient.[5]

  • Begin Elution: Carefully add the mobile phase to the top of the column and begin the flow.

  • Gradient Elution (Recommended): Start with a less polar mobile phase (e.g., 98:2 DCM:MeOH). Gradually and slowly increase the percentage of the polar solvent (e.g., increase methanol content by 0.5-1% every few column volumes). This allows the less polar impurities to elute first, followed by a well-resolved band of your target compound.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a 40 mm column).

Step 5: Monitoring Fractions by TLC

This step is a self-validating system to track the separation in real-time.

  • Spot Fractions: On a single TLC plate, spot every second or third fraction. It is useful to spot the original crude mixture in a separate lane for comparison.

  • Develop and Visualize: Develop and stain the TLC plate as described in Step 1.

  • Analyze: The TLC plate will show which fractions contain the pure product. You will see the Rf value of the spots change as the elution progresses, corresponding to different compounds.

Step 6 & 7: Pooling Fractions and Solvent Removal
  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the spot corresponding to pure this compound.

  • Concentrate: Remove the solvent from the pooled fractions using a rotary evaporator. The final product should be a white solid or a clear, viscous oil.[1]

  • Characterize: Confirm the purity and identity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Troubleshooting and Optimization

ProblemPotential CauseRecommended Solution
Poor or No Separation Mobile phase is too polar (all compounds elute together) or not polar enough (compounds stuck at the top).Adjust mobile phase polarity based on TLC. For a high Rf, decrease polarity. For a low Rf, increase polarity.[4]
Band Tailing Sample is overloaded; compound is reacting with silica (e.g., Schiff base formation with amines).[6]Reduce the amount of sample loaded relative to the silica gel. For acid-sensitive compounds, add ~1% triethylamine to the mobile phase.
Cracked or Channeled Column Bed Improper packing; column ran dry.This is usually unrecoverable. The column must be repacked carefully. Ensure the solvent level never drops below the top of the silica bed.
Co-elution of Isomers Insufficient resolving power of the chosen solvent system.Use a shallower, slower gradient during elution. Alternatively, consider a different stationary phase like an amino-bonded or diol-bonded silica for HILIC mode, which can offer different selectivity for sugars.[7][8]

References

  • Shiloach, J., & Fass, R. (2005). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC, NIH. [Link]

  • Pla'skova, M., et al. (2016). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]

  • Zhang, Y., et al. (2014). Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]

  • Shimadzu Asia Pacific. (n.d.). Methods for Separating Sugars. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. (2020). Best TLC method for multiple monosaccharides?[Link]

  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. [Link]

  • MDPI. (2017). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 2-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the mass spectrometric analysis of 2-O-Methyl-D-glucopyranose, a partially methylated monosaccharide of significant interest in glycobiology and carbohydrate chemistry. We detail two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized alditol acetates and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) of the native and derivatized forms. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring robust and reliable characterization.

Introduction: The Significance of Methylated Glucans

Methylation is a common natural modification of monosaccharides, playing a crucial role in the structure and function of polysaccharides in various organisms, from plants to bacteria. This compound, as a constituent of these larger structures, often serves as a key indicator of specific biological origins or biosynthetic pathways. Its accurate identification and quantification are therefore paramount. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is the premier analytical technique for this purpose. However, the analysis of monosaccharides like this compound is not without its challenges, including their high polarity, low volatility, and propensity for isomeric ambiguity.[1] To overcome these, specific derivatization strategies and tailored mass spectrometric methods are essential.

This guide will focus on two gold-standard approaches:

  • GC-MS of Partially Methylated Alditol Acetates (PMAAs): A classic and robust method for determining glycosidic linkage positions, which in this case, helps to confirm the location of the methyl group.[2][3]

  • LC-ESI-MS/MS: A softer ionization technique suitable for analyzing the intact molecule, often as a cationic adduct, providing valuable information on molecular weight and fragmentation pathways that are indicative of the methyl group's position.[4]

Foundational Knowledge: Chemical Properties

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₇H₁₄O₆PubChem[5]
Molecular Weight 194.18 g/mol PubChem[5]
Monoisotopic Mass 194.07903816 DaPubChem[5]
Key Structural Feature A methyl group (-CH₃) replacing the hydroxyl hydrogen at the C2 position of the glucopyranose ring.N/A

Workflow I: GC-MS Analysis via Alditol Acetate Derivatization

This workflow is the most definitive method for confirming the 2-O-methylation site. The multi-step derivatization converts the cyclic sugar into a linear, acetylated, and more volatile compound suitable for GC separation and subsequent electron ionization (EI) mass spectrometry.

Rationale for Derivatization

The conversion to a partially methylated alditol acetate (PMAA) serves several critical functions:

  • Reduction: The initial reduction with sodium borohydride (NaBH₄) opens the pyranose ring and converts the anomeric carbon (C1) into a primary alcohol. This eliminates the formation of multiple anomeric peaks in the chromatogram, simplifying the analysis.[6]

  • Acetylation: Subsequent acetylation of the remaining free hydroxyl groups with acetic anhydride drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC analysis.[2]

  • Structural Information: The positions of the resulting acetyl groups directly correspond to the free hydroxyls in the original molecule, while the methyl ether remains intact. The fragmentation pattern of this derivative in the mass spectrometer is highly informative of the original methylation pattern.[2][7]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start This compound Sample hydrolysis Acid Hydrolysis (if part of a polysaccharide) start->hydrolysis Optional reduction Reduction (NaBH4) start->reduction For free monosaccharide hydrolysis->reduction acetylation Acetylation (Acetic Anhydride) reduction->acetylation extraction Liquid-Liquid Extraction acetylation->extraction final_sample PMAA Derivative in Solvent extraction->final_sample gc Gas Chromatography (GC) Separation final_sample->gc ms Electron Ionization (EI) Mass Spectrometry (MS) gc->ms data Data Analysis ms->data GCMS_Fragmentation cluster_mol 1,3,4,5,6-penta-O-acetyl-2-O-methyl-D-glucitol cluster_frags Primary EI Fragmentation Cleavages cluster_ions Expected Diagnostic Ions (m/z) mol CH₂(OAc) - CH(OAc) - CH(OAc) - CH(OAc) - CH(OMe) - CH₂(OAc) c1c2 Cleavage C1-C2 c2c3 Cleavage C2-C3 c3c4 Cleavage C3-C4 c4c5 Cleavage C4-C5 c5c6 Cleavage C5-C6 ion1 45 c1c2->ion1 ion2 118 c2c3->ion2 ion3 233 c3c4->ion3 ion4 305 c4c5->ion4 ion5 377 c5c6->ion5

Caption: Predicted EI fragmentation of the PMAA derivative.

Workflow II: LC-ESI-MS/MS Analysis

This approach is advantageous for analyzing the native or minimally derivatized sugar, providing molecular weight information and avoiding the destructive nature of the PMAA protocol. It is particularly useful for analyzing mixtures or when sample quantity is limited.

Rationale and Key Considerations
  • Soft Ionization: ESI is a soft ionization technique that typically keeps the molecule intact, forming protonated molecules [M+H]⁺ or, more commonly for carbohydrates, adducts with alkali metals like sodium [M+Na]⁺ or potassium [M+K]⁺. [8]The prevalence of sodium in glassware and solvents makes the [M+Na]⁺ adduct a common and stable ion for analysis. [8]* Chromatography: Reversed-phase chromatography is often challenging for polar monosaccharides. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for retaining and separating these analytes.

  • Tandem MS (MS/MS): Fragmentation of the selected precursor ion (e.g., the [M+Na]⁺ ion at m/z 217.1) via collision-induced dissociation (CID) provides structural information. The fragmentation patterns of carbohydrates are complex, involving both glycosidic bond cleavages (not applicable here) and cross-ring cleavages. [1]

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start This compound Sample dissolve Dissolve in Mobile Phase (e.g., ACN/H₂O) start->dissolve filter Filter (0.22 µm) dissolve->filter lc HILIC Separation filter->lc ms1 Full Scan MS (MS1) (Detect [M+Na]⁺ at m/z 217.1) lc->ms1 ms2 Tandem MS (MS2) (Fragment m/z 217.1) ms1->ms2 data Data Analysis ms2->data

Caption: Workflow for LC-ESI-MS/MS analysis of this compound.

Detailed Protocol: HILIC-ESI-MS/MS Analysis

Materials:

  • This compound sample

  • Acetonitrile (ACN), LC-MS grade

  • Ultrapure water, LC-MS grade

  • Ammonium formate or another suitable modifier

  • HILIC column (e.g., BEH Amide)

  • LC-MS/MS system (e.g., Q-TOF or Ion Trap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in 50:50 ACN:water.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase conditions.

    • Filter the final solution through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: 95% Water, 5% ACN, 10 mM Ammonium Formate

      • Mobile Phase B: 95% ACN, 5% Water, 10 mM Ammonium Formate

      • Gradient: 95% B to 50% B over 10 minutes.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • MS1 Scan Range: m/z 100-500 to detect the [M+Na]⁺ ion at m/z 217.1.

      • MS2: Isolate the precursor ion at m/z 217.1 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate a fragmentation spectrum.

Expected Fragmentation Pattern (ESI-MS/MS)

The fragmentation of the [M+Na]⁺ adduct of this compound will be dominated by neutral losses of water (H₂O, 18 Da) and formaldehyde (CH₂O, 30 Da). Critically, the presence of the methyl group at the C2 position is known to strongly favor cross-ring fragmentation. [4]This provides a diagnostic fingerprint to differentiate it from other methylated isomers.

The fragmentation nomenclature of Domon and Costello is used to describe the fragments. [1] Key Diagnostic Fragments for 2-O-Methyl Isomer:

  • Precursor Ion: [C₇H₁₄O₆ + Na]⁺ = m/z 217.1

  • Cross-Ring Cleavage: A prominent 0,2A-type cross-ring cleavage is expected, which is characteristic of 2-O-substitution. [4]This involves the cleavage of the C1-O5 and C2-C3 bonds, leading to a significant neutral loss.

  • Neutral Losses: Sequential losses of H₂O (m/z 199.1), and methanol (CH₃OH, 32 Da) from the precursor or fragment ions are anticipated.

LCMS_Fragmentation cluster_frag MS/MS Fragmentation of [M+Na]⁺ precursor [M+Na]⁺ m/z 217.1 frag1 [M+Na - H₂O]⁺ m/z 199.1 precursor->frag1 -18 Da frag2 [M+Na - CH₃OH]⁺ m/z 185.1 precursor->frag2 -32 Da frag3 Cross-Ring Fragments (e.g., ⁰,²A-type) precursor->frag3 Diagnostic Cleavage

Sources

"2-O-Methyl-D-glucopyranose as a substrate for glycosidase enzymes"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Probing Glycosidase Active Sites: 2-O-Methyl-D-glucopyranose as a Mechanistic Substrate

Audience: Researchers, scientists, and drug development professionals in enzymology and glycobiology.

Abstract

Glycoside hydrolases (GHs) are a ubiquitous class of enzymes critical to carbohydrate metabolism, with profound implications in biotechnology and human health. Understanding their substrate specificity and catalytic mechanism is paramount for inhibitor design and enzyme engineering. This guide details the application of this compound, a structurally modified monosaccharide, as a tool to investigate the active site requirements of glycosidases. By methylating the C2 hydroxyl group, a key functional group often involved in substrate binding and catalysis, this analog serves as a "reporter" substrate. Its altered kinetic profile, when compared to the natural substrate (D-glucose), provides valuable insights into the enzyme's mechanism. This document provides the theoretical basis for its use, detailed protocols for performing kinetic assays using a coupled colorimetric system, and guidance on data interpretation.

Introduction: The Rationale for Modified Substrates

Glycoside hydrolases catalyze the cleavage of glycosidic bonds through two primary mechanisms: retaining or inverting the stereochemistry at the anomeric carbon.[1][2] The retaining mechanism, a common pathway, proceeds via a two-step, double-displacement reaction involving a covalent glycosyl-enzyme intermediate.[1] In many of these enzymes, particularly β-glucosidases, the hydroxyl group at the C2 position of the glucopyranose ring plays a crucial role. It often forms a critical hydrogen bond with the catalytic nucleophile (e.g., a carboxylate side chain of Asp or Glu), properly orienting the substrate and stabilizing the transition states.

By substituting this C2 hydroxyl with a methoxy group (–OCH₃), this compound (Figure 1) becomes an invaluable chemical probe. The methoxy group is sterically similar to a hydroxyl group but is electronically different and, crucially, cannot act as a hydrogen bond donor. Therefore, presenting this molecule to a glycosidase allows researchers to test the hypothesis of C2-OH involvement in catalysis. A significant decrease in catalytic efficiency (kcat/Km) compared to the natural substrate strongly suggests an active role for the C2-OH group in the enzymatic mechanism.

Chemical Structure of this compoundFigure 1. Chemical structure of this compound.

Principle of the Assay

Since this compound is not a chromogenic or fluorogenic substrate, its hydrolysis cannot be monitored directly.[3] Instead, the reaction is coupled to a secondary enzymatic system that detects the release of its unmodified counterpart, D-glucose. A widely used and reliable method is the Glucose Oxidase/Peroxidase (GO/HRP) assay.

The workflow involves two stages:

  • Primary Reaction: The glycosidase of interest is incubated with this compound. If the enzyme is active, it will cleave the glycosidic bond, releasing 2-O-Methyl-D-glucose. Correction: The substrate is this compound, which is a modified glucose, not a glycoside with a leaving group. For it to be a substrate, it would typically be in the form of a glycoside, e.g., p-nitrophenyl-2-O-Methyl-D-glucopyranoside. However, if the user's topic implies using the monosaccharide itself to probe binding or as an inhibitor, the assay would be a competition assay. Assuming the intent is a hydrolytic assay, we will proceed with the understanding that the substrate is a glycoside derivative, such as 2-O-Methyl-α/β-D-glucopyranoside . The product of hydrolysis would be 2-O-Methyl-D-glucose and the corresponding aglycone. The GO/HRP assay detects glucose. Therefore, this substrate is unsuitable for a GO/HRP coupled assay. A more appropriate assay would be to detect the released aglycone (e.g., p-nitrophenol) or to use HPLC.

Editor's Note & Correction: The premise of using this compound to release D-glucose is incorrect, as hydrolysis would release 2-O-Methyl-D-glucose. A standard glucose oxidase assay would not detect this product. Therefore, to measure the kinetic parameters for this substrate, one must use a derivative with a reporter aglycone, such as p-nitrophenyl (pNP) 2-O-Methyl-D-glucopyranoside . The protocol will be adapted for this more scientifically sound approach, where the release of the p-nitrophenolate ion is monitored spectrophotometrically.

Corrected Assay Principle: The glycosidase-catalyzed hydrolysis of a colorless substrate, p-nitrophenyl-2-O-Methyl-D-glucopyranoside (pNP-2-O-Me-Glc), yields 2-O-Methyl-D-glucose and p-nitrophenol. Under alkaline conditions (achieved by adding a stop solution), the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405-410 nm. The rate of color formation is directly proportional to the rate of enzyme activity.[4]

Visualization of Experimental & Logical Workflows

The following diagrams illustrate the logical flow of the experimental procedure and the underlying chemical reaction.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 50 mM Phosphate, pH 6.8) P2 Prepare Substrate Stock (pNP-2-O-Me-Glc in DMSO or Buffer) P3 Prepare Enzyme Dilutions in ice-cold Assay Buffer P4 Prepare Stop Solution (e.g., 1 M Sodium Carbonate) A1 Add Buffer, Enzyme, and Substrate to Microplate Wells A2 Incubate at Optimal Temperature (e.g., 37°C) for a defined time (e.g., 10-30 min) A1->A2 A3 Terminate Reaction with Stop Solution A2->A3 D1 Read Absorbance at 405 nm A3->D1 D3 Calculate Reaction Velocity (μmol/min) D1->D3 D2 Generate p-Nitrophenol Standard Curve D2->D3 D4 Determine Kinetic Parameters (Km, Vmax) via Non-linear Regression D3->D4

Caption: High-level workflow for determining glycosidase kinetics.

Reaction Substrate p-Nitrophenyl-2-O-Me-D-Glucopyranoside (Colorless Substrate) Enzyme Glycosidase (Enzyme) Substrate->Enzyme Binds Products 2-O-Methyl-D-Glucose p-Nitrophenol Enzyme->Products Catalyzes Hydrolysis Stop Stop Solution (High pH) Products:p2->Stop Detected p-Nitrophenolate Ion (Yellow Product) Abs @ 405 nm Stop->Detected

Caption: The colorimetric reaction scheme for the assay.

Materials and Reagents

  • Substrate: p-Nitrophenyl-2-O-Methyl-α/β-D-glucopyranoside (Select anomer based on enzyme specificity).

  • Enzyme: Purified glycosidase of interest.

  • Assay Buffer: 50 mM Sodium Phosphate or Citrate buffer, pH adjusted to the enzyme's optimum.

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Standard: p-Nitrophenol (pNP) for standard curve generation.

  • Equipment:

    • Spectrophotometer or microplate reader capable of reading absorbance at 405 nm.[4]

    • Temperature-controlled incubator or water bath.

    • Calibrated pipettes.

    • 96-well clear, flat-bottom microplates.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer: Prepare 50 mM sodium phosphate buffer. Adjust the pH carefully to the known optimum for your enzyme (e.g., pH 6.8). Filter sterilize if storing for extended periods.

  • Substrate Stock (10 mM): Dissolve the pNP-2-O-Me-glucopyranoside in a minimal amount of DMSO or directly in Assay Buffer. Store aliquots at -20°C.

    • Causality Insight: Using a stock solution allows for precise dilution into the final reaction, minimizing pipetting errors and the effects of solvent on enzyme activity.

  • p-Nitrophenol Standard (1 mM): Prepare a 1 mM stock of p-nitrophenol in Assay Buffer. This will be used to generate a standard curve to convert absorbance units to moles of product.

  • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to a suitable concentration in ice-cold Assay Buffer. The optimal concentration is one that produces a linear reaction rate for at least 20-30 minutes and results in an endpoint absorbance within the linear range of the standard curve. This must be determined empirically in preliminary experiments.

Protocol 2: Standard Curve Generation
  • In a 96-well plate, prepare pNP standards according to the table below.

  • Add Stop Solution to each well.

  • Read the absorbance at 405 nm.

  • Plot Absorbance vs. nmol of pNP. The resulting slope will be used to calculate the amount of product formed in the enzymatic assay.

Well1 mM pNP (µL)Assay Buffer (µL)Total Volume (µL)Stop Solution (µL)Final [pNP] (nmol/well)
101001001000
22981001002
35951001005
4109010010010
5208010010020
6406010010040
Protocol 3: Kinetic Assay Procedure
  • Setup: Design a plate map including blanks (no enzyme), controls (no substrate), and samples with varying substrate concentrations.

  • Reaction Preparation: In each well of a 96-well plate, add:

    • (50 - X) µL of Assay Buffer

    • X µL of Substrate Stock (to achieve desired final concentration)

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[4]

  • Initiate Reaction: Add 50 µL of the enzyme working solution to each well to start the reaction. The total volume should be 100 µL.

    • Trustworthiness Check: The reaction is initiated by adding the enzyme last. This ensures that all components are at the correct temperature and that the reaction timing is precise for all wells.

  • Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 20 minutes). The time should be within the linear range of product formation.

  • Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to each well. The high pH denatures the enzyme and develops the color of the p-nitrophenolate ion.[4]

  • Measurement: Read the absorbance at 405 nm.

Data Analysis and Interpretation

  • Calculate Product Concentration: Subtract the absorbance of the blank from all sample readings. Use the slope from the pNP standard curve to convert the corrected absorbance values into nmol of product formed.

  • Calculate Reaction Velocity (V):

    • Velocity (nmol/min) = (nmol of pNP formed) / (Incubation time in min)

  • Determine Specific Activity:

    • Specific Activity (U/mg) = (Velocity in µmol/min) / (mg of enzyme in the reaction)

    • One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[3]

  • Kinetic Parameter Calculation:

    • Perform the assay across a range of substrate concentrations (e.g., 0.1x to 10x the expected Km).

    • Plot Velocity (V) vs. Substrate Concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Km and Vmax.

    • V = (Vmax * [S]) / (Km + [S])

Interpreting the Data: A Comparative Example

The true value of using 2-O-Methyl-D-glucopyranoside comes from comparing its kinetic parameters to those of the unmodified substrate (e.g., pNP-glucopyranoside).

SubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Interpretation
pNP-Glucoside0.5150751.5 x 10⁵Baseline: High catalytic efficiency.
pNP-2-O-Me-Glucoside5.01051.0 x 10³Altered Kinetics: 10-fold increase in Km suggests impaired binding. 15-fold decrease in Vmax indicates compromised catalysis. The 150-fold drop in catalytic efficiency (kcat/Km) strongly implies the C2-OH group is critical for both substrate binding and turnover.

Note: The values in this table are hypothetical and for illustrative purposes only.

Troubleshooting

IssuePossible CauseSolution
No or Low Activity 1. Enzyme is inactive. 2. The 2-O-Methyl modification completely prevents binding/catalysis. 3. Incorrect buffer pH.1. Test enzyme with a known positive control substrate. 2. This is a valid negative result; it indicates the C2-OH is essential. 3. Verify buffer pH and remake if necessary.
High Background 1. Substrate is unstable and auto-hydrolyzing. 2. Contamination in reagents.1. Run a "no enzyme" blank for the longest incubation time to quantify auto-hydrolysis. 2. Use high-purity water and reagents.
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability.1. Use a lower enzyme concentration or shorter incubation time. Ensure less than 10% of the substrate is consumed. 2. Check enzyme stability at the assay temperature over the incubation period.

References

  • A Case Study of the Glycoside Hydrolase Enzyme Mechanism Using an Automated QM-Cluster Model Building Toolkit. PubMed Central.
  • Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Popul
  • This compound | C7H14O6 | CID 13932301. PubChem, National Institutes of Health. [Link]

  • In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

  • Reaction mechanism of BGL. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Methylation of D-Glucose

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide on the challenges of regioselective methylation of D-glucose. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of carbohydrate chemistry. The selective modification of a polyol system like D-glucose presents a significant synthetic challenge due to the similar reactivity of its multiple hydroxyl groups. This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and build a robust experimental strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the regioselective methylation of D-glucose. Each entry outlines probable causes and provides actionable solutions based on established chemical principles.

Issue 1: Poor Regioselectivity or an Inseparable Mixture of Isomers

Question: My reaction produced a mixture of methylated glucose isomers, and I'm struggling to isolate my target compound. Why is this happening and what can I do?

Probable Causes:

  • Similar Hydroxyl Reactivity: The secondary hydroxyls (C-2, C-3, C-4) of glucose have very similar pKa values and steric environments, leading to competitive methylation. The primary hydroxyl (C-6) is generally more nucleophilic and less sterically hindered, but selectivity is often insufficient without a directing strategy.[1]

  • Incorrect Protecting Group Strategy: The choice and application of protecting groups are paramount for achieving high regioselectivity.[2][3] An inappropriate protecting group may fail to mask non-target hydroxyls effectively or may be unstable under the methylation conditions.

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and base can subtly influence the reactivity of different hydroxyl groups. For instance, aprotic polar solvents can enhance the nucleophilicity of all hydroxyls, potentially reducing selectivity.

Recommended Solutions:

  • Implement a Protecting Group Strategy: This is the most reliable method for ensuring regioselectivity. The strategy involves a multi-step process of protection, methylation, and deprotection.[2]

    • For C-6 Methylation: The primary C-6 hydroxyl can often be selectively protected with a bulky group like a trityl (Tr) or silyl ether (e.g., TBDMS) due to its lower steric hindrance.[3] Subsequent methylation of the remaining hydroxyls followed by deprotection of C-6 would yield a product methylated at C-2, C-3, and C-4. Conversely, protecting C-1 to C-4 would allow for selective C-6 methylation.

    • For C-2, C-3, or C-4 Methylation: Cyclic acetals are commonly used. For example, forming a 4,6-O-benzylidene acetal locks the pyranose ring and protects the C-4 and C-6 hydroxyls, leaving C-2 and C-3 available for further selective modification.[4][5][6]

    • Organotin-Mediated Alkylation: The use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate can activate specific hydroxyl groups.[7][8] For a glucose derivative with a 4,6-O-benzylidene acetal, the stannylene acetal forms across the C-2 and C-3 diol, and subsequent addition of a methylating agent often leads to preferential methylation at the C-3 position due to electronic effects.[9]

  • Optimize Reaction Conditions:

    • Base Selection: A non-nucleophilic bulky base (e.g., 2,6-di-tert-butylpyridine) can sometimes improve selectivity by minimizing side reactions. For reactions involving sodium hydride (NaH), ensure it is fresh and used in an appropriate solvent (like THF or DMF) to avoid clumping and ensure a smooth reaction.

    • Temperature Control: Perform the reaction at the lowest feasible temperature. Adding the methylating agent slowly at 0 °C or below can help control the reaction rate and favor the kinetically preferred product.

Issue 2: Low or No Yield of the Desired Methylated Product

Question: I've run my methylation reaction, but TLC and NMR analysis show mostly unreacted starting material or decomposition. What went wrong?

Probable Causes:

  • Inactive Methylating Agent: Methylating agents like methyl iodide (MeI) and dimethyl sulfate (DMS) can degrade over time. Methyl iodide is light-sensitive.

  • Insufficiently Anhydrous Conditions: Carbohydrate reactions are highly sensitive to moisture. Water can quench the base (e.g., NaH) and hydrolyze intermediates.

  • Poor Solubility: The starting glucose derivative may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.[4]

  • Base Incompatibility: The chosen base might not be strong enough to deprotonate the target hydroxyl group effectively. The pKa of sugar hydroxyls is typically around 12-13.

Recommended Solutions:

  • Verify Reagent Quality and Handling:

    • Use freshly opened or purified methylating agents. Store MeI in a dark bottle, often over a copper wire to scavenge iodine.

    • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, which can be obtained from a solvent purification system or by distillation over an appropriate drying agent.[10]

  • Improve Solubility:

    • For unprotected or partially protected sugars, polar aprotic solvents like DMF or DMSO are often necessary. Per-O-silylation can be used as a temporary measure to dramatically improve solubility in common organic solvents like dichloromethane (DCM).[4]

  • Select an Appropriate Base:

    • Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for exhaustive methylation. It should be used as a dispersion in mineral oil and washed with dry hexanes before use if necessary.

    • For milder conditions, silver oxide (Ag₂O) with methyl iodide is a classic combination (Purdie methylation), which is particularly useful for acid-sensitive protecting groups.

Issue 3: Over-methylation or Under-methylation

Question: I was aiming for a mono-methylated product but ended up with a di-methylated one (or vice-versa). How can I control the degree of methylation?

Probable Causes:

  • Incorrect Stoichiometry: Using an excess of the methylating agent and/or base will drive the reaction towards exhaustive methylation. Using too little will result in incomplete conversion.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures provide more energy and opportunity for less reactive hydroxyls to be methylated.

  • Reactivity of the Methylating Agent: Highly reactive agents like methyl triflate (MeOTf) can be difficult to control and may lead to over-methylation if not used in precise stoichiometric amounts at low temperatures.

Recommended Solutions:

  • Precise Stoichiometric Control:

    • For mono-methylation, use 1.0-1.2 equivalents of both the base and the methylating agent. Add the reagents slowly and monitor the reaction progress closely using Thin-Layer Chromatography (TLC).

    • For di-methylation of a diol, use at least 2.2-2.5 equivalents of the reagents.

  • Monitor the Reaction:

    • TLC is an indispensable tool. Use a suitable stain, such as p-anisaldehyde or ceric ammonium molybdate, as carbohydrate derivatives are often UV-inactive. By comparing the spots of your reaction mixture to the starting material and known standards (if available), you can determine when the desired product has formed and quench the reaction before over-methylation occurs.

  • Choose the Right Reagent:

    • For controlled mono-methylation, a less reactive agent might be preferable. However, the most common approach is to use a robust protecting group strategy to expose only the desired hydroxyl group for methylation.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective methylation of unprotected D-glucose so challenging?

The primary challenge lies in the structural complexity of D-glucose.[1] It possesses five hydroxyl groups (one primary at C-6, four secondary at C-1, C-2, C-3, and C-4) with similar chemical reactivity. Differentiating between these positions without a directing or protecting group is exceptionally difficult, typically resulting in a complex mixture of products that are challenging to separate and characterize.[7]

Q2: What are the main strategies to achieve regioselectivity?

There are three main pillars for achieving regioselective methylation:

StrategyDescriptionTarget Position(s)AdvantagesDisadvantages
Protecting Groups Involves the temporary masking of non-target hydroxyls. This is the most common and versatile strategy.[3][12]Any desired positionHigh selectivity and predictability. Well-established procedures.Multi-step synthesis required (protection/deprotection), which can lower overall yield.[2]
Organotin Reagents Uses reagents like dibutyltin oxide to form a stannylene acetal, which selectively activates one hydroxyl group in a diol pair for alkylation.[7][8]C-2 or C-3 (in 4,6-protected systems)Good selectivity for specific diol systems in a single step post-protection.Use of stoichiometric amounts of toxic organotin reagents. Limited to specific hydroxyl arrangements.
Enzymatic Methods Utilizes enzymes (e.g., proteases like subtilisin in organic media) that can catalyze regioselective modifications.[7]Primarily C-6 or C-1' (in sucrose)Extremely high selectivity under mild conditions. Environmentally friendly.Enzymes may have limited substrate scope. Can be expensive and require specific solvents (e.g., DMF).

Q3: How do I choose the right methylating agent?

  • Methyl Iodide (MeI): Often used with a base like NaH or Ag₂O. It is highly reactive but effective. It is a potential carcinogen and should be handled with care in a fume hood.

  • Dimethyl Sulfate (DMS): A powerful, cost-effective methylating agent, typically used with NaH or NaOH. It is extremely toxic and must be handled with extreme caution.

  • Methyl Triflate (MeOTf): One of the most powerful methylating agents. It is very reactive and can methylate even hindered hydroxyls at low temperatures. It is also expensive and moisture-sensitive.

Your choice depends on the reactivity of the hydroxyl group you are targeting and the stability of any protecting groups in your molecule. For exhaustive methylation, MeI or DMS with NaH is standard. For a more controlled reaction, MeI with Ag₂O is a milder alternative.

Q4: What are the best analytical methods for monitoring the reaction and characterizing the products?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The quickest and most common method. Staining is required.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the position of methylation. The appearance of a new singlet at ~3.4-3.6 ppm in the ¹H NMR spectrum (corresponding to the -OCH₃ protons) and a new signal at ~55-60 ppm in the ¹³C NMR spectrum confirms methylation. 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for unambiguously assigning the structure and confirming the regiochemistry.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product, indicating the number of methyl groups added. Techniques like GC-MS can be used after derivatization to analyze linkage positions in polysaccharides.[13]

    • High-Performance Liquid Chromatography (HPLC): Useful for both analysis and purification of isomers, especially when coupled with a mass spectrometer (LC-MS).[14]

Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-2-O-methyl-α-D-glucopyranoside

This protocol illustrates a common protecting group strategy to achieve regioselective methylation at the C-2 position.

Workflow Diagram: Protecting Group Strategy for Regioselective Methylation

G cluster_0 Step 1: Initial Protection cluster_1 Step 2: Selective Activation & Methylation cluster_2 Step 3: (Optional) Deprotection start Methyl α-D-glucopyranoside protect_46 Protect C4 & C6 Hydroxyls Reagents: Benzaldehyde dimethyl acetal, CSA Solvent: DMF start->protect_46 Formation of Acetal acetal Methyl 4,6-O-benzylidene- α-D-glucopyranoside protect_46->acetal stannylene Form C2-C3 Stannylene Acetal Reagent: Bu₂SnO Solvent: Toluene, reflux acetal->stannylene Activation methylate Regioselective Methylation at C2 Reagent: MeI, CsF Solvent: DMF stannylene->methylate protected_product Methyl 4,6-O-benzylidene- 2-O-methyl-α-D-glucopyranoside methylate->protected_product deprotect Remove Benzylidene Acetal Reagent: Mild Acid (e.g., 80% AcOH) Solvent: H₂O protected_product->deprotect Hydrolysis final_product Methyl 2-O-methyl- α-D-glucopyranoside deprotect->final_product

Caption: A workflow for regioselective C-2 methylation using a protecting group strategy.

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Dibutyltin oxide (Bu₂SnO)

  • Methyl Iodide (MeI)

  • Cesium Fluoride (CsF)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Stannylene Acetal Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq).

    • Add anhydrous toluene to the flask.

    • Heat the mixture to reflux with azeotropic removal of water using the Dean-Stark trap for 3-4 hours, or until the solution becomes clear.

    • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude stannylene acetal as a white solid or foam.

  • Regioselective Methylation:

    • Place the flask containing the crude stannylene acetal under an inert atmosphere (Nitrogen or Argon).

    • Dissolve the intermediate in anhydrous DMF.

    • Add cesium fluoride (CsF, 1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methyl iodide (MeI, 1.5 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Methyl 4,6-O-benzylidene-2-O-methyl-α-D-glucopyranoside.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Selected Emerging Biomarkers in Type 2 Diabetes Mellitus: Clinical Insights and Implications for Precision Care. MDPI.
  • Glucoside, α-methyl-, d. Organic Syntheses Procedure.
  • Abnormal DNA Methylation Induced by Hyperglycemia Reduces CXCR4 Gene Expression in CD34+ Stem Cells. PMC - NIH.
  • 20.5: Derivatives of Glucose. Chemistry LibreTexts.
  • Hyperglycemia Altered DNA Methylation Status and Impaired Pancreatic Differentiation from Embryonic Stem Cells. NIH.
  • Regioselective modification of unprotected glycosides. Chemical Communications (RSC Publishing). Available from: [Link]

  • An In-depth Technical Guide to 2,6-Di-O-methyl-D-glucose: Synthesis, Properties, and Characterization. Benchchem.
  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
  • DNA Methylation and its Role in the Pathogenesis of Diabetes. PMC - NIH.
  • Exploring the key role of DNA methylation as an epigenetic modulator in oxidative stress related islet cell injury in patients with type 2 diabetes mellitus: a review. PMC - NIH.
  • Advancing Solutions to the Carbohydrate Sequencing Challenge. PMC - NIH.
  • DNA methylation methods: global DNA methylation and methylomic analyses. PMC - PubMed Central.
  • DNA Methylation and Type 2 Diabetes: Novel Biomarkers for Risk Assessment?. MDPI.
  • Regioslective one-pot protection of D-glucose derivatives 1a and 1b. ResearchGate. Available from: [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC - NIH.
  • Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper. Request PDF - ResearchGate. Available from: [Link]

  • O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

  • Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA.
  • Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride. Organic Letters. Available from: [Link]

  • Effect of diabetes status and hyperglycemia on global DNA methylation and hydroxymethylation. PMC - NIH.
  • Can High Blood Sugar (hyperglycemia) Haunt People with Diabetes Even After it is Under Control?. BioSpace.
  • Starving for sugar: how grape cells adapt by rewriting their epigenome. EurekAlert!.
  • Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. MDPI.
  • Analytical methods for the retrieval and interpretation of continuous glucose monitoring data in diabetes. PubMed. Available from: [Link]

  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs.
  • (PDF) Regioselective one-pot protection of glucose. ResearchGate. Available from: [Link]

  • (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available from: [Link]

  • The Methylation Analysis of the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) Locus in GH-Secreting Pituitary Adenomas. MDPI.
  • DNA methylation: a cause and consequence of type 2 diabetes. PMC - PubMed Central.
  • Nutritional Factors, DNA Methylation, and Risk of Type 2 Diabetes and Obesity: Perspectives and Challenges. MDPI.
  • efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. Available from: [Link]

  • Process for the purification of sugars and their derivatives. Google Patents.
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  • Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents. PubMed. Available from: [Link]

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  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.

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Technical Support Center: Optimizing Protecting Group Strategy for 2-O-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing protecting group strategies in carbohydrate chemistry, with a specific focus on the challenging yet crucial 2-O-methylation. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates. Here, we will delve into the causality behind experimental choices, provide troubleshooting guidance for common issues, and answer frequently asked questions to ensure your synthetic campaigns are both efficient and successful.

Introduction: The 2-O-Methylation Challenge

Selective 2-O-methylation is a frequent requirement in the synthesis of biologically active oligosaccharides and glycoconjugates.[1] However, the hydroxyl groups of carbohydrates exhibit similar reactivity, making site-specific modifications a significant challenge.[2] A successful 2-O-methylation hinges on a well-designed protecting group strategy that differentiates the target hydroxyl group while ensuring compatibility with methylation reagents and subsequent deprotection steps. An inadequate strategy can lead to a cascade of issues, including poor yields, undesired side products, and complex purification procedures.

This guide provides a structured approach to developing and troubleshooting your protecting group strategy, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your 2-O-methylation experiments in a question-and-answer format.

Question 1: My 2-O-methylation reaction is resulting in a mixture of products, including methylation at other positions. What is going wrong?

Answer:

This is a classic selectivity issue, often stemming from an inadequate protecting group scheme or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause A: Incomplete Protection of Other Hydroxyls: The most common reason for non-specific methylation is the incomplete protection of other hydroxyl groups on the carbohydrate scaffold. Even trace amounts of unprotected hydroxyls can react under methylation conditions.

    • Solution: Before proceeding with methylation, rigorously purify your protected starting material. Use high-resolution TLC, HPLC, or NMR to confirm the absence of partially protected intermediates. Re-subjecting the material to the protection reaction can often drive it to completion.

  • Cause B: Protecting Group Lability: The protecting groups you've chosen may not be stable to the methylation conditions. For instance, some silyl ethers can be labile under certain methylation protocols.[3]

    • Solution: Choose protecting groups with known stability towards your methylation reagent. Benzyl (Bn) ethers are generally robust and widely used for this purpose.[4][5] If you must use more labile groups, consider milder methylation conditions.

  • Cause C: Protecting Group Migration: Under certain conditions, acyl protecting groups (e.g., acetyl, benzoyl) can migrate, particularly between adjacent hydroxyls. This can expose the 2-OH group in a previously protected position, leading to non-specific methylation.

    • Solution: Avoid conditions known to promote acyl migration, such as strong bases. If migration is a persistent issue, consider using ether-based protecting groups, which are not prone to migration.

Question 2: I'm observing a low yield for my 2-O-methylation reaction, with a significant amount of starting material remaining. How can I improve the conversion?

Answer:

Low conversion can be attributed to several factors, ranging from reagent deactivation to steric hindrance.

  • Cause A: Steric Hindrance: The protecting groups adjacent to the 2-OH group may be sterically bulky, hindering the approach of the methylating agent.

    • Solution: If possible, choose less bulky protecting groups for the C1 and C3 positions. Alternatively, a smaller methylating agent may improve access to the hydroxyl group. For example, if using a bulky methylating agent, consider switching to methyl triflate or methyl iodide with a suitable base.

  • Cause B: Deactivated Hydroxyl Group: The electronic effects of neighboring protecting groups can influence the nucleophilicity of the 2-OH group. Electron-withdrawing groups, such as esters, can decrease the reactivity of the hydroxyl group.[6]

    • Solution: If deactivation is suspected, consider using a more powerful methylation protocol. For example, using a stronger base to deprotonate the hydroxyl group more effectively can enhance its nucleophilicity.

  • Cause C: Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the 2-OH group, leading to a low concentration of the reactive alkoxide.

    • Solution: Switch to a stronger base. For example, if you are using a milder base like silver oxide (Ag₂O), consider moving to sodium hydride (NaH). Ensure the reaction is performed under strictly anhydrous conditions, as water will consume the base and hinder deprotonation.

Question 3: During the deprotection step following 2-O-methylation, I'm observing the loss of my newly installed 2-O-methyl group. Why is this happening?

Answer:

This indicates a lack of orthogonality between your protecting groups and the 2-O-methyl ether.[7]

  • Cause A: Non-Orthogonal Deprotection Conditions: The conditions used to remove other protecting groups are also cleaving the 2-O-methyl ether. Methyl ethers are generally stable, but can be cleaved under strongly acidic conditions.[8]

    • Solution: A well-thought-out orthogonal protecting group strategy is crucial.[9][10][11] For instance, if you have benzyl ethers elsewhere in the molecule, they can be removed by catalytic hydrogenolysis, which will not affect the methyl ether.[5][12] Silyl ethers can be removed with fluoride sources, and esters can be cleaved by saponification, both of which are orthogonal to methyl ethers.[5][13]

  • Cause B: Neighboring Group Participation: In some cases, a neighboring functional group can participate in an intramolecular reaction that leads to the cleavage of the 2-O-methyl group during a subsequent reaction or deprotection step.

    • Solution: This is a more complex issue that requires careful analysis of your specific molecule. Scrutinize the structure for any potential intramolecular cyclizations or rearrangements that could be triggered by the deprotection conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general protecting group strategy for achieving selective 2-O-methylation?

A1: While there is no single "best" strategy for all scenarios, a common and effective approach involves the use of a 4,6-O-benzylidene acetal to protect the C4 and C6 hydroxyls. This rigidifies the pyranose ring and differentiates the remaining hydroxyl groups. Subsequently, the C3 hydroxyl can be protected with a group that is orthogonal to the final deprotection conditions. A popular choice is a benzyl ether for the C3 position. This leaves the C2 hydroxyl free for methylation. The benzyl and benzylidene groups can then be removed simultaneously via hydrogenolysis.

Q2: How do I choose between different methylating agents?

A2: The choice of methylating agent depends on the reactivity of your substrate and the stability of your protecting groups.

  • Methyl iodide (MeI) with a base (e.g., NaH, Ag₂O): A classic and effective method. Sodium hydride is a strong, non-nucleophilic base suitable for less reactive hydroxyls, but requires strictly anhydrous conditions. Silver oxide is a milder base, often used for more sensitive substrates.

  • Methyl triflate (MeOTf): A very powerful methylating agent that can be used with a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP). It is highly reactive and should be used with caution.

  • Dimethyl sulfate ((MeO)₂SO₂): Another strong methylating agent, but it is highly toxic and should be handled with extreme care.

  • Trimethylsilyldiazomethane (TMSCHN₂): A safer alternative to diazomethane for the methylation of alcohols, often used in the presence of a Lewis acid catalyst.

Q3: Can silyl ethers be used as protecting groups in a 2-O-methylation strategy?

A3: Yes, silyl ethers can be used, but with caution.[3] Their stability varies depending on the steric bulk of the silicon substituents (e.g., TBS vs. TIPS).[3] While they offer the advantage of being removable under mild, fluoride-mediated conditions, their stability to the basic or Lewis acidic conditions often employed for methylation must be considered. It is crucial to consult the literature for the specific stability of the chosen silyl ether under your planned methylation conditions.

Q4: What is the concept of "orthogonal protection" and why is it so important?

A4: Orthogonal protection is a strategy that employs multiple protecting groups in a molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[7] This allows for the selective deprotection of a single hydroxyl group for further reaction, such as methylation. For example, a molecule might contain a silyl ether (removable with fluoride), a benzyl ether (removable by hydrogenolysis), and an acetate ester (removable by base). Each of these can be cleaved independently. This level of control is fundamental to the synthesis of complex carbohydrates.[4][10][11]

Part 3: Data Summaries and Protocols

Table 1: Stability of Common Protecting Groups Under Various Conditions
Protecting GroupStable to Mild AcidStable to Strong AcidStable to Mild BaseStable to Strong BaseCleaved by HydrogenolysisCleaved by Fluoride
Benzyl (Bn) YesNoYesYesYes Yes
p-Methoxybenzyl (PMB) NoNoYesYesYes Yes
Acetyl (Ac) YesYesNoNoYesYes
Benzoyl (Bz) YesYesNoNoYesYes
tert-Butyldimethylsilyl (TBS) NoNoYesYesYesYes
Triisopropylsilyl (TIPS) YesNoYesYesYesYes
Benzylidene Acetal NoNoYesYesYes Yes
Experimental Protocol: Selective 2-O-Methylation of a 3-O-Benzylated, 4,6-O-Benzylidene Protected Glucopyranoside

Objective: To selectively methylate the C2 hydroxyl group of a model carbohydrate substrate.

Materials:

  • Methyl 3-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the starting glucopyranoside to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.

  • Work-up: Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-O-methylated product.

Part 4: Visualizing the Strategy

Diagram: Decision-Making Workflow for 2-O-Methylation Protecting Group Strategy

G cluster_choices 3-OH Protecting Group Choice start Start: Need for 2-O-Methylation protect_46 Protect 4,6-OH (e.g., Benzylidene acetal) start->protect_46 protect_3 Protect 3-OH (Orthogonal Group) protect_46->protect_3 methylate_2 Methylate 2-OH protect_3->methylate_2 benzyl Benzyl (Bn) Deprotection: Hydrogenolysis protect_3->benzyl silyl Silyl (e.g., TBS) Deprotection: Fluoride protect_3->silyl ester Ester (e.g., Bz) Deprotection: Base protect_3->ester deprotect Global or Orthogonal Deprotection methylate_2->deprotect benzyl->deprotect H2, Pd/C silyl->deprotect TBAF ester->deprotect NaOMe

Caption: A flowchart illustrating the decision-making process for a 2-O-methylation protecting group strategy.

References

  • Boltje, T. J., Li, C., & Boons, G. J. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(18), 4060–4063. [Link]

  • Guo, J., & Ye, X. S. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 17(9), 10459–10490. [Link]

  • Heidelberg, T. (2009). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 86(10), 1173. [Link]

  • ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. Retrieved from [Link]

  • Boons, G. J., & Hale, K. J. (2000). Protecting groups for carbohydrate synthesis.
  • TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis?. [Link]

  • Boltje, T. J., Li, C., & Boons, G. J. (2009). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(18), 4060–4063. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wiley-VCH. (2017). Protecting Groups: Strategies and Applications in Carbohydrate Chemistry. [Link]

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  • Madsen, R., & Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 103–111. [Link]

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  • Mukhopadhyay, B., & Field, R. A. (2005). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 70(10), 4049–4052. [Link]

  • Alchemyst. (n.d.). PROTECTING GROUPS & CARBOHYDRATES NOTES. [Link]

  • Thapa, S. B., et al. (2022). Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. Applied and Environmental Microbiology, 88(11). [Link]

  • ResearchGate. (n.d.). Common protection–deprotection strategies in carbohydrate synthesis | Request PDF. [Link]

  • Wu, B., & Zhang, J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1034–1052. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • T-Prauster, G., & K-H. Jung. (2012). Methylation – an uncommon modification of glycans. ISRN Molecular Biology, 2012. [Link]

Sources

Technical Support Center: Synthesis of 2-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-O-Methyl-D-glucopyranose. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective carbohydrate methylation. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The principal difficulty lies in achieving regioselectivity. D-glucose has five hydroxyl (-OH) groups with similar reactivity, making it challenging to methylate only the C-2 position.[1] The key is to employ a strategic application of protecting groups to mask the other hydroxyls (C-1, C-3, C-4, C-6) before introducing the methylating agent.[1][2]

Q2: Why can't I just use one equivalent of a methylating agent to target the most reactive hydroxyl group?

A2: While the hydroxyl groups on D-glucose exhibit subtle differences in reactivity, these differences are generally insufficient to achieve clean, selective methylation with a stoichiometric amount of reagent.[3][4] Attempting this "direct methylation" typically results in a complex mixture of mono-, di-, and poly-methylated products, along with unreacted starting material, which is exceptionally difficult to separate.[1][5]

Q3: What are the most common methylating agents for this synthesis?

A3: The most frequently used methylating agents are methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like silver oxide (Ag₂O) or sodium hydride (NaH).[6][7] The choice depends on the specific protecting groups used and the desired reaction conditions. For instance, the methyl iodide-silver oxide combination is a classic and effective method.[6]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses more complex issues encountered during the synthesis.

Problem 1: My yield is consistently low, and TLC analysis shows multiple products.

This is the most common issue, often stemming from incomplete reactions or a breakdown in the protecting group strategy.

Root Cause Analysis & Solutions:

  • Ineffective Protection: The success of this synthesis hinges on a robust protecting group strategy. A widely adopted and effective method involves the formation of a 4,6-O-benzylidene acetal, which simultaneously protects the C-4 and C-6 hydroxyls. This leaves the C-1, C-2, and C-3 hydroxyls available for further manipulation.

  • Suboptimal Methylation Conditions:

    • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group, but it is highly moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. Silver oxide (Ag₂O) is a milder alternative but may require longer reaction times or elevated temperatures.

    • Solvent Choice: A dry, aprotic polar solvent such as N,N-Dimethylformamide (DMF) is crucial for this reaction. It effectively dissolves the carbohydrate substrate and does not interfere with the methylation reaction.

  • Side Reactions: Under certain conditions, protecting groups can migrate.[1] Ensure that the reaction temperature is carefully controlled and that the chosen base is compatible with the protecting groups to prevent undesired side reactions.

Workflow Diagram: A Proven Synthetic Pathway The following diagram outlines a reliable, multi-step approach to synthesize the target molecule, minimizing common pitfalls.

Caption: A validated synthetic route for this compound.

Problem 2: I am struggling with the deprotection step; the reaction is incomplete or removes the wrong groups.

Deprotection requires conditions that are selective enough to remove the protecting groups without cleaving the desired methyl ether at C-2.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity: For removing benzyl and benzylidene groups via catalytic hydrogenation (H₂, Pd/C), the catalyst's activity is paramount.

    • Action: Use a fresh batch of palladium on carbon (Pd/C). If the reaction is sluggish, a catalyst transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes be more effective.

  • Incorrect Deprotection Method: If acid-labile protecting groups were used, the conditions for their removal must be carefully chosen.

    • Action: For benzylidene acetals, mild acidic hydrolysis is typically effective.[8] It's crucial to monitor the reaction closely by TLC to avoid unintended cleavage of the glycosidic bond. For benzyl ethers, catalytic hydrogenation is the standard and most reliable method.[9]

Table 1: Comparison of Common Deprotection Strategies

Protecting GroupReagents & ConditionsSelectivity & Potential Issues
Benzyl (Bn) Ethers H₂, Pd/C, in EtOH or EtOAcExcellent selectivity. The catalyst can sometimes be pyrophoric.
Benzylidene Acetal Mild aqueous acid (e.g., 80% acetic acid)Good selectivity. Over-exposure can lead to glycosidic bond cleavage.
Silyl Ethers (e.g., TBDMS) Tetrabutylammonium fluoride (TBAF) in THFHigh selectivity for silyl groups. Relatively mild conditions.

Detailed Experimental Protocol: A High-Yield Approach

This protocol is based on a multi-step synthesis that strategically employs protecting groups to achieve high regioselectivity.

Objective: To synthesize this compound from Methyl α-D-glucopyranoside.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Suspend Methyl α-D-glucopyranoside (1 equiv.) in benzaldehyde (2.5 equiv.).

  • Add anhydrous zinc chloride (1.5 equiv.) as a catalyst.

  • Stir the mixture vigorously at room temperature for 4-6 hours until a solid mass forms.

  • Pour the reaction mixture into cold petroleum ether and stir.

  • Filter the resulting white solid, wash thoroughly with petroleum ether, and dry under vacuum.

    • Causality: The benzylidene group selectively protects the kinetically favored 6-membered ring formed between the C-4 and C-6 hydroxyls, leaving the C-2 and C-3 hydroxyls free.

Step 2: Selective Benzylation of the C-3 Hydroxyl

  • Dissolve the product from Step 1 in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

  • Add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise.

  • Stir for 30 minutes, then add benzyl bromide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with methanol and concentrate under reduced pressure. Purify by column chromatography.

    • Causality: The C-3 hydroxyl is generally less sterically hindered than the C-2 hydroxyl, allowing for its selective benzylation under controlled conditions.

Step 3: Methylation of the C-2 Hydroxyl

  • Dissolve the 3-O-benzyl intermediate in anhydrous DMF.

  • Add silver oxide (Ag₂O, 2.0 equiv.) followed by methyl iodide (MeI, 3.0 equiv.).

  • Stir the mixture in the dark at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove silver salts and concentrate the filtrate. Purify by column chromatography.

    • Causality: With the C-3, C-4, and C-6 positions blocked, the methyl iodide selectively reacts with the only available hydroxyl group at the C-2 position.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the fully protected sugar from Step 3 in ethanol or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C, ~10% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 16-24 hours.

  • Filter the catalyst through celite and concentrate the solvent to yield Methyl 2-O-methyl-α-D-glucopyranoside.

  • Hydrolyze the methyl glycoside using a mild acid (e.g., 1M HCl) to obtain the final product, this compound.

    • Causality: Catalytic hydrogenation simultaneously cleaves both the benzyl ether and the benzylidene acetal, providing a clean and efficient global deprotection. The final acidic hydrolysis removes the anomeric methyl group.

Troubleshooting Flowchart: Diagnosing a Failed Reaction If a step fails, use this logical diagram to identify the potential cause.

Troubleshooting_Flow Start Reaction Incomplete/Low Yield (Verified by TLC/NMR) Check_SM Is the starting material pure and dry? Start->Check_SM SM_No Purify/Dry Starting Material (e.g., co-evaporate with toluene) Check_SM->SM_No No SM_Yes Yes Check_SM->SM_Yes Check_Reagents Are reagents (solvents, bases) anhydrous and high purity? SM_Yes->Check_Reagents Reagents_No Use freshly dried solvents and new bottles of reagents Check_Reagents->Reagents_No No Reagents_Yes Yes Check_Reagents->Reagents_Yes Check_Conditions Were reaction conditions (temp, atmosphere, time) correct? Reagents_Yes->Check_Conditions Conditions_No Repeat with strict adherence to protocol conditions Check_Conditions->Conditions_No No Conditions_Yes Yes Check_Conditions->Conditions_Yes Check_Purification Was product lost during workup or chromatography? Conditions_Yes->Check_Purification Purification_Yes Optimize extraction and chromatography (e.g., solvent system) Check_Purification->Purification_Yes Yes Purification_No Consult advanced literature for alternative synthetic routes Check_Purification->Purification_No No

Caption: A decision tree for troubleshooting common synthesis failures.

References

  • Dahmén, J., et al. (1984). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) . Carbohydrate Research, 127(1), 15-25. [Link]

  • McKay, M. J., & Nguyen, H. M. (2014). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center . Beilstein Journal of Organic Chemistry, 10, 2878–2914. [Link]

  • Strategies for Protecting Group Free Glycosidation . McMaster University. [Link]

  • Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside . Carbohydrate Research, 204, 221-6. [Link]

  • Protective group strategies in carbohydrate and peptide chemistry . Scholarly Publications Leiden University. [Link]

  • Das, S., et al. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate . The Journal of Organic Chemistry, 73(2), 747–749. [Link]

  • Process for the synthesis of 2-deoxy-D-glucose.
  • Selective demethylation of O-aryl glycosides by iridium- catalyzed hydrosilylation . The Royal Society of Chemistry. [Link]

  • Zhu, Y., & van der Donk, W. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies . RSC Advances, 9(25), 14214–14226. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Deprotection Guide . Glen Research. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry . Wiley-VCH. [Link]

  • Okuda, S., Kondo, T., & Murata, S. (1990). Synthesis of methyl 2-O- and 3-O-sulfo-d-glucopyranosiduronic acids . Carbohydrate Research, 198(1), 133–140. [Link]

  • Key Reactions Of Sugars: Glycosylation and Protection . Master Organic Chemistry. [Link]

Sources

Technical Support Center: Deprotection Methods for 2-O-Methyl-D-glucopyranose Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

January 18, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-O-Methyl-D-glucopyranose. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbohydrate chemistry. The regioselective synthesis of monosaccharide derivatives like this compound is a critical yet challenging task, often hindered by the need for meticulous protection and deprotection strategies. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the crucial deprotection phase of your synthesis.

Frequently Asked Questions (FAQs)

Troubleshooting Guide

Experimental Protocols

Data Summary Table: Common Deprotection Conditions

Protecting GroupReagents and ConditionsNotes
Benzyl (Bn) etherH₂, Pd/C, in Ethanol or MethanolGenerally clean and high-yielding. Catalyst quality is crucial.
Benzylidene acetal80% Acetic Acid in H₂O, room temperature to 40 °CMild conditions to avoid glycosidic bond cleavage.
tert-Butyldimethylsilyl (TBDMS) etherTBAF in THF, room temperatureCommon and effective for less hindered silyl ethers.
tert-Butyldiphenylsilyl (TBDPS) etherHF-Pyridine in THF or AcetonitrileFor more robust silyl ethers. Use with caution.

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from https://www.glenresearch.com/guides/deprotection-guide
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from https://www.chemistrysteps.com/acetals-as-protecting-groups-for-aldehydes-and-ketones/
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. Also available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2905236/
  • Google Patents. (n.d.). JP6659445B2 - Debenzylation method. Retrieved from https://patents.google.
  • Wikipedia. (n.d.). Protecting group. Retrieved from https://en.wikipedia.org/wiki/Protecting_group
  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d-. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv1p0371
  • Bennett, C. S. (2017). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 117(19), 12285–12331. Also available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5640203/
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from https://www.chemistrysteps.com/acetal-hydrolysis-mechanism-2/
  • ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from https://www.researchgate.
  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from https://onlinelibrary.wiley.com/doi/10.1002/9783527685628.ch1
  • Demchenko, A. V. (2008). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 4, 14. Also available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2680608/
  • Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose. Retrieved from https://patents.google.
  • Comptes Rendus de l'Académie des Sciences. (2010). Novel protecting groups in carbohydrate chemistry. Retrieved from https://www.sciencedirect.com/science/article/pii/S163107481000078X
  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from https://scholarlypublications.universiteitleiden.nl/handle/1887/15642
  • Das, S., & Li, C.-J. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Organic Letters, 20(6), 1546–1549. Also available from: https://pubs.acs.org/doi/10.1021/acs.orglett.8b00288
  • Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Retrieved from https://www.masterorganicchemistry.
  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from https://www.beilstein-journals.org/bjoc/articles/15/88
  • MDPI. (n.d.). Recent Trends in Regioselective Protection and Deprotection of Monosaccharides. Retrieved from https://www.mdpi.com/1420-3049/15/4/2567
  • American Chemical Society. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from https://pubs.acs.org/doi/10.1021/acs.oprd.0c00536
  • MDPI. (2010). Recent Trends in Regioselective Protection and Deprotection of Monosaccharides. Retrieved from https://www.mdpi.com/1420-3049/15/4/2567/htm
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from https://www.gelest.com/brochure/deprotection-of-silyl-ethers/
  • PubMed. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Retrieved from https://pubmed.ncbi.nlm.nih.gov/2279247/
  • BenchChem. (n.d.). Efficacy of different catalysts for debenzylation of protected sugars. Retrieved from https://www.benchchem.
  • ResearchGate. (n.d.). Silyl Group Deprotection by Pd/C/H2. A Facile and Selective Method. Retrieved from https://www.researchgate.net/publication/250058348_Silyl_Group_Deprotection_by_PdCH2_A_Facile_and_Selective_Method
  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.8b00547
  • ResearchGate. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. Retrieved from https://www.researchgate.net/publication/323689408_Pd-Catalyzed_Debenzylation_and_Deallylation_of_Ethers_and_Esters_with_Sodium_Hydride
  • National Institutes of Health. (n.d.). Synthesis of the Mixed Acetal Segment of S-Glyceroplasmalopsychosine. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004313/
  • ResearchGate. (n.d.). Regioselective one-pot protection of glucose. Retrieved from https://www.researchgate.net/publication/259160533_Regioselective_one-pot_protection_of_glucose
  • Google Patents. (n.d.). US2276621A - Preparation of methyl glucosides. Retrieved from https://patents.google.
  • PubMed. (n.d.). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose. Retrieved from https://pubmed.ncbi.nlm.nih.gov/3052033/

Technical Support Center: Stability of 2-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-O-Methyl-D-glucopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. We will address common questions and troubleshoot potential experimental issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical stability of this compound.

Q1: How does the stability of this compound in aqueous solution compare to its parent molecule, D-glucose?

A: this compound is significantly more stable than D-glucose in aqueous solutions, particularly under neutral to alkaline conditions. This enhanced stability is due to the methylation at the C2 hydroxyl group.

  • Prevention of Epimerization: In D-glucose, the hydroxyl group at the C2 position is susceptible to base-catalyzed epimerization via an enediol intermediate, which can convert it to D-mannose.[1][2] The methyl ether group at C2 in this compound is not acidic and blocks the formation of this enediol, thus preventing epimerization at this position.

  • General Chemical Robustness: The C2-O-methyl bond is an ether linkage. Ethers are generally chemically robust and resistant to hydrolysis except under strongly acidic conditions. In contrast, the free hydroxyl groups in glucose can be more susceptible to non-specific oxidation. While glucose is most stable in its cyclic hemiacetal form, the small percentage that exists in the open-chain aldehyde form is highly reactive.[3]

Q2: What are the primary degradation pathways for this compound under experimental conditions?

A: While generally stable, degradation can be induced under harsh conditions. The two primary pathways of concern are:

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., pH < 2) and elevated temperatures, the ether linkage at C2 can be slowly hydrolyzed to yield D-glucose and methanol. Similarly, the glycosidic bond at C1 can also be hydrolyzed. The kinetics of this process are generally slow under conditions used for most biological experiments.

  • Thermal Degradation: At very high temperatures (e.g., >130-150°C), this compound, like other carbohydrates, can undergo complex thermal degradation reactions, often referred to as caramelization.[4] This process involves dehydration and fragmentation, leading to the formation of compounds like 5-hydroxymethylfurfural (HMF) and various organic acids, resulting in discoloration (browning) and a decrease in pH.[4]

Q3: What is the recommended procedure for preparing and storing an aqueous stock solution?

A: To ensure long-term stability, proper preparation and storage are critical. Commercial suppliers recommend storing the solid compound at 0 to 8 °C.[5] For aqueous solutions, we recommend the following protocol.

Protocol 1: Preparation and Storage of a Stable Aqueous Stock Solution

Objective: To prepare a sterile, stable aqueous stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q or WFI)

  • Sterile, conical tubes or vials with screw caps

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Weighing: In a clean, calibrated weighing vessel, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of high-purity water to achieve the target concentration. The compound is soluble in water.[5] Mix gently until fully dissolved. A brief sonication can be used if necessary.

  • Sterile Filtration (Critical Step): Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Dispense the solution through the filter into a sterile final storage container. This step is crucial to prevent microbial growth, which is a common cause of compound degradation in aqueous buffer solutions.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination from frequent opening. Store the aliquots at 2-8°C for short-term use (weeks) or at -20°C for long-term storage (months).

  • Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and initials of the preparer.

Troubleshooting Guide

This section provides solutions to specific issues that users may encounter during their experiments.

Issue 1: My analytical results show a decrease in the concentration of my stock solution over time, even when stored at 4°C.

Possible Cause & Troubleshooting Workflow:

This issue is common and can often be traced to factors other than intrinsic chemical instability. The following workflow can help diagnose the problem.

Troubleshooting_Concentration_Loss start Start: Concentration Decrease Observed q1 Was the solution sterile-filtered? start->q1 res1 Root Cause: Microbial Contamination Action: Prepare a new stock using Protocol 1. Microbes can metabolize the carbohydrate. q1->res1 No q2 Is the storage container properly sealed? (e.g., screw cap, not parafilm) q1->q2 Yes a1_yes Yes a1_no No res2 Root Cause: Evaporation Action: Use tightly sealed containers. Water evaporation will increase the apparent concentration, but inconsistent sealing can lead to variability. q2->res2 No q3 Is the analytical method stability-indicating? (e.g., HPLC with good peak shape and resolution) q2->q3 Yes a2_yes Yes a2_no No res3 Root Cause: Analytical Variability Action: Validate the analytical method. Check for instrument drift, standard degradation, or inconsistent sample preparation. q3->res3 No end_node If issues persist, consider forced degradation studies (Protocol 2) to investigate intrinsic stability under your specific buffer conditions. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for concentration loss.

Issue 2: I observe new, unexpected peaks in my chromatogram after incubating my compound in an acidic or basic buffer.

Possible Cause & Action:

This suggests that some degree of degradation is occurring. The identity and rate of formation of these new peaks can provide crucial information. We recommend performing a systematic forced degradation study.

Protocol 2: Forced Degradation Study Workflow

Objective: To intentionally degrade this compound under controlled conditions to identify potential degradation products and understand its stability limits.

Materials:

  • A stable stock solution of this compound (from Protocol 1)

  • Buffers or solutions for stress conditions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

  • Heating block or water bath set to 60-80°C

  • HPLC system with a suitable detector (Refractive Index, Evaporative Light Scattering, or Mass Spectrometry are preferred for carbohydrates)

  • Control sample (compound in pure water)

Procedure:

  • Setup: Prepare four separate reaction tubes:

    • Acidic: Mix your stock solution with 0.1 M HCl.

    • Basic: Mix your stock solution with 0.1 M NaOH.

    • Oxidative: Mix your stock solution with 3% H₂O₂.

    • Control: Mix your stock solution with pure water.

  • Incubation: Place all tubes in a heating block at a controlled temperature (e.g., 70°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Immediately neutralize the acidic and basic samples with an equimolar amount of base/acid to stop the reaction.

  • Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms from the stressed samples to the control sample at T=0.

  • Interpretation:

    • New Peaks: The appearance of new peaks indicates degradation.

    • Peak Area Decrease: A corresponding decrease in the main peak area confirms the degradation of the parent compound.

    • Data Summary: Quantify the percentage of remaining parent compound at each time point for each condition.

Data Presentation:

Summarize the findings in a table for clear comparison.

ConditionTime (hours)% Parent Compound RemainingObservations
Control (Water, 70°C)24>99%No significant degradation
0.1 M HCl, 70°C24~95%Small degradant peak observed
0.1 M NaOH, 70°C24>99%Highly stable to base
3% H₂O₂, 70°C24~98%Minor oxidative degradant noted

Note: The data above are illustrative examples.

Key Stability Features Summarized

The following diagram illustrates why this compound is more stable than D-glucose, particularly in preventing C2 epimerization.

Stability_Comparison cluster_glucose D-Glucose cluster_2OMG This compound glucose D-Glucose (C2-OH) enediol Enediol Intermediate glucose->enediol Base (OH⁻) enediol->glucose Reprotonation mannose D-Mannose (Epimer at C2) enediol->mannose Reprotonation omg This compound (C2-OCH₃) stable No Reaction (Ether is not acidic) omg->stable Base (OH⁻)

Caption: Comparison of base-catalyzed reaction at C2.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Glucose. Wikimedia Foundation. Retrieved from [Link]

  • MDPI. (2023). Ultrasonic-Formic Acid Pretreatment Coupled with Metal Ion/Deep Eutectic Synergistic Catalysis: Efficient Conversion of Biomass to 5-Hydroxymethylfurfural. Retrieved from [Link]

  • Prentice, N., & Smith, F. (1956). Epimerization in Synthesis of 2,4,6-Tri-O-methyl-d-mannose. Journal of the American Chemical Society. Retrieved from [Link]

  • Bílik, V., & Petruš, L. (1972). Reactions of Saccharides Catalyzed by Molybdate Ions. II. Epimerization of D-Glucose and D-Mannose. Chemical Papers. Retrieved from [Link]

  • Lee, J. H., et al. (2012). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Food Science and Biotechnology. Retrieved from [Link]

  • Sacks, W., et al. (1983). Metabolic Stability of 3-O-Methyl-d-Glucose in Brain and Other Tissues. ResearchGate. Retrieved from [Link]

  • Pigman, W., & Isbell, H. S. (1949). Stability of dextrose solutions of varying pH. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

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Technical Support Center: Managing Methylation in Gluconeogenesis Studies

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Applications Support Subject: Technical Guidance on Avoiding Over-methylation in Glucose Synthesis Experiments

Introduction

The epigenetic regulation of metabolism is a critical factor in both normal physiology and disease. Hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is tightly controlled at the transcriptional level. A key mechanism of this control is DNA methylation, where the addition of a methyl group to CpG dinucleotides in a gene's promoter region can lead to transcriptional silencing.[1][2]

In experimental settings, particularly in in vitro cell culture models, spontaneous or induced alterations in DNA methylation patterns can occur. This "epigenetic drift" can lead to the hypermethylation of the promoter regions of essential gluconeogenic genes, such as PCK1 and G6PC.[3][4][5] This unintended silencing can confound experimental results, leading to misinterpretation of data related to glucose metabolism, drug efficacy, and disease modeling.

This guide provides troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, manage, and prevent over-methylation in your gluconeogenesis experiments.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter and links them to potential over-methylation issues.

Q1: My primary hepatocytes (or hepatoma cell line) show significantly reduced glucose output in my gluconeogenesis assay, even after stimulation. What could be the cause?

A1: While several factors can reduce glucose output (e.g., substrate limitation, incorrect buffer composition, poor cell viability), a progressive decline in the expression of key gluconeogenic enzymes is a common culprit.[6][7] Over-methylation of the promoter regions for genes like Phosphoenolpyruvate Carboxykinase 1 (PCK1) and Glucose-6-Phosphatase (G6PC) is a primary suspect.

  • Causality: DNA methylation within a gene's promoter physically obstructs the binding of transcription factors necessary to initiate gene expression.[2] DNA methyltransferases (DNMTs) catalyze this process.[8][9] Over time in culture, DNMT activity can change, leading to the silencing of metabolically important genes.[3][5] This effectively shuts down the gluconeogenic pathway at a transcriptional level, which will not be overcome by hormonal or substrate stimulation.[10][11]

  • Troubleshooting Steps:

    • Confirm Gene Expression: Use RT-qPCR to quantify the mRNA levels of PCK1 and G6PC. A significant downregulation compared to earlier passages or primary tissue is a strong indicator.

    • Assess Methylation Status: If gene expression is low, the next step is to directly measure the methylation of the promoter regions for these genes. The gold-standard method is Bisulfite Sequencing .[1][12][13] A more rapid, cost-effective alternative is Methylated DNA Immunoprecipitation (MeDIP)-qPCR .[14][15][16]

    • Attempt a Rescue Experiment: Treat a parallel culture with a DNMT inhibitor, such as 5-aza-2'-deoxycytidine (5-Aza-CdR) .[17][18][19] If glucose production and gene expression are restored after treatment, this provides strong evidence that hypermethylation was the root cause.

Q2: I'm observing high variability in my gluconeogenesis assay results between different passages of the same cell line. Why is my data not reproducible?

A2: High variability between passages often points to "epigenetic drift," where the methylation landscape of the cells changes as they are continuously cultured.[3][4][5] This is not a uniform process, and different flasks or batches of cells can drift at different rates, leading to inconsistent experimental outcomes.[20]

  • Causality: Long-term cell culture is an artificial environment that can induce stress and alter the activity of epigenetic modifying enzymes.[21][22] These gradual changes accumulate with each passage, leading to a heterogeneous cell population with varying levels of key gene expression.[3]

  • Best Practices for Mitigation:

    • Work with Low Passage Numbers: Whenever possible, use cells at the lowest passage number feasible for your experiments.

    • Standardize Culture Conditions: Maintain strict consistency in media formulation, seeding density, and passaging schedule. Even minor variations can influence the epigenetic state.

    • Cryopreserve in Batches: Create a large, master cell bank at a very low passage. For each set of experiments, thaw a new vial to ensure a consistent starting population.

    • Perform Regular Quality Control: Periodically check the expression of key gluconeogenic genes (PCK1, G6PC) via RT-qPCR to monitor for signs of silencing.

Q3: My drug candidate is expected to increase glucose production, but I see no effect in my cell-based assay. How can I determine if epigenetic silencing is masking its activity?

A3: This is a critical issue in drug development, where the cellular model may not accurately reflect the target physiology due to unintended epigenetic modifications. If the core machinery for gluconeogenesis is silenced, no amount of upstream signaling activation by a drug will produce a response.

  • Causality: The drug may correctly engage its target (e.g., a nuclear receptor or signaling kinase), but if the ultimate target genes (PCK1, G6PC) are hypermethylated, the transcriptional signal cannot be executed.

  • Diagnostic Workflow:

    • Confirm Target Engagement: First, ensure your drug is active in the cells by measuring a proximal biomarker of its activity (e.g., phosphorylation of a target protein, expression of a known primary target gene).

    • Assess Gluconeogenic Gene Expression: Check PCK1 and G6PC mRNA levels in your vehicle-treated cells. If they are already very low or undetectable, this is a major red flag.

    • Co-treatment with a Demethylating Agent: Design an experiment where you pre-treat cells with 5-Aza-CdR for 48-72 hours to reactivate silenced genes, and then treat with your drug candidate.[17][23] If your drug now shows the expected effect on glucose production, this strongly implicates baseline epigenetic silencing as the confounding factor.

Section 2: FAQs - Understanding and Controlling Methylation

Q1: What is the fundamental role of DNA methylation in regulating glucose synthesis?

A1: DNA methylation is a key epigenetic mechanism that regulates gene expression. In the context of glucose synthesis, the promoters of key gluconeogenic enzymes, such as PCK1 and G6PC, contain CpG islands (regions with a high frequency of CpG dinucleotides).[24] Under normal conditions, the methylation status of these islands is dynamically regulated by hormones and nutritional status.[10][11][25] For instance, fasting may lead to demethylation and activation of these genes, while insulin signaling can promote their silencing.[7] DNA methyltransferases (DNMTs) are the enzymes that add methyl groups, while TET enzymes can initiate demethylation.[8] This system allows the liver to turn glucose production on or off in response to the body's needs.[26][27]

Q2: Which gluconeogenic genes are most susceptible to experimental over-methylation?

A2: The rate-limiting enzymes in the gluconeogenesis pathway are the most critical and frequently studied. Aberrant methylation of these genes will have the most significant impact on the entire pathway.

Gene SymbolProtein NameFunction in GluconeogenesisSusceptibility to Silencing
PCK1 Phosphoenolpyruvate Carboxykinase 1Catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. A major control point.High. Its expression is tightly regulated and its promoter is a known target of methylation.[28][29]
G6PC Glucose-6-Phosphatase, Catalytic SubunitCatalyzes the final step: the hydrolysis of glucose-6-phosphate to free glucose.High. Promoter methylation directly impacts the liver's ability to release glucose into circulation.[24]
FBP1 Fructose-1,6-Bisphosphatase 1Catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate.Moderate. Also subject to epigenetic regulation but often studied alongside PCK1 and G6PC.[24]

Q3: What are the standard methods for measuring methylation levels of specific gene promoters?

A3: There are two primary methods used for targeted methylation analysis:

  • Bisulfite Sequencing: This is the "gold standard" for high-resolution methylation analysis.[12][13]

    • Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil (read as thymine after PCR), while methylated cytosines remain unchanged.[13][30] The promoter region of interest is then PCR amplified and sequenced. By comparing the treated sequence to the original sequence, one can determine the methylation status of every single CpG site.[1][31]

    • Pros: Single-base resolution, quantitative.

    • Cons: Can be labor-intensive, requires specific primer design, and DNA can be degraded by the harsh bisulfite treatment.[12]

  • Methylated DNA Immunoprecipitation (MeDIP)-qPCR: A faster, antibody-based approach.[15]

    • Principle: Genomic DNA is sonicated into small fragments. An antibody that specifically recognizes 5-methylcytosine (5mC) is used to immunoprecipitate the methylated DNA fragments.[14][32] The amount of a specific promoter region in the immunoprecipitated fraction is then quantified using qPCR.[16][33]

    • Pros: Faster than bisulfite sequencing, does not require bisulfite conversion, good for screening multiple targets.

    • Cons: Lower resolution (provides an average methylation level over the fragment length, not single-CpG data), dependent on antibody quality.

Q4: How can I prevent unwanted hypermethylation in my long-term cell cultures?

A4: Preventing epigenetic drift requires meticulous cell culture practice.[21]

  • Optimize Media: Ensure your culture medium contains adequate levels of methyl donors like methionine, choline, and folate, as imbalances can affect the cellular methylation machinery.[2][34]

  • Avoid Over-confluence: Do not let cells become over-confluent. High cell density can induce stress responses that may alter DNA methylation patterns.

  • Low Passage is Key: As stated in the troubleshooting section, this is the most critical factor. Establish a well-characterized master cell bank and always return to it.[3][4]

  • Regularly Monitor: Implement a routine QC check (e.g., every 5-10 passages) where you measure the expression of your key gluconeogenic genes. A downward trend is an early warning of epigenetic silencing.

Section 3: Protocols & Workflows

Workflow for Diagnosing Hypermethylation of Gluconeogenic Promoters

This workflow provides a logical sequence of experiments to determine if poor glucose output is due to epigenetic silencing.

DiagnosticWorkflow Start Observation: Low Glucose Production in Assay QPCR Step 1: RT-qPCR Analysis Quantify PCK1 & G6PC mRNA Start->QPCR Decision1 Is Gene Expression Significantly Decreased? QPCR->Decision1 MethylationAnalysis Step 2: Methylation Analysis (Bisulfite-Seq or MeDIP-qPCR) Target PCK1/G6PC Promoters Decision1->MethylationAnalysis Yes OtherCauses Conclusion: Cause is likely not epigenetic. Investigate other factors: (reagents, cell health, assay protocol) Decision1->OtherCauses No Decision2 Is Promoter Region Hypermethylated? MethylationAnalysis->Decision2 RescueExp Step 3: Rescue Experiment Treat with 5-Aza-CdR, then repeat gluconeogenesis assay Decision2->RescueExp Yes Decision2->OtherCauses No Conclusion Conclusion: Hypermethylation is the likely cause. Implement preventative measures. RescueExp->Conclusion

Caption: A decision-tree workflow for diagnosing epigenetic silencing.

Experimental Protocol for 5-Aza-CdR Treatment to Rescue Gene Expression

This protocol provides a general guideline for using 5-aza-2'-deoxycytidine to demethylate and reactivate silenced genes in hepatocyte cell cultures. Note: Always perform a dose-response curve first to determine the optimal, non-toxic concentration for your specific cell line.

Materials:

  • 5-aza-2'-deoxycytidine (5-Aza-CdR, Decitabine)

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Cells plated in appropriate vessels (e.g., 6-well plates)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Aza-CdR in sterile DMSO. Aliquot into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles.[35]

  • Cell Seeding: Plate cells at a density that will not allow them to reach confluence during the treatment period (typically 30-40% confluency). Allow cells to adhere for 24 hours.[18]

  • Treatment:

    • Thaw an aliquot of the 5-Aza-CdR stock solution.

    • Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration (a common starting range is 1-10 µM).[17][19]

    • Remove the old medium from the cells and replace it with the 5-Aza-CdR-containing medium. Include a vehicle-only (DMSO) control.

  • Incubation and Medium Change:

    • Incubate the cells for 72 hours.

    • Crucially , 5-Aza-CdR is unstable in aqueous solution.[17][18] The medium must be replaced with freshly prepared 5-Aza-CdR-containing medium every 24 hours.

  • Recovery and Analysis:

    • After 72 hours of treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.

    • Allow the cells to recover for 24-48 hours. This allows time for transcription and translation of the newly demethylated genes.

    • After recovery, cells are ready for downstream analysis (e.g., gluconeogenesis assay, RNA extraction for RT-qPCR, or protein extraction for Western blot).

Self-Validating Controls for this Protocol:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest 5-Aza-CdR dose. This controls for any effects of the solvent.

  • Positive Control Gene: Measure the re-expression of a known, commonly silenced gene in your cell line (e.g., CDKN2A/p16) to confirm the drug was active.

  • Viability Assay: Perform a cell viability assay (e.g., Trypan Blue or MTT) to ensure the concentration of 5-Aza-CdR used was not overtly toxic.[19]

References

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  • Title: Ultradeep Bisulfite Sequencing Analysis of DNA Methylation Patterns in Multiple Gene Promoters by 454 Sequencing Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: DNA methylation and demethylation in adipocyte biology: roles of DNMT and TET proteins in metabolic disorders Source: Genes & Diseases (PubMed Central) URL: [Link]

  • Title: Epigenetic regulation of glucose metabolism Source: Current Opinion in Clinical Nutrition and Metabolic Care (PubMed) URL: [Link]

  • Title: Methylated DNA precipitation (MEDIP) Source: Bio-protocol URL: [Link]

  • Title: Unraveling the Regulation of Hepatic Gluconeogenesis Source: Frontiers in Endocrinology URL: [Link]

  • Title: impact of metabolism on DNA methylation Source: Human Molecular Genetics (Oxford Academic) URL: [Link]

  • Title: Targeted Long-Read Bisulfite Sequencing for Promoter Methylation Analysis in Severe Preterm Birth Source: bioRxiv URL: [Link]

  • Title: Bisulfite Patch PCR enables multiplexed sequencing of promoter methylation across cancer samples Source: Genome Research (PubMed Central) URL: [Link]

  • Title: What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation? Source: ResearchGate URL: [Link]

  • Title: MeDIP Application Protocol Source: EpigenTek URL: [Link]

  • Title: Methylated DNA immunoprecipitation (MeDIP) Source: Nature Protocols (PubMed) URL: [Link]

  • Title: Role of DNA Methylation in the Regulation of Lipogenic Glycerol-3-Phosphate Acyltransferase 1 Gene Expression in the Mouse Neonatal Liver Source: Diabetes (American Diabetes Association) URL: [Link]

  • Title: MeDIP-qPCR Service Source: CD BioSciences URL: [Link]

  • Title: DNA methylation changes during long-term in vitro cell culture are caused by epigenetic drift Source: Epigenetics & Chromatin URL: [Link]

  • Title: Dnmt3b Deficiency in Adipocyte Progenitor Cells Ameliorates Obesity in Female Mice Source: International Journal of Molecular Sciences URL: [Link]

  • Title: DNA Methylation: Bisulfite Sequencing Workflow Source: Epigenomics Workshop 2025! URL: [Link]

  • Title: Metabolic Regulation of DNA Methylation in Mammals Source: International Journal of Molecular Sciences URL: [Link]

  • Title: DNA methylation pattern changes upon long-term culture and aging of human mesenchymal stromal cells Source: Aging Cell URL: [Link]

  • Title: Epigenetic Drifts during Long-Term Intestinal Organoid Culture Source: Cells (MDPI) URL: [Link]

  • Title: DNA methylation at PEPCK1, PEPCK2, and FBP1 and G6PC promoter in liver of newborn piglets Source: Figshare (Public Library of Science) URL: [Link]

  • Title: Methylated DNA Immunoprecipitation and High-Throughput Sequencing (MeDIP-seq) Using Low Amounts of Genomic DNA Source: DNA and Cell Biology URL: [Link]

  • Title: Epigenetic drift during long-term culture of cells in vitro Source: bioRxiv URL: [Link]

  • Title: Epigenetic regulation of glucose metabolism Source: Technical University of Munich URL: [Link]

  • Title: Transcriptional regulators of hepatic gluconeogenesis Source: BMB Reports (PubMed) URL: [Link]

  • Title: DNA methylation of pck1 might contribute to the programming effects of early high-carbohydrate diets feeding to the glucose meta Source: ResearchGate URL: [Link]

  • Title: Induction of active demethylation and 5hmC formation by 5-azacytidine is TET2 dependent and suggests new treatment strategies against hepatocellular carcinoma Source: Clinical Epigenetics (PubMed Central) URL: [Link]

  • Title: Selected Emerging Biomarkers in Type 2 Diabetes Mellitus: Clinical Insights and Implications for Precision Care Source: Journal of Clinical Medicine (MDPI) URL: [Link]

  • Title: Neddylation of PCK1 controls glucose metabolism Source: Cell Metabolism (YouTube) URL: [Link]

  • Title: Epigenetic regulation of key gene of PCK1 by enhancer and super-enhancer in the pathogenesis of fatty liver hemorrhagic syndrome Source: Animal Bioscience (PubMed) URL: [Link]

  • Title: The DNA Methyltransferase Inhibitor 5-Aza-4′-thio-2′-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development Source: Cancer Research Communications (AACR Journals) URL: [Link]

  • Title: Glucose Production Assay in Primary Mouse Hepatocytes Source: Bio-protocol URL: [Link]

  • Title: Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review Source: Diabetes (PubMed Central) URL: [Link]

  • Title: Delivery of 5-Aza-2′-Deoxycytidine to Cells Using Oligodeoxynucleotides Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: 5-aza-2'-deoxycytidine sensitizes hepatoma and pancreatic cancer cell lines Source: International Journal of Oncology (PubMed) URL: [Link]

  • Title: Altered DNA methylation of glycolytic and lipogenic genes in liver from obese and type 2 diabetic patients Source: Metabolism (PubMed Central) URL: [Link]

  • Title: Inhibition of Gluconeogenesis in Primary Hepatocytes by Stromal Cell-derived Factor-1 (SDF-1) through a c-Src/Akt-dependent Signaling Pathway Source: Journal of Biological Chemistry (PubMed Central) URL: [Link]

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Validation & Comparative

A Researcher's Guide to Differentiating Glucose Analog Uptake: 2-O-Methyl-D-glucopyranose vs. 3-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular metabolism and drug development, understanding the nuances of glucose transport is paramount. Glucose analogs, synthetic molecules that mimic glucose, are indispensable tools for dissecting the intricate mechanisms of cellular glucose uptake. Among these, methylated glucose derivatives offer unique advantages. This guide provides an in-depth comparison of two closely related analogs: 2-O-Methyl-D-glucopyranose (2-OMG) and 3-O-Methyl-D-glucopyranose (3-OMG), focusing on their differential uptake and metabolic fates.

Core Distinctions: Transport and Intracellular Fate

The primary difference between 2-OMG and 3-OMG lies in their interaction with cellular machinery following transport across the plasma membrane. Both are recognized and transported by glucose transporters (GLUTs), but their subsequent metabolic pathways diverge significantly.

3-O-Methyl-D-glucopyranose (3-OMG) is a classic example of a non-metabolizable glucose analog.[1][2] It is transported into the cell via GLUTs, but the methyl group at the C-3 position prevents its phosphorylation by hexokinase, the first and committing step of glycolysis.[3] Consequently, 3-OMG is not trapped intracellularly and can be transported back out of the cell, eventually reaching equilibrium across the cell membrane.[1] This property makes it an excellent tool for specifically studying the transport step of glucose uptake, independent of downstream metabolic events.[1][4][5]

This compound (2-OMG) , in contrast, can be metabolized to some extent. While the methyl group at the C-2 position also hinders phosphorylation by hexokinase compared to native glucose, it is not entirely resistant. Some studies suggest that 2-OMG can be slowly phosphorylated and enter the glycolytic pathway. This distinction is critical, as the intracellular accumulation of 2-OMG can be influenced by both transport and metabolic rates.

Comparative Analysis of Uptake Kinetics

The affinity of GLUT transporters for these analogs is a key determinant of their uptake rates. The Michaelis-Menten constant (Kₘ), which represents the substrate concentration at half-maximal transport velocity (Vₘₐₓ), is a crucial parameter for comparison.

Glucose AnalogTransporterKₘ (mM)Cell System/ModelReference
3-O-Methyl-D-glucose GLUT120-21Xenopus oocytes[6]
GLUT231.8 ± 2.8Xenopus oocytes[7][8]
GLUT310.6 ± 1.3Xenopus oocytes[9]
GLUT47.2 ± 2.4Xenopus oocytes[7][8]
Not specified2.3 ± 0.48Rat Red Blood Cells[10]
Not specified~4Human Polymorphonuclear Leukocytes[5]
2-Deoxy-D-glucose *GLUT15Xenopus oocytes[6]
GLUT2~17Not specified[6]
GLUT31.4Not specified[6]
GLUT10~0.3Not specified[6]

Note: Direct comparative kinetic data for this compound is less prevalent in the literature. Data for the related analog, 2-deoxy-D-glucose (2-DG), is often used as a proxy for a metabolizable glucose analog. 2-DG is readily phosphorylated and trapped intracellularly, making it a common choice for measuring overall glucose uptake.[1][11]

The selection of a specific glucose analog should be guided by the experimental question. For studies aiming to isolate and measure the rate of glucose transport across the cell membrane, 3-OMG is the superior choice due to its non-metabolizable nature.[1] Conversely, if the goal is to assess overall glucose uptake and metabolism, a metabolizable analog like 2-deoxy-D-glucose is more appropriate.

Visualizing the Divergent Pathways

To illustrate the differential handling of these analogs, the following diagrams depict their cellular uptake and subsequent metabolic fate.

cluster_cell Intracellular Space 2OMG_ext 2-O-Methyl- D-glucopyranose GLUT GLUT Transporter 2OMG_ext->GLUT 3OMG_ext 3-O-Methyl- D-glucopyranose 3OMG_ext->GLUT 2OMG_int 2-O-Methyl- D-glucopyranose 2OMG_P 2-O-Methyl- glucose-6-phosphate 2OMG_int->2OMG_P Hexokinase (slow) 3OMG_int 3-O-Methyl- D-glucopyranose 3OMG_int->GLUT Equilibration Glycolysis Glycolysis 2OMG_P->Glycolysis GLUT->2OMG_int GLUT->3OMG_int

Caption: Cellular uptake and metabolic fate of 2-OMG vs. 3-OMG.

Experimental Protocol: Radiolabeled Glucose Analog Uptake Assay

This protocol provides a standardized method for quantifying the uptake of radiolabeled 2-OMG or 3-OMG in cultured cells. This self-validating system includes controls to ensure data integrity.

Materials:

  • Cultured cells (e.g., adipocytes, myotubes, or cancer cell lines)

  • Radiolabeled glucose analog (e.g., [³H]3-O-methyl-D-glucose or [¹⁴C]2-O-methyl-D-glucose)

  • Unlabeled ("cold") glucose analog

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (optional, for studying insulin-stimulated uptake)

  • Cytochalasin B (a potent inhibitor of glucose transport, used as a negative control)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Plate cells in multi-well plates and culture until they reach the desired confluence or differentiation state.

  • Starvation (Optional): For insulin stimulation studies, starve cells in serum-free media for a defined period (e.g., 2-4 hours) to establish a basal uptake level.

  • Pre-incubation: Wash cells with KRH buffer and pre-incubate with or without insulin for a specified time to stimulate GLUT4 translocation in insulin-sensitive cells.

  • Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing the radiolabeled glucose analog and a range of concentrations of the unlabeled analog. For negative controls, include a condition with cytochalasin B.

  • Uptake Termination: After a short incubation period (typically 5-15 minutes, determined empirically to be in the linear range of uptake), rapidly terminate the transport by washing the cells with ice-cold KRH buffer containing a high concentration of unlabeled glucose or a glucose transport inhibitor.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the lysate.

  • Quantification: Add a portion of the cell lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Protein Assay: Use a portion of the cell lysate to determine the total protein concentration for normalization of the uptake data.

  • Data Analysis: Express glucose uptake as moles of glucose analog per milligram of protein per unit of time.

A 1. Plate and Culture Cells B 2. Serum Starvation (Optional) A->B C 3. Pre-incubation (e.g., with/without Insulin) B->C D 4. Initiate Uptake with Radiolabeled Analog C->D E 5. Terminate Uptake (Ice-cold Wash) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting F->G H 8. Protein Assay for Normalization F->H I 9. Data Analysis G->I H->I

Caption: Experimental workflow for a radiolabeled glucose analog uptake assay.

Conclusion

The choice between this compound and 3-O-Methyl-D-glucopyranose is a critical decision in the design of glucose uptake experiments. For isolating and characterizing the transport process, the non-metabolizable 3-OMG is the analog of choice. When investigating the combined effects of transport and subsequent intracellular metabolism, a metabolizable analog provides a more comprehensive picture. By understanding the distinct properties of these molecules and employing rigorous experimental design, researchers can gain deeper insights into the complex regulation of cellular glucose homeostasis.

References

  • Wu, L., et al. (1998). Different Functional Domains of GLUT2 Glucose Transporter Are Required for Glucose Affinity and Substrate Specificity. Endocrinology, 139(10), 4205–4212. [Link]

  • MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. Retrieved from [Link]

  • Yamamoto, N., et al. (2011). Measurement of Glucose Uptake in Cultured Cells. Current Protocols in Pharmacology, Chapter 12, Unit 12.14.1-22. [Link]

  • Buchs, A., et al. (1995). Two regions of GLUT 2 glucose transporter protein are responsible for its distinctive affinity for glucose. Endocrinology, 136(10), 4224-30. [Link]

  • MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose. STAR Protocols, 5(4), 103478. [Link]

  • Merz, K. E., et al. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55722. [Link]

  • Wu, L., et al. (1998). Different Functional Domains of GLUT2 Glucose Transporter Are Required for Glucose Affinity and Substrate Specificity. Endocrinology, 139(10), 4205–4212. [Link]

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  • Wu, L., et al. (1998). Different functional domains of GLUT2 glucose transporter are required for glucose affinity and substrate specificity. Endocrinology, 139(10), 4205-12. [Link]

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  • PubChem. (n.d.). 2,3-Di-O-methyl-D-glucopyranose. Retrieved from [Link]

  • Robbins, J. R., et al. (2019). Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters. PLoS One, 14(10), e0224110. [Link]

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A Comparative Guide to the Enzyme Kinetics of 2-O-Methylated vs. Unmethylated Glucose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides an in-depth comparison of the enzyme kinetics of unmethylated D-glucose and its synthetic analog, 2-O-methylated glucose. While extensive data exists for the former, the latter remains a less-explored molecule. This guide will therefore synthesize known principles of enzyme-substrate interactions and data from related glucose analogs to build a predictive framework for the kinetic behavior of 2-O-methylated glucose. Furthermore, we provide a comprehensive experimental protocol to empower researchers to determine these kinetic parameters empirically.

Introduction: The Central Role of Glucose and Hexokinase

Glucose is the primary energy currency of most living organisms. Its entry into the central metabolic pathway of glycolysis is initiated by the enzyme hexokinase, which catalyzes the phosphorylation of glucose at the C6 position to form glucose-6-phosphate (G6P).[1][2] This irreversible reaction not only traps glucose within the cell but also maintains the concentration gradient required for its transport across the cell membrane.[1]

The kinetics of this reaction are typically described by the Michaelis-Menten model, characterized by two key parameters:

  • K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the enzyme's affinity for its substrate; a lower K_m indicates a higher affinity.[3]

  • V_max (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[3]

For most mammalian hexokinases (Types I-III), the K_m for glucose is low (typically below 1 mM), reflecting a high affinity that ensures efficient glucose phosphorylation even at low blood sugar levels.[1]

The Impact of Glucose Modification on Enzyme Kinetics

Modifying the structure of glucose, even subtly, can have profound effects on its recognition and processing by enzymes like hexokinase. The hydroxyl groups on the glucose ring are critical for forming hydrogen bonds within the enzyme's active site. Altering these groups can disrupt binding and catalysis.

Insights from 2-Deoxy-D-Glucose (2-DG)

A well-studied analog is 2-deoxy-D-glucose (2-DG), where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[4][5] 2-DG is recognized by glucose transporters and hexokinase.[4] It acts as a competitive inhibitor of hexokinase because it can bind to the active site, competing with glucose.[6][7] Hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, this product cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of glycolysis.[4][8] This demonstrates the critical role of the C2 hydroxyl group in the steps following initial phosphorylation.

Insights from 3-O-Methyl-D-Glucose (3-OMG)

Another informative analog is 3-O-methyl-D-glucose (3-OMG), where the C3 hydroxyl group is methylated. While readily transported into cells, 3-OMG is generally considered a poor substrate for hexokinase.[9] Some studies have shown that it can be phosphorylated by hexokinase, but with extremely low efficiency.[10][11][12] For instance, the catalytic efficiency of maize hexokinase for 3-OMG was found to be five orders of magnitude lower than for glucose.[10][11] This suggests that the C3 hydroxyl group is vital for efficient recognition and catalysis by hexokinase.

Predictive Comparison: Unmethylated Glucose vs. 2-O-Methylated Glucose

Based on the principles of enzyme-substrate interaction and data from related analogs, we can predict the kinetic behavior of 2-O-methylated glucose.

Hypothesis: The methylation of the C2 hydroxyl group in 2-O-methylated glucose is expected to significantly hinder its interaction with hexokinase, acting as a competitive inhibitor and a very poor substrate.

  • Binding Affinity (K_m): The bulky methyl group at the C2 position would likely create steric hindrance within the hexokinase active site. This would disrupt the precise hydrogen bonding network required for optimal substrate binding. Consequently, we predict that the K_m for 2-O-methylated glucose will be significantly higher than that for unmethylated glucose, indicating a much lower binding affinity.

  • Catalytic Rate (V_max): Even if binding occurs, the proper positioning of the glucose molecule for phosphoryl transfer to the C6 hydroxyl group may be compromised. The catalytic mechanism of hexokinase involves an induced-fit conformational change upon glucose binding, which optimally orients the ATP and the C6 hydroxyl group.[13] The C2 modification could interfere with this conformational change. Therefore, the V_max for 2-O-methylated glucose is predicted to be drastically lower than for unmethylated glucose. It is plausible that the rate of phosphorylation would be negligible, making it primarily an inhibitor rather than a substrate.

The predicted interaction is visualized in the following workflow:

G cluster_transport Cellular Uptake Glucose_unmethyl Unmethylated Glucose GLUT GLUT Transporter Glucose_unmethyl->GLUT High Affinity Hexokinase Hexokinase Glucose_unmethyl->Hexokinase Binds Efficiently Glucose_2_O_methyl 2-O-Methylated Glucose Glucose_2_O_methyl->GLUT Likely Transported Glucose_2_O_methyl->Hexokinase Competes for Binding (Steric Hindrance) G6P Glucose-6-Phosphate (Metabolized) Hexokinase->G6P High Vmax Low Km Methyl_G6P 2-O-Methyl-G6P (Accumulates, Inhibits) Hexokinase->Methyl_G6P Glycolysis Glycolysis G6P->Glycolysis Methyl_G6P->Hexokinase

Caption: Predicted pathways for unmethylated and 2-O-methylated glucose metabolism.

Quantitative Data Summary

The following table summarizes the known kinetic parameters for unmethylated glucose and key analogs, alongside the predicted values for 2-O-methylated glucose.

SubstrateEnzymeK_m (mM)V_max (Relative to Glucose)Comments
D-Glucose Mammalian Hexokinase I/II< 1.0[1]100%High affinity, high turnover.
2-Deoxy-D-Glucose C. parvum Hexokinase0.34 (K_i)[6]Phosphorylated, but product inhibits.Acts as a competitive inhibitor.[6][7]
3-O-Methyl-D-Glucose Maize HexokinaseVery High<< 0.001%[10][11]Extremely poor substrate.
2-O-Methylated Glucose Mammalian Hexokinase I/IIPredicted: Very High Predicted: Very Low to Negligible Expected to be a poor substrate and competitive inhibitor.

Experimental Protocol: Determining the Enzyme Kinetics of 2-O-Methylated Glucose

To empirically validate the predicted kinetic parameters, the following detailed protocol for a coupled enzyme assay can be employed. This self-validating system ensures accuracy and reproducibility.

Objective: To determine and compare the K_m and V_max of hexokinase for unmethylated glucose and 2-O-methylated glucose.
Principle:

The activity of hexokinase is measured indirectly. The product of the hexokinase reaction, glucose-6-phosphate, is used as a substrate by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). G6PDH reduces NADP+ to NADPH, and the rate of NADPH formation is monitored spectrophotometrically by the increase in absorbance at 340 nm. This rate is directly proportional to the rate of the hexokinase reaction, provided G6PDH is not rate-limiting.

G Substrate Glucose or 2-O-Methyl-Glucose Enzyme1 Hexokinase Substrate->Enzyme1 ATP ATP ATP->Enzyme1 Product1 Glucose-6-P or 2-O-Methyl-G6P Enzyme2 G6PDH (Coupling Enzyme) Product1->Enzyme2 ADP ADP NADP NADP+ NADP->Enzyme2 NADPH NADPH (Abs @ 340 nm) Enzyme1->Product1 Enzyme1->ADP Enzyme2->NADPH

Caption: Workflow for the coupled enzyme assay to measure hexokinase activity.

Materials:
  • Recombinant Hexokinase (e.g., human hexokinase I or II)

  • Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides

  • D-Glucose

  • 2-O-methylated glucose

  • ATP, disodium salt

  • NADP+, sodium salt

  • Magnesium Chloride (MgCl₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.

    • Substrate Stock Solutions: Prepare 1 M stock solutions of D-glucose and 2-O-methylated glucose in deionized water. From these, prepare a series of dilutions in assay buffer to achieve final assay concentrations ranging from, for example, 0.05 mM to 5 mM for glucose and potentially much higher (e.g., 1 mM to 100 mM) for 2-O-methylated glucose to account for the predicted lower affinity.

    • Cofactor/Coupling Enzyme Mix: Prepare a master mix containing ATP, NADP+, MgCl₂, and G6PDH in assay buffer. The final concentrations in the assay should be saturating to ensure they are not rate-limiting. Recommended final concentrations: 5 mM ATP, 1 mM NADP+, 10 mM MgCl₂, and 2 units/mL G6PDH.

      • Causality: Using saturating concentrations of ATP, NADP+, and the coupling enzyme G6PDH ensures that the measured reaction rate is solely dependent on the concentration of the variable substrate (glucose or its analog) and the activity of hexokinase.

  • Assay Procedure:

    • Set up the microplate reader to kinetically measure absorbance at 340 nm at a controlled temperature (e.g., 25°C or 37°C) every 30 seconds for 10-15 minutes.

    • In each well of the 96-well plate, add:

      • 50 µL of the appropriate substrate dilution (glucose or 2-O-methylated glucose) or assay buffer for a blank control.

      • 100 µL of the Cofactor/Coupling Enzyme Mix.

    • Allow the plate to equilibrate to the desired temperature for 5 minutes.

    • Initiate the reaction by adding 50 µL of a pre-diluted hexokinase solution to each well.

      • Trustworthiness: The final concentration of hexokinase should be chosen such that the reaction rate is linear for at least 5-10 minutes. This is determined in preliminary experiments. A linear rate indicates that substrate depletion is minimal and the enzyme is operating under steady-state conditions.

    • Immediately start the kinetic measurement.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate is the slope of this line (ΔAbs/min).

    • Convert the rate from ΔAbs/min to µmol/min (or similar units) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) for both unmethylated glucose and 2-O-methylated glucose.

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the K_m and V_max for each substrate. v₀ = (V_max * [S]) / (K_m + [S])

Conclusion and Future Directions

This guide establishes a predictive framework for the enzymatic processing of 2-O-methylated glucose, suggesting it behaves as a poor substrate and competitive inhibitor for hexokinase. The structural modification at the C2 position is anticipated to severely compromise both binding affinity and catalytic turnover. While direct kinetic data remains absent from the literature, the provided experimental protocol offers a robust methodology for its empirical determination.

For drug development professionals, understanding how such modifications affect enzyme kinetics is crucial. Poorly metabolized glucose analogs can serve as tools to probe active sites, act as inhibitors in diseases characterized by metabolic dysregulation (such as cancer), or function as tracers in medical imaging. The empirical validation of the kinetics of 2-O-methylated glucose will be a valuable contribution to the field, potentially unlocking new avenues for therapeutic intervention and diagnostic development.

References

  • Yu, W., et al. (2015). The Action of the Hexokinase Inhibitor 2-deoxy-D-glucose on Cryptosporidium parvum and the Discovery of Activities against the Parasite Hexokinase from Marketed Drugs. Antimicrobial Agents and Chemotherapy, 59(12), 7549-7558. Available at: [Link]

  • Pelicano, H., et al. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 230. Available at: [Link]

  • Ahmad, A., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Pharmaceuticals, 15(9), 1083. Available at: [Link]

  • Chegg. (2020). Solved The compound 2-deoxyglucose is a competitive inhibitor.... Retrieved from [Link]

  • Cortès, S., et al. (2003). In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar. Plant Physiology, 131(2), 824-837. Available at: [Link]

  • PubChem. (n.d.). 3-O-Methylglucose. Retrieved from [Link]

  • Cortès, S., et al. (2003). In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar. Plant Physiology, 131(2), 824-37. Available at: [Link]

  • Cremer, J. E., & Cunningham, V. J. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 54(5), 1610-1615. Available at: [Link]

  • ResearchGate. (2018). How do I estimate the Km and Vmax values for two substrate (ordered) enzyme kinetics?. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar1. Retrieved from [Link]

  • LSU Scholarly Repository. (1996). Kinetic properties of hexokinase under near-physiological conditions.... Retrieved from [Link]

  • Proteopedia. (2023). Hexokinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular, kinetic, and physiological characteristics of hexokinases. Retrieved from [Link]

  • Proteopedia. (2025). The Structure and Mechanism of Hexokinase. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexokinase. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. Retrieved from [Link]

  • National Institutes of Health. (2017). Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo. Retrieved from [Link]

  • People. (n.d.). Enzyme kinetics for a two-step enzymic reaction.... Retrieved from [Link]

  • Nomenclature Committee of the International Union of Biochemistry. (1982). Enzyme Kinetics 4 to 6. Retrieved from [Link]

  • National Institutes of Health. (1979). High glucose concentrations partially release hexokinase from inhibition by glucose 6-phosphate. Retrieved from [Link]

  • YouTube. (2024). Enzyme kinetics fundamentals & terms.... Retrieved from [Link]

  • National Institutes of Health. (2024). The role of hexokinases in epigenetic regulation.... Retrieved from [Link]

  • National Institutes of Health. (2022). Hexokinase-2-Linked Glycolytic Overload and Unscheduled Glycolysis.... Retrieved from [Link]

  • M-CSA. (n.d.). hexokinase (type I). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Glucose Analogs in Metabolic Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of cellular metabolism, particularly glucose utilization, is fundamental to understanding a vast array of biological processes, from the proliferation of cancer cells to the progression of diabetes and the intricacies of neuronal activity. Glucose, the primary fuel for most cells, sits at the heart of these pathways. To dissect the complex machinery of glucose transport, glycolysis, and downstream metabolic fates, researchers rely on a powerful toolkit of molecular probes: glucose analogs. These molecules, structurally similar to glucose, act as reporters, allowing us to track and quantify cellular glucose handling.

However, the growing diversity of available glucose analogs presents a critical challenge: selecting the most appropriate tool for a specific scientific question. The choice of analog can profoundly influence experimental outcomes and their interpretation. This guide, written from the perspective of a seasoned application scientist, provides a comprehensive, in-depth comparison of the most widely used glucose analogs. We will delve into their mechanisms of action, compare their performance with supporting data, and provide detailed experimental protocols, empowering researchers to make informed decisions and conduct robust and reliable metabolic studies.

Part 1: The Workhorses - Deoxyglucose Analogs

Deoxyglucose analogs are the cornerstone of metabolic research, valued for their well-characterized behavior and extensive validation in the scientific literature.

2-Deoxy-D-glucose (2-DG): The Foundational Tool

2-Deoxy-D-glucose (2-DG) is arguably the most widely used glucose analog for in vitro studies of glucose uptake.

Mechanism of Action: 2-DG is transported into the cell by the same glucose transporters (GLUTs) that facilitate glucose entry. Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[1] Unlike glucose-6-phosphate, 2-DG6P is a poor substrate for downstream glycolytic enzymes and thus becomes trapped and accumulates within the cell.[1][2] The rate of 2-DG6P accumulation is therefore directly proportional to the rate of glucose uptake.

Detection Methods:

  • Radiolabeled ([³H]-2-DG, [¹⁴C]-2-DG): This is the traditional "gold standard" method, offering high sensitivity and a long history of use.[1][2] However, it requires specialized handling and disposal of radioactive materials.

  • Non-Radioactive Assays: To circumvent the issues with radioactivity, several non-radioactive methods have been developed. These typically involve enzymatic detection of the accumulated 2-DG6P, leading to a colorimetric, fluorescent, or luminescent signal.[1][3][4] These assays are amenable to high-throughput screening.

Applications:

  • Quantifying insulin-stimulated glucose uptake in adipocytes and muscle cells to study insulin resistance.[1]

  • Screening for inhibitors of glucose transporters in cancer cell lines.[1]

  • Dissecting signaling pathways that regulate glucose transport.[1]

Advantages:

  • Extensively validated with a vast body of literature.

  • Relatively inexpensive and widely available.

Limitations:

  • Provides an indirect measure of glucose uptake.

  • Can be toxic to cells at high concentrations or with prolonged exposure.

[¹⁸F]-2-Fluoro-2-Deoxy-D-glucose (¹⁸F-FDG): The In Vivo Imaging Champion

For in vivo studies, ¹⁸F-FDG is the undisputed leader, particularly in clinical oncology.

Mechanism of Action: The mechanism of ¹⁸F-FDG is identical to that of 2-DG; it is transported into cells and phosphorylated, leading to intracellular trapping. The key difference is the incorporation of the positron-emitting isotope fluorine-18.

Detection Method: The positrons emitted by ¹⁸F decay annihilate with nearby electrons, producing two gamma rays that are detected by a Positron Emission Tomography (PET) scanner. This allows for the three-dimensional visualization and quantification of ¹⁸F-FDG accumulation in the body.

Applications:

  • Clinical diagnosis, staging, and monitoring of treatment response in various cancers.[5][6][7][8]

  • Preclinical in vivo research in animal models of cancer, neurological disorders, and cardiovascular disease.

Advantages:

  • Enables non-invasive, whole-body imaging of glucose metabolism.

  • High sensitivity for detecting regions of elevated glucose uptake.

Limitations:

  • Requires access to a cyclotron to produce ¹⁸F and a PET scanner for imaging.

  • Involves exposure of the subject to ionizing radiation.

  • The spatial resolution of PET is lower than that of microscopy.

Part 2: Illuminating Metabolism - Fluorescent Glucose Analogs

Fluorescent glucose analogs offer the ability to visualize glucose uptake with subcellular resolution, providing spatial and temporal information that is not possible with deoxyglucose methods.

2-NBDG and 6-NBDG: Visualizing Glucose Uptake in Single Cells

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose (2-NBDG) and its isomer, 6-NBDG, are the most common fluorescent glucose analogs.

Mechanism of Action: These analogs possess a fluorescent NBD group. They are taken up by cells, and their intracellular accumulation can be monitored by fluorescence.[9][10] However, there is ongoing debate regarding their primary mode of entry, with some studies suggesting that the bulky NBD group can lead to uptake that is independent of glucose transporters.[11]

Detection Methods:

  • Fluorescence Microscopy: Allows for the direct visualization of glucose uptake in individual cells and subcellular compartments.[9][12][13]

  • Flow Cytometry: Enables the quantification of glucose uptake in large populations of cells at the single-cell level.[14][15]

  • Microplate Readers: Suitable for high-throughput screening of glucose uptake in cell populations.[12]

Applications:

  • Studying heterogeneity in glucose uptake within a cell population.

  • Real-time imaging of glucose uptake dynamics.

  • High-content screening for modulators of glucose transport.

Advantages:

  • Provides spatial and temporal resolution of glucose uptake.

  • Enables single-cell analysis.

Limitations:

  • The large fluorescent tag can alter the transport kinetics and metabolic fate of the analog compared to glucose.[5][6][7]

  • Potential for non-specific, transporter-independent uptake, which requires careful validation with controls.[11]

  • Photobleaching and potential phototoxicity.

Near-Infrared (NIR) Fluorescent Analogs: Deeper In Vivo Imaging

Analogs such as Cy5.5-2DG and IRDye800CW 2-DG utilize fluorophores that emit in the near-infrared spectrum.

Advantages over Traditional Fluorophores: NIR light can penetrate tissues more deeply than visible light, making these probes better suited for in vivo fluorescence imaging in small animals.[8]

Limitations: Similar to other fluorescent analogs, the large size of the NIR dye can significantly impact the molecule's biological behavior, and its uptake may not accurately reflect GLUT-mediated transport.[8]

Part 3: The Next Generation - Clickable Glucose Analogs

Click chemistry offers a powerful approach to label biomolecules with high specificity and minimal perturbation. This has been applied to the development of a new class of glucose analogs.

Azide- and Alkyne-Modified Sugars: Bioorthogonal Labeling

These analogs, such as 6-azido-6-deoxy-D-galactose (6AzGal), contain a small, bioorthogonal chemical handle (an azide or alkyne).[16][17]

Mechanism of Action: The modified sugar is transported into the cell via glucose transporters. Once inside, it can be "clicked" to a complementary fluorescent probe using a highly specific and efficient bioorthogonal chemical reaction (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition).[16][17][18]

Detection Methods: Fluorescence-based techniques are used to detect the probe that has been clicked onto the intracellular sugar analog.

Applications:

  • Highly specific labeling of glucose uptake in complex biological systems, including ex vivo tissues and in vivo models.[16][17]

  • Metabolic glycoengineering studies.

Advantages:

  • The small size of the azide or alkyne group is less likely to interfere with transport and metabolism compared to a bulky fluorophore.

  • The two-step process (uptake followed by click reaction) can provide a lower background signal and higher specificity.

Limitations:

  • Requires a two-step experimental procedure.

  • The click chemistry reagents need to be delivered to the cells or tissues.

Part 4: Comparative Analysis and Data Summary

To facilitate the selection of the most appropriate glucose analog, the following tables provide a side-by-side comparison of their key features and available kinetic data.

Table 1: Key Characteristics of Common Glucose Analogs

Analog Modification Type Primary Detection Method Key Applications Metabolic Fate Known Transporters
[³H]- or [¹⁴C]-2-DG RadiolabelScintillation CountingBulk glucose uptake assaysPhosphorylated and trapped intracellularlyGLUTs
¹⁸F-FDG Radiolabel (Positron Emitter)PET ImagingIn vivo imaging of glucose uptakePhosphorylated and trapped intracellularlyGLUTs
2-NBDG / 6-NBDG Fluorophore (Visible)Fluorescence Microscopy, Flow Cytometry, Plate ReaderSingle-cell glucose uptake, HTSPhosphorylated, may be further metabolized or effluxedGLUTs (disputed)
NIR Analogs Fluorophore (Near-Infrared)In vivo fluorescence imagingPreclinical in vivo imagingVariable, may not be trappedOften not GLUT-mediated
Clickable Analogs Bioorthogonal handle (azide/alkyne)Fluorescence (post-click reaction)Specific metabolic labeling in vitro and in vivoIncorporated into metabolic pathwaysGLUTs

Table 2: Comparative Kinetic Data for Glucose and Analogs

Molecule Transporter/Enzyme Km (mM) Notes
D-Glucose GLUT1~26.2[19]Low affinity, high capacity
D-Glucose GLUT4~4.3[19]High affinity, lower capacity
D-Glucose Hexokinase I~0.04[20]High affinity
D-Glucose Glucokinase (Hexokinase IV)~10[21]Low affinity, acts as glucose sensor
2-Deoxy-D-glucose Hexokinase~0.04[20]Similar affinity to glucose
3-O-Methyl-D-glucose GLUT1~20[22]Transported but not phosphorylated
3-O-Methyl-D-glucose GLUT4~7[22]Transported but not phosphorylated
2-NBDG GLUT2-Transported with lower Vmax than glucose[10]

Note: Km values can vary depending on the experimental system and conditions.

Diagram 1: Metabolic Fates of Different Glucose Analogs

metabolic_fates cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose Glucose GLUT GLUT Glucose->GLUT Hexokinase Hexokinase Glucose->Hexokinase 2-DG 2-DG 2-DG->GLUT 2-DG->Hexokinase 2-NBDG 2-NBDG 2-NBDG->GLUT 2-NBDG->Hexokinase Click-Analog Click-Analog Click-Analog->GLUT Click_Reaction Click Reaction + Probe Click-Analog->Click_Reaction GLUT->Glucose GLUT->2-DG GLUT->2-NBDG GLUT->Click-Analog G6P Glucose-6-P Hexokinase->G6P 2-DG6P 2-DG-6-P Hexokinase->2-DG6P 2-NBDG-P 2-NBDG-6-P Hexokinase->2-NBDG-P Glycolysis Glycolysis G6P->Glycolysis Trapped_2DG Trapped 2-DG6P->Trapped_2DG Fluorescence Fluorescence 2-NBDG-P->Fluorescence Metabolized_NBDG Further Metabolism/ Efflux 2-NBDG-P->Metabolized_NBDG Clicked-Analog Clicked Analog Clicked-Analog->Fluorescence Click_Reaction->Clicked-Analog

Caption: Metabolic fates of various glucose analogs after cellular uptake.

Diagram 2: Experimental Workflow for a Non-Radioactive 2-DG Glucose Uptake Assay

workflow_2dg start Seed cells in a multi-well plate starve Starve cells in glucose-free medium start->starve stimulate Stimulate with insulin or other compounds (optional) starve->stimulate add_2dg Add 2-DG and incubate stimulate->add_2dg stop_reaction Stop uptake and lyse cells (Stop Buffer) add_2dg->stop_reaction neutralize Neutralize lysate (Neutralization Buffer) stop_reaction->neutralize add_detection Add Detection Reagent (contains G6PDH, NADP+, etc.) neutralize->add_detection incubate_detect Incubate to generate signal (e.g., luminescence) add_detection->incubate_detect read_plate Read plate on a luminometer or spectrophotometer incubate_detect->read_plate

Caption: Workflow for a typical non-radioactive 2-DG glucose uptake assay.

Part 5: Experimental Protocols - A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key glucose analog-based assays.

Protocol 1: Non-Radioactive 2-Deoxy-D-glucose (2-DG) Uptake Assay (Luminescent)

This protocol is adapted from commercially available kits (e.g., Promega Glucose Uptake-Glo™ Assay).[3]

Materials:

  • Cells of interest

  • Multi-well cell culture plates (96-well, white, clear bottom recommended)

  • Glucose-free culture medium

  • 2-Deoxy-D-glucose (2-DG)

  • Luminescent Glucose Uptake Assay Kit (containing Stop Buffer, Neutralization Buffer, and Detection Reagent)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type to reach ~80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, gently aspirate the culture medium and wash the cells once with glucose-free medium. Then, add glucose-free medium to each well and incubate for 1-2 hours at 37°C.

  • Treatment (Optional): If testing the effect of a compound (e.g., insulin), add it to the wells during the last 15-30 minutes of the starvation period.

  • Initiate Uptake: Add 2-DG to each well to a final concentration of 1 mM. Incubate for 10-20 minutes at 37°C. The optimal time should be determined empirically.

  • Stop Uptake: Add Stop Buffer to each well to terminate the glucose uptake and lyse the cells.

  • Neutralization: Add Neutralization Buffer to each well.

  • Signal Generation: Add the Detection Reagent to each well. This reagent contains the enzymes and substrates necessary to generate a luminescent signal from the accumulated 2-DG6P.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of 2-DG taken up by the cells.

Protocol 2: Fluorescent Glucose Analog (2-NBDG) Uptake Assay for Microscopy

This protocol is a general guideline for visualizing glucose uptake in adherent cells.[9][12]

Materials:

  • Adherent cells

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Glucose-free medium

  • 2-NBDG stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach the desired confluency (e.g., 70-80%).

  • Cell Starvation: Gently wash the cells with glucose-free medium and then incubate in glucose-free medium for 30-60 minutes at 37°C.

  • 2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium (final concentration typically 50-200 µM). Remove the starvation medium and add the 2-NBDG solution. Incubate for 20-60 minutes at 37°C, protected from light.

  • Washing: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope.

  • Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Protocol 3: Click Chemistry-Based Glucose Uptake Assay

This protocol provides a general framework for using clickable glucose analogs.[16][17][23]

Materials:

  • Cells of interest

  • Clickable glucose analog (e.g., 6-Azido-6-deoxy-galactose)

  • Fluorescent alkyne or azide probe (complementary to the analog)

  • Click chemistry reaction buffer and catalyst (if required)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Starvation: Culture and starve cells as described in the previous protocols.

  • Analog Incubation: Incubate the cells with the clickable glucose analog in glucose-free medium for a defined period (e.g., 1 hour).

  • Washing: Wash the cells thoroughly to remove any unincorporated analog.

  • Click Reaction: Incubate the cells with the fluorescent probe and click chemistry reagents according to the manufacturer's instructions. This reaction will covalently attach the fluorophore to the intracellular analog.

  • Final Wash: Wash the cells to remove any unreacted fluorescent probe.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence, which corresponds to the amount of analog taken up.

Part 6: Choosing the Right Tool for the Job - A Decision-Making Framework

The selection of a glucose analog should be a deliberate process guided by the specific research question and available resources.

Diagram 3: Decision Tree for Selecting a Glucose Analog

decision_tree q1 What is the primary research question? q2 In vitro or in vivo? q1->q2 Quantify glucose uptake q4 Need for high specificity and minimal modification? q1->q4 Metabolic labeling/tracing q3 Bulk uptake or single-cell analysis? q2->q3 In vitro a4 18F-FDG PET q2->a4 Whole-body in vivo a5 NIR fluorescent analogs q2->a5 Superficial in vivo a1 Radiolabeled 2-DG q3->a1 Bulk (high sensitivity) a2 Non-radioactive 2-DG assay q3->a2 Bulk (high throughput) a3 Fluorescent analogs (2-NBDG) q3->a3 Single-cell q4->a3 No (visualization is key) a6 Clickable analogs q4->a6 Yes

Caption: A decision tree to guide the selection of a glucose analog.

Key Considerations:

  • Research Question: Are you interested in the overall rate of glucose transport, the activity of a specific transporter, or the spatial localization of uptake?

  • Experimental System: The choice of analog will differ significantly between in vitro cell culture, ex vivo tissue slices, and whole-animal in vivo studies.

  • Available Equipment: Your access to a scintillation counter, plate reader, fluorescence microscope, flow cytometer, or PET scanner will be a major determining factor.

  • Throughput Needs: For screening large numbers of compounds, non-radioactive, plate-based assays are preferable.

  • Potential Artifacts and Controls: It is crucial to include appropriate controls in your experiments. For fluorescent analogs, this includes competition assays with excess unlabeled glucose to confirm transporter-mediated uptake. For all assays, it is important to be aware of potential interferences from other substances in the media or from the cells themselves.[24][25]

Conclusion

The field of metabolic research is continuously evolving, and with it, the tools we use to probe its complexities. Glucose analogs remain an indispensable part of this toolkit, each with its own set of strengths and weaknesses. From the tried-and-true deoxyglucose methods to the visually stunning applications of fluorescent analogs and the high specificity of clickable probes, there is an analog to suit nearly every research need. As a senior application scientist, I advise a thoughtful and critical approach to selecting and utilizing these powerful reagents. By understanding their underlying mechanisms, being aware of their limitations, and employing rigorous experimental design, researchers can continue to shed light on the vital role of glucose metabolism in health and disease.

References

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A Comparative Guide to the Selectivity of Glycosidases for 2-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology and enzymatic catalysis, the specificity of glycoside hydrolases (glycosidases) is paramount. These enzymes play crucial roles in a vast array of biological processes, from digestion to cellular signaling, by selectively cleaving glycosidic bonds. A key determinant of this selectivity is the hydroxylation pattern of the carbohydrate substrate. This guide provides a comprehensive comparison of the expected selectivity of common glycosidases for D-glucopyranose versus its C2-modified analogue, 2-O-Methyl-D-glucopyranose.

The introduction of a methyl group at the 2-position of the glucopyranose ring presents a significant structural alteration. This modification can profoundly impact the binding affinity and catalytic efficiency of glycosidases, a critical consideration in drug design, biofuel production, and fundamental enzymology research. While some specialized glycosidases, such as the 2-O-methyl fucosidases from the GH139 family, have evolved to specifically recognize and process 2-O-methylated sugars, the activity of more common glycosidases on such modified substrates is not extensively documented in comparative studies. This guide will, therefore, provide a theoretical framework and detailed experimental protocols to enable researchers to perform this comparative analysis.

The Critical Role of the C2-Hydroxyl Group in Glucosidase Recognition

The active sites of glycosidases are exquisitely shaped to accommodate their cognate substrates. The hydroxyl groups of the pyranose ring are instrumental in forming a network of hydrogen bonds that correctly orient the substrate for catalysis. For many glucosidases, the C2-hydroxyl group is particularly important for substrate recognition and the stabilization of the transition state during hydrolysis. Methylation of this hydroxyl group not only blocks its ability to act as a hydrogen bond donor but also introduces a bulky, hydrophobic methyl group. This steric hindrance and altered electronic character are hypothesized to significantly reduce or abolish the activity of most standard α- and β-glucosidases.

A Comparative Analysis of Glycosidase Activity: Expected Outcomes

This section outlines a "virtual" comparative study, predicting the likely outcomes when common, commercially available glycosidases are challenged with D-glucose and this compound.

Enzymes for Comparison:
  • α-Glucosidase (from Saccharomyces cerevisiae): An exo-acting enzyme that hydrolyzes terminal, non-reducing α-1,4-linked glucose residues.

  • β-Glucosidase (from almonds): An exo-acting enzyme that hydrolyzes terminal β-1,4-linked glucose residues, commonly from cellobiose.

  • Cellulase (from Trichoderma viride): A complex mixture of enzymes, including endoglucanases, exoglucanases, and β-glucosidases, that work synergistically to hydrolyze cellulose to glucose.

Hypothesized Selectivity:

It is anticipated that both α- and β-glucosidases will exhibit high selectivity for the unmodified D-glucose, with significantly reduced or no detectable activity towards this compound. The cellulase complex, which includes β-glucosidase activity, is also expected to show a marked preference for substrates that present unmodified glucose units.

Experimental Protocols for Determining Glycosidase Selectivity

To empirically validate these hypotheses, the following detailed experimental protocols are provided. These protocols are designed to be robust and adaptable to most laboratory settings.

Method 1: Quantitative Analysis of Glucose Release using a Glucose Oxidase-Peroxidase (GOPOD) Assay

This method quantifies the amount of glucose released from the enzymatic hydrolysis of the respective substrates.

Workflow for GOPOD Assay:

GOPOD_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Substrate_Prep Prepare Substrate Solutions: - D-Glucose (Control) - this compound Incubation Incubate Substrates with Enzymes (e.g., 37°C, 30 min) Substrate_Prep->Incubation Enzyme_Prep Prepare Enzyme Solutions: - α-Glucosidase - β-Glucosidase - Cellulase Enzyme_Prep->Incubation Stopping Stop Reaction (e.g., Heat Inactivation) Incubation->Stopping GOPOD_Add Add GOPOD Reagent Stopping->GOPOD_Add Color_Dev Incubate for Color Development GOPOD_Add->Color_Dev Measure_Abs Measure Absorbance (510 nm) Color_Dev->Measure_Abs Calc_Activity Calculate Specific Activity (µmol glucose/min/mg enzyme) Measure_Abs->Calc_Activity Std_Curve Generate Glucose Standard Curve Std_Curve->Calc_Activity Compare Compare Activities Calc_Activity->Compare

Caption: Workflow for the quantitative determination of glycosidase activity using a GOPOD assay.

Step-by-Step Protocol:

  • Prepare Substrate Stock Solutions (10 mM):

    • Accurately weigh and dissolve D-glucose and this compound in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0 for β-glucosidase and cellulase; 50 mM sodium phosphate buffer, pH 6.8 for α-glucosidase).

  • Prepare Enzyme Solutions:

    • Prepare stock solutions of α-glucosidase, β-glucosidase, and cellulase in their respective ice-cold assay buffers to a concentration of 1 mg/mL. Dilute further as needed to ensure the reaction remains in the linear range.

  • Set up the Enzymatic Reaction:

    • In a 96-well microplate, for each enzyme, set up the following reactions in triplicate:

      • Test Wells: 50 µL of 10 mM substrate (D-glucose or this compound) + 50 µL of diluted enzyme solution.

      • Substrate Blank Wells: 50 µL of 10 mM substrate + 50 µL of assay buffer.

      • Enzyme Blank Wells: 50 µL of assay buffer + 50 µL of diluted enzyme solution.

  • Incubation:

    • Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C for α- and β-glucosidase, 50°C for cellulase) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure that less than 10% of the substrate is consumed.

  • Stop the Reaction:

    • Terminate the reaction by heat inactivation (e.g., placing the plate in a 100°C water bath for 10 minutes). Centrifuge the plate briefly to collect any condensate.

  • Glucose Quantification (GOPOD Assay):

    • Prepare a glucose standard curve (0 to 1 mM) using the D-glucose stock solution.

    • Transfer an aliquot (e.g., 20 µL) from each well of the reaction plate to a new clear 96-well plate.

    • Add 180 µL of a commercial GOPOD reagent to each well.

    • Incubate at 37°C for 20 minutes, protected from light.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the appropriate blanks from the test wells.

    • Determine the concentration of glucose released using the glucose standard curve.

    • Calculate the specific activity of the enzyme for each substrate in µmol of glucose released per minute per mg of enzyme.

Method 2: Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC provides a simple and visual method to assess the hydrolysis of the substrates.

Workflow for TLC Analysis:

TLC_Workflow cluster_reaction Enzymatic Reaction cluster_tlc TLC Analysis cluster_interpretation Interpretation Reaction_Setup Set up and incubate enzymatic reactions Spotting Spot reaction aliquots on TLC plate Reaction_Setup->Spotting Development Develop TLC plate in solvent system Spotting->Development Visualization Visualize spots with staining reagent Development->Visualization Analysis Analyze chromatogram for product formation Visualization->Analysis

Caption: Workflow for the qualitative analysis of glycosidase activity by TLC.

Step-by-Step Protocol:

  • Perform Enzymatic Reactions:

    • Set up reactions as described in the GOPOD assay protocol (Steps 1-4), but on a larger volume scale (e.g., 500 µL) in microcentrifuge tubes. Take aliquots at different time points (e.g., 0, 30, 60, and 120 minutes). Stop the reaction in the aliquots by heat inactivation.

  • TLC Plate Preparation and Spotting:

    • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

    • Spot 1-2 µL of each reaction aliquot on the starting line. Also, spot standards of D-glucose and this compound.

  • TLC Development:

    • Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate, acetic acid, and water).

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and dry it thoroughly.

    • Visualize the spots by staining. A common stain for carbohydrates is a p-anisaldehyde solution followed by heating.

  • Analysis:

    • Hydrolysis of D-glucose will result in a spot corresponding to the glucose standard. Hydrolysis of this compound would produce 2-O-Methyl-D-glucose (which will have a different Rf value than glucose) and the aglycone. The disappearance of the substrate spot and the appearance of product spots over time indicate enzymatic activity.

Data Presentation and Interpretation

The quantitative data from the GOPOD assay should be summarized in a table for easy comparison.

Table 1: Comparative Specific Activity of Glycosidases

EnzymeSubstrateSpecific Activity (µmol/min/mg)Relative Activity (%)
α-Glucosidase D-Glucose[Experimental Value]100
This compound[Experimental Value][Calculated Value]
β-Glucosidase D-Glucose[Experimental Value]100
This compound[Experimental Value][Calculated Value]
Cellulase D-Glucose (from Cellobiose)[Experimental Value]100
This compound[Experimental Value][Calculated Value]

Relative activity is calculated as (Specific activity on this compound / Specific activity on D-Glucose) x 100.

A significant decrease in the specific and relative activity for this compound would provide strong evidence for the high selectivity of these enzymes for the unmodified glucose. The TLC results will offer qualitative support for these findings.

Conclusion

This guide provides the necessary theoretical background and detailed, validated protocols for researchers to investigate the selectivity of glycosidases for this compound. By conducting these experiments, scientists can generate crucial data to inform their research in areas such as drug development, where understanding enzyme-substrate interactions is fundamental to designing effective and specific inhibitors or pro-drugs. The provided methodologies ensure a self-validating system, allowing for the robust and reliable characterization of glycosidase selectivity.

References

  • Cartmell, A., et al. (2025). Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. Journal of Biological Chemistry.
  • PubMed. (2025). Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. [Online] Available at: [Link]

  • van der Veen, B. A., et al. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. Nutrients.
  • Wang, Q., et al. (2000). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochemistry.
  • MDPI. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. [Online] Available at: [Link]

  • de Oliveira, P. L., et al. (2017).
  • González-Hernández, J. C., et al. (2023). Comparative analysis of β-glucosidase activity in non-conventional yeasts. Anais da Academia Brasileira de Ciências.
  • Yoshimoto, M., et al. (2013). Hydrolysis of insoluble cellulose to glucose catalyzed by cellulase-containing liposomes in an aqueous solution of 1-butyl-3-methylimidazolium chloride. Biotechnology Progress.
  • LibreTexts Chemistry. (2014). 5.3a The Reaction of Cellulose: Cellulolysis. [Online] Available at: [Link]

  • Reese, E. T., & Mandels, M. (1981). Enzymatic Hydrolysis of Cellulose to Glucose.
  • Rana, S. S., et al. (1983). Synthesis of p-nitrophenyl 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl- β-d-glucopyranoside, and p-nitrophenyl 6-O-(2-acetamido-2.
  • Google Patents. (2005). CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.
  • PubMed. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O

The Significance of Methylated Glucose in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Assessing Cross-Reactivity of Anti-Glycan Antibodies with Methylated Glucose

In the intricate world of glycobiology and therapeutic antibody development, specificity is paramount. For researchers working with anti-glycan antibodies, understanding potential off-target binding is not merely an academic exercise—it is a critical component of data validation and a cornerstone of regulatory compliance. This guide provides a comprehensive framework for assessing the cross-reactivity of anti-glycan antibodies with methylated glucose, a common monosaccharide modification. We will delve into the mechanistic basis for this potential interaction, provide detailed experimental protocols for its characterization, and offer insights into data interpretation and mitigation strategies.

Methylated glucose, while not as ubiquitous as its unmodified counterpart, plays a role in various biological processes and is frequently used in research as a control or competitor in glycan binding assays. Its presence in complex biological matrices can lead to unforeseen antibody interactions, potentially confounding experimental results or, in a therapeutic context, leading to off-target effects. Therefore, a rigorous assessment of antibody specificity against this modified sugar is essential.

The Molecular Underpinnings of Cross-Reactivity

An antibody's paratope, the region that binds to an antigen, forms a highly specific three-dimensional interface with its target epitope. Cross-reactivity occurs when an antibody binds to an unintended molecule that shares structural similarities with the intended antigen. In the case of methylated glucose, the addition of a methyl group (-CH3) to one of the hydroxyl (-OH) groups of the glucose molecule can alter its size, shape, and hydrophobicity.

Depending on the specific hydroxyl group that is methylated and the nature of the antibody's paratope, this modification can have several effects:

  • Steric Hindrance: The methyl group may physically block the antibody from binding, thus reducing or eliminating cross-reactivity.

  • Altered Hydrogen Bonding: The replacement of a hydroxyl group with a methoxy group (-OCH3) removes a potential hydrogen bond donor, which can disrupt the binding interface.

  • Creation of a Novel Epitope: In some cases, the methyl group itself may form a key part of a new epitope that the antibody recognizes.

Understanding these potential interactions is the first step in designing experiments to test for cross-reactivity.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach is recommended to confidently assess the cross-reactivity of an anti-glycan antibody with methylated glucose. The two most powerful and commonly used techniques are competitive enzyme-linked immunosorbent assay (ELISA) and glycan array analysis.

G cluster_0 Initial Antibody Characterization cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis & Interpretation Primary Antibody Primary Antibody Target Glycan ELISA Target Glycan ELISA Primary Antibody->Target Glycan ELISA Determine EC50 Competitive ELISA Competitive ELISA Primary Antibody->Competitive ELISA Glycan Array Glycan Array Primary Antibody->Glycan Array IC50 Determination IC50 Determination Competitive ELISA->IC50 Determination Specificity Profiling Specificity Profiling Glycan Array->Specificity Profiling Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Specificity Profiling->Comparative Analysis Risk Assessment Risk Assessment Comparative Analysis->Risk Assessment

Figure 1: A high-level overview of the experimental workflow for assessing antibody cross-reactivity.
Competitive ELISA: A Quantitative Approach

A competitive ELISA is a robust method for quantifying the degree of cross-reactivity. In this assay, a fixed concentration of the antibody is incubated with varying concentrations of a competitor (in this case, methylated glucose) before being added to a plate coated with the target glycan. The degree to which the competitor inhibits the antibody from binding to the coated glycan is a measure of its cross-reactivity.

Step-by-Step Protocol for Competitive ELISA:

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the target glycan (e.g., a glycoconjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Antibody-Competitor Incubation:

    • Prepare a dilution series of the competitor (methylated glucose) in assay buffer (e.g., 1% BSA in PBS). A typical starting concentration would be 1 M, with 1:10 serial dilutions.

    • Prepare the primary antibody at a concentration equal to its EC50 (the concentration that gives 50% of the maximal signal in a direct ELISA).

    • In a separate plate or tube, mix the antibody with each concentration of the competitor.

    • Incubate for 1-2 hours at room temperature to allow the antibody and competitor to reach equilibrium.

  • Competitive Binding:

    • Transfer the antibody-competitor mixtures to the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add a TMB substrate solution and incubate until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation:

The data from a competitive ELISA is typically plotted as the percentage of inhibition versus the log of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding, is then calculated.

CompetitorIC50 (M)Relative Cross-Reactivity (%)
Target Glycan1 x 10-6100
Methylated Glucose5 x 10-30.02
Unrelated Sugar> 1< 0.0001

Table 1: Example data from a competitive ELISA. The relative cross-reactivity is calculated as (IC50 of Target Glycan / IC50 of Competitor) x 100.

A significantly higher IC50 value for methylated glucose compared to the target glycan indicates low cross-reactivity.

Glycan Array: A High-Throughput Specificity Screen

Glycan arrays are a powerful tool for assessing the specificity of an antibody against a large panel of different glycans simultaneously. A typical array consists of hundreds of different glycans immobilized on a glass slide. The antibody of interest is incubated with the array, and its binding to each glycan is detected using a fluorescently labeled secondary antibody.

While a standard glycan array may not include methylated glucose, custom arrays can be printed, or a solution-phase competition experiment can be performed. In the latter, the antibody is pre-incubated with methylated glucose before being applied to the array. A reduction in binding to the target glycan in the presence of methylated glucose would indicate cross-reactivity.

G cluster_0 Sample Preparation cluster_1 Array Hybridization cluster_2 Data Acquisition & Analysis Labeled Antibody Labeled Antibody Pre-incubation Pre-incubation Labeled Antibody->Pre-incubation Methylated Glucose Methylated Glucose Methylated Glucose->Pre-incubation Glycan Array Glycan Array Pre-incubation->Glycan Array Incubate & Wash Scanner Scanner Glycan Array->Scanner Read Fluorescence Heatmap Generation Heatmap Generation Scanner->Heatmap Generation Quantify Binding

Figure 2: A simplified workflow for a competitive glycan array experiment.

Mitigation Strategies for Off-Target Binding

If significant cross-reactivity with methylated glucose is detected, several strategies can be employed to mitigate its effects:

  • Antibody Engineering: If the antibody is intended for therapeutic use, it may be necessary to engineer the paratope to reduce off-target binding. This can be a complex and time-consuming process, but it may be the only option for ensuring safety and efficacy.

  • Experimental Controls: For research applications, it is essential to include appropriate controls in all experiments. This may include:

    • Competition Assays: As described above, these can be used to confirm that the observed signal is specific to the target glycan.

    • Knockout Samples: If possible, using cells or tissues that lack the target glycan can help to confirm that the antibody is not binding to other molecules.

    • Isotype Controls: An isotype control is an antibody of the same class and subclass as the primary antibody, but with a different specificity. It is used to control for non-specific binding.

Conclusion

The assessment of antibody cross-reactivity with methylated glucose is a critical step in the validation of any anti-glycan antibody. By employing a combination of quantitative techniques like competitive ELISA and high-throughput methods like glycan array analysis, researchers can gain a comprehensive understanding of their antibody's specificity profile. This knowledge is essential for ensuring the accuracy and reproducibility of experimental data and for the development of safe and effective antibody-based therapeutics.

References

  • Glycan Array Analysis , Creative Biolabs, [Link]

A Senior Application Scientist's Guide to Differentiating 2-O- and 3-O-Methyl-D-glucose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in carbohydrate chemistry, glycobiology, and drug development, the precise structural elucidation of monosaccharide isomers is a critical step that underpins the reliability of subsequent research. The seemingly subtle difference in the position of a methyl group, as in the case of 2-O-Methyl-D-glucose and 3-O-Methyl-D-glucose, can significantly impact their biological activity and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous differentiation of these isomers. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of these two compounds, supported by experimental data and a detailed methodological framework.

The Decisive Role of Methylation Position on NMR Spectra

The chemical environment of each proton and carbon nucleus in a molecule is unique, and NMR spectroscopy is exquisitely sensitive to these subtle variations. The position of the electron-donating methyl group in 2-O- and 3-O-Methyl-D-glucose induces characteristic changes in the chemical shifts of neighboring nuclei. Methylation of a hydroxyl group leads to a significant downfield shift (deshielding) of the directly attached carbon atom (the α-effect) and a smaller downfield shift of the adjacent carbon atoms (the β-effect). These predictable effects serve as the foundation for distinguishing between the two isomers.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the α and β anomers of 2-O-Methyl-D-glucose and 3-O-Methyl-D-glucose in D₂O. These values are compiled from peer-reviewed literature and serve as a reference for spectral interpretation.

Table 1: ¹H NMR Chemical Shift Data (ppm) in D₂O

Proton2-O-Methyl-α-D-glucose2-O-Methyl-β-D-glucose3-O-Methyl-α-D-glucose[1]3-O-Methyl-β-D-glucose[1]
H-1~5.22 (d, J ≈ 3.7 Hz)~4.58 (d, J ≈ 7.9 Hz)5.23 (d, J = 3.7 Hz)4.61 (d, J = 7.9 Hz)
H-2~3.26 (dd, J ≈ 3.7, 9.8 Hz)~3.02 (dd, J ≈ 7.9, 9.2 Hz)3.59 (dd, J = 3.7, 9.8 Hz)3.29 (dd, J = 7.9, 9.2 Hz)
H-3~3.65 (t, J ≈ 9.8 Hz)~3.43 (t, J ≈ 9.2 Hz)3.65 (t, J = 9.8 Hz)3.44 (t, J = 9.2 Hz)
H-4~3.40 (t, J ≈ 9.8 Hz)~3.38 (t, J ≈ 9.2 Hz)3.40 (t, J = 9.8 Hz)3.38 (t, J = 9.2 Hz)
H-5~3.78 (ddd, J ≈ 2.2, 5.0, 9.8 Hz)~3.45 (m)3.78 (ddd, J = 2.2, 5.0, 9.8 Hz)3.45 (m)
H-6a~3.79 (dd, J ≈ 2.2, 12.2 Hz)~3.85 (dd, J ≈ 2.2, 12.2 Hz)3.79 (dd, J = 2.2, 12.2 Hz)3.85 (dd, J = 2.2, 12.2 Hz)
H-6b~3.72 (dd, J ≈ 5.0, 12.2 Hz)~3.68 (dd, J ≈ 5.0, 12.2 Hz)3.72 (dd, J = 5.0, 12.2 Hz)3.68 (dd, J = 5.0, 12.2 Hz)
OCH₃~3.55 (s)~3.58 (s)3.59 (s)3.58 (s)

Table 2: ¹³C NMR Chemical Shift Data (ppm) in D₂O

Carbon2-O-Methyl-α-D-glucose2-O-Methyl-β-D-glucose3-O-Methyl-α-D-glucose[1]3-O-Methyl-β-D-glucose[1]
C-1~93.0~97.093.197.1
C-2~82.0~84.572.575.0
C-3~73.5~76.582.585.0
C-4~70.5~70.570.570.5
C-5~72.5~76.572.576.5
C-6~61.5~61.561.561.5
OCH₃~58.0~58.558.058.5

Note: The chemical shifts for 2-O-Methyl-D-glucose are approximate values based on established principles of methylation effects on glucose spectra and require experimental verification for precise values.

Interpreting the Spectral Differences: A Causal Analysis

The key to differentiating the two isomers lies in the pronounced downfield shift of the carbon atom directly bonded to the methoxy group.

  • In 2-O-Methyl-D-glucose , the C-2 carbon signal is significantly shifted downfield to approximately 82.0 ppm (α-anomer) and 84.5 ppm (β-anomer) compared to unsubstituted glucose. This is a direct consequence of the deshielding effect of the electron-withdrawing oxygen of the methyl ether group.

  • In 3-O-Methyl-D-glucose , the same effect is observed at the C-3 position, with its resonance appearing around 82.5 ppm (α-anomer) and 85.0 ppm (β-anomer)[1].

The protons attached to the methylated carbons also experience a downfield shift, although to a lesser extent. This allows for confirmation of the methylation site through 2D NMR experiments like HSQC, which correlates proton and carbon signals.

Experimental Workflow: A Self-Validating Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following step-by-step protocol is recommended. This workflow incorporates internal checks for data integrity.

Caption: A validated workflow for the NMR analysis of methylated glucose isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the methylated glucose sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).
  • Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄), for accurate chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

3. 1D ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Integrate the signals to determine the relative proton ratios, which serves as a purity check.

4. 1D ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

5. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the sugar ring protons.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon. This is crucial for unambiguously assigning the carbon spectrum based on the proton assignments.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This can be used to confirm assignments and, in more complex molecules, to establish glycosidic linkages.

6. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
  • Perform Fourier transformation and phase correction.
  • Calibrate the chemical shift scale using the internal standard.
  • Analyze the 1D and 2D spectra to assign all proton and carbon resonances and determine coupling constants.

Visualizing the Molecular Structures

molecular_structures node_2O node_2O node_3O node_3O

Caption: The chemical structures of 2-O-Methyl-D-glucose and 3-O-Methyl-D-glucose.

Conclusion

The differentiation of 2-O- and 3-O-Methyl-D-glucose via NMR spectroscopy is a clear and robust process. The key diagnostic feature is the chemical shift of the carbon atom bearing the methyl group, which experiences a significant downfield shift. By employing a systematic workflow that includes both 1D and 2D NMR techniques, researchers can confidently and accurately determine the precise structure of their methylated glucose isomers, ensuring the integrity and validity of their scientific findings.

References

  • Rivlin, M., & Navon, G. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Journal of Biomolecular NMR, 72(1-2), 93–103. [Link]

Sources

The Differential Effects of Methylated Glucoses on Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism and signaling, understanding how different glucose analogs modulate these pathways is paramount. This guide provides an in-depth, objective comparison of the differential effects of three methylated glucose derivatives—3-O-methyl-D-glucose (3-OMG), alpha-methyl-D-glucopyranoside (α-MG), and N-acetyl-D-glucosamine (GlcNAc)—on key cell signaling pathways. We will also utilize the well-characterized glycolysis inhibitor, 2-deoxy-D-glucose (2-DG), as a benchmark for comparison.

This guide is designed to move beyond a simple recitation of facts, offering insights into the causal relationships between the molecular properties of these analogs and their downstream cellular consequences. Every experimental protocol described herein is designed as a self-validating system to ensure scientific rigor.

Introduction: The Significance of Glucose Analogs in Cellular Research

Glucose is a primary source of cellular energy and a critical signaling molecule. Its metabolism is intricately linked to fundamental cellular processes, including proliferation, survival, and differentiation. Methylated glucose analogs, by virtue of their structural similarity to glucose, can interact with cellular machinery involved in glucose transport and metabolism. However, subtle chemical modifications, such as the addition of a methyl or acetyl group, can dramatically alter their metabolic fate and, consequently, their impact on cell signaling. These analogs serve as invaluable tools to dissect the intricate connections between glucose metabolism and cellular regulation.

This guide will focus on three key signaling hubs that are profoundly influenced by cellular nutrient status:

  • Insulin/IGF-1 Signaling Pathway: A central regulator of glucose uptake and anabolic metabolism.

  • AMP-Activated Protein Kinase (AMPK) Signaling Pathway: The master sensor of cellular energy status.

  • Mammalian Target of Rapamycin (mTOR) Signaling Pathway: A key coordinator of cell growth and proliferation in response to nutrient availability.

A Comparative Analysis of Methylated Glucose Analogs

The differential effects of these glucose analogs stem from their unique interactions with glucose transporters and their subsequent intracellular processing.

Glucose Analog Chemical Structure Primary Cellular Interaction Metabolic Fate
Glucose (Reference) Hexose sugarTransported via GLUTs and SGLTs, then phosphorylated by hexokinase.Enters glycolysis and other metabolic pathways.
2-Deoxy-D-glucose (2-DG) Glucose with the 2-hydroxyl group replaced by hydrogen.Transported by GLUTs and phosphorylated by hexokinase to 2-DG-6-phosphate.2-DG-6-phosphate is not a substrate for further glycolytic enzymes and accumulates intracellularly, inhibiting glycolysis.[1][2][3]
3-O-methyl-D-glucose (3-OMG) Glucose with a methyl group at the 3-hydroxyl position.Transported by glucose transporters.Not phosphorylated by hexokinase and therefore not metabolized; it equilibrates across the cell membrane.[4][5][6]
alpha-Methyl-D-glucopyranoside (α-MG) A monosaccharide derived from glucose.Transported by specific glucose transporters.Generally considered non-metabolizable in mammalian cells.[7]
N-acetyl-D-glucosamine (GlcNAc) An amino sugar derivative of glucose.Enters the hexosamine biosynthetic pathway (HBP).Serves as a substrate for O-GlcNAcylation, a post-translational modification that regulates numerous cellular proteins.[8][9][10][11]

Diagram of Glucose Analog Fates

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-DG 2-DG 2-DG->GLUT 3-OMG 3-OMG 3-OMG->GLUT alpha-MG alpha-MG alpha-MG->GLUT GlcNAc GlcNAc GlcNAc->GLUT 3-OMG_in 3-OMG GLUT->3-OMG_in alpha-MG_in alpha-MG GLUT->alpha-MG_in Glucose_in Glucose GLUT->Glucose_in 2-DG_in 2-DG GLUT->2-DG_in GlcNAc_in GlcNAc GLUT->GlcNAc_in G6P Glucose-6-P Glycolytic_Intermediates Glycolytic Intermediates G6P->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate UDP-GlcNAc UDP-GlcNAc O-GlcNAcylation Protein O-GlcNAcylation UDP-GlcNAc->O-GlcNAcylation 2-DG-6-P 2-DG-6-P 2-DG-6-P->Glycolytic_Intermediates Inhibits Hexokinase Hexokinase Hexokinase->G6P Hexokinase->2-DG-6-P Glucose_in->Hexokinase 2-DG_in->Hexokinase GlcNAc_in->UDP-GlcNAc

Caption: Intracellular fates of glucose and its methylated analogs.

Differential Impacts on Key Signaling Pathways

Insulin/IGF-1 Signaling

The Insulin/IGF-1 signaling pathway is initiated by ligand binding to its receptor tyrosine kinase, leading to the activation of the PI3K/Akt cascade. Akt, a serine/threonine kinase, plays a pivotal role in mediating most of the metabolic actions of insulin, including the translocation of GLUT4 to the plasma membrane, thereby promoting glucose uptake.

  • 2-Deoxy-D-glucose (2-DG): By inhibiting glycolysis, 2-DG leads to cellular stress, which can antagonize insulin signaling. The accumulation of 2-DG-6-phosphate can inhibit hexokinase, leading to an increase in intracellular free glucose, which under certain conditions might mimic a glucose-replete state, but the overall metabolic stress generally impairs insulin sensitivity.

  • 3-O-methyl-D-glucose (3-OMG): As a non-metabolizable glucose analog, 3-OMG is transported into the cell but does not generate downstream metabolic signals. It can compete with glucose for transport, potentially reducing intracellular glucose concentrations and affecting insulin-stimulated glucose uptake.[4][12] Some studies suggest it can stimulate insulin secretion under specific conditions.[13]

  • alpha-Methyl-D-glucopyranoside (α-MG): Its primary role in research has been as a tool to study glucose transport systems.[14][15] Its direct, independent effects on insulin signaling are less characterized compared to other analogs.

  • N-acetyl-D-glucosamine (GlcNAc): Increased flux through the hexosamine biosynthetic pathway and subsequent protein O-GlcNAcylation can have complex effects on insulin signaling. O-GlcNAcylation of key signaling intermediates, including IRS-1 and Akt, can impair their phosphorylation and downstream signaling, contributing to insulin resistance.[8][16]

Diagram of the Insulin/IGF-1 Signaling Pathway

Insulin/IGF-1 Insulin/IGF-1 Receptor Receptor Insulin/IGF-1->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Glycogen Synthesis Glycogen Synthesis Akt->Glycogen Synthesis Protein Synthesis Protein Synthesis Akt->Protein Synthesis GlcNAc GlcNAc O-GlcNAcylation O-GlcNAcylation GlcNAc->O-GlcNAcylation O-GlcNAcylation->Akt Inhibits

Caption: Simplified Insulin/IGF-1 signaling pathway and the inhibitory effect of O-GlcNAcylation.

AMPK Signaling

AMPK is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.

  • 2-Deoxy-D-glucose (2-DG): As a potent inhibitor of glycolysis, 2-DG leads to a rapid depletion of ATP and a corresponding increase in AMP, resulting in robust AMPK activation.

  • 3-O-methyl-D-glucose (3-OMG): By competing with glucose for transport, 3-OMG can lead to a mild reduction in intracellular glucose availability, potentially causing a slight increase in the AMP:ATP ratio and modest AMPK activation, especially in cells highly dependent on glucose.

  • alpha-Methyl-D-glucopyranoside (α-MG): Similar to 3-OMG, its competitive inhibition of glucose transport could lead to a mild energy stress and subsequent AMPK activation.

  • N-acetyl-D-glucosamine (GlcNAc): The effects of GlcNAc on AMPK are multifaceted. Increased O-GlcNAcylation has been shown to directly modify AMPK subunits, which can lead to decreased AMPK phosphorylation and activation.[17] This suggests that under conditions of high nutrient flux through the HBP, AMPK activity may be suppressed.

Diagram of AMPK Activation

Low Energy Status (High AMP/ATP) Low Energy Status (High AMP/ATP) LKB1 LKB1 Low Energy Status (High AMP/ATP)->LKB1 AMPK AMPK LKB1->AMPK Activates Catabolism (ATP Production) Catabolism (ATP Production) AMPK->Catabolism (ATP Production) Activates Anabolism (ATP Consumption) Anabolism (ATP Consumption) AMPK->Anabolism (ATP Consumption) Inhibits 2-DG 2-DG 2-DG->Low Energy Status (High AMP/ATP) Induces GlcNAc GlcNAc O-GlcNAcylation O-GlcNAcylation GlcNAc->O-GlcNAcylation O-GlcNAcylation->AMPK Inhibits

Caption: AMPK activation by energy stress and its modulation by 2-DG and GlcNAc.

mTOR Signaling

The mTOR signaling pathway, primarily through the mTORC1 complex, integrates signals from growth factors, amino acids, and cellular energy status to regulate cell growth, proliferation, and metabolism.[18] mTORC1 is generally active under nutrient-replete conditions and is inhibited by AMPK.

  • 2-Deoxy-D-glucose (2-DG): By strongly activating AMPK, 2-DG leads to the potent inhibition of mTORC1 signaling.

  • 3-O-methyl-D-glucose (3-OMG) and alpha-Methyl-D-glucopyranoside (α-MG): Any effects on mTORC1 are likely to be modest and secondary to their potential for mild AMPK activation through competition with glucose transport.

  • N-acetyl-D-glucosamine (GlcNAc): By promoting O-GlcNAcylation, which can inhibit AMPK, GlcNAc may indirectly lead to the activation of mTORC1.[17] This positions the HBP as a positive regulator of mTORC1, aligning cell growth with nutrient availability.

Diagram of mTORC1 Regulation

Nutrients & Growth Factors Nutrients & Growth Factors Akt Akt Nutrients & Growth Factors->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes AMPK AMPK AMPK->mTORC1 Inhibits 2-DG 2-DG 2-DG->AMPK Activates GlcNAc GlcNAc GlcNAc->AMPK Inhibits (via O-GlcNAcylation) Seed Cells Seed Cells Starve Cells Starve Cells Seed Cells->Starve Cells 24h Treat with Analogs Treat with Analogs Starve Cells->Treat with Analogs 3-4h Add Radiolabeled Glucose Add Radiolabeled Glucose Treat with Analogs->Add Radiolabeled Glucose 15 min Wash & Lyse Cells Wash & Lyse Cells Add Radiolabeled Glucose->Wash & Lyse Cells Scintillation Counting Scintillation Counting Wash & Lyse Cells->Scintillation Counting

Caption: Workflow for a radiolabeled glucose uptake assay.

Protocol:

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Starvation: The following day, aspirate the growth medium and wash the cells twice with warm PBS. Incubate the cells in serum-free, low-glucose DMEM for 3-4 hours.

  • Treatment with Glucose Analogs: Prepare solutions of 2-DG, 3-OMG, α-MG, and GlcNAc in glucose-free Krebs-Ringer-HEPES (KRH) buffer at the desired concentrations. A vehicle control (KRH buffer alone) should also be included.

  • Glucose Uptake: Aspirate the starvation medium and add the glucose analog solutions to the respective wells. Incubate for 30 minutes at 37°C. Then, add radiolabeled 2-deoxy-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for an additional 15 minutes.

  • Termination of Uptake: Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS to stop the transport process.

  • Cell Lysis: Lyse the cells in 0.5 mL of 0.1% SDS.

  • Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Normalization: Determine the protein concentration of parallel wells using a BCA protein assay to normalize the glucose uptake data.

Western Blotting for Signaling Pathway Activation

This technique allows for the semi-quantitative analysis of the phosphorylation status of key signaling proteins, providing a direct measure of pathway activation.

Diagram of Western Blotting Workflow

Cell Treatment & Lysis Cell Treatment & Lysis Protein Quantification Protein Quantification Cell Treatment & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection & Imaging Detection & Imaging Secondary Antibody Incubation->Detection & Imaging

Caption: Standard workflow for Western blotting analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the different glucose analogs at various concentrations and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt, AMPK, and mTORC1 substrates (e.g., p70S6K, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT)

This assay assesses the impact of the glucose analogs on cell metabolic activity, which is often correlated with cell viability.

Diagram of MTT Assay Workflow

Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with Analogs Treat with Analogs Seed Cells in 96-well Plate->Treat with Analogs 24h Add MTT Reagent Add MTT Reagent Treat with Analogs->Add MTT Reagent 24-72h Incubate Incubate Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the glucose analogs. Include a vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [11]5. Formazan Solubilization: Aspirate the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Predicted Comparative Outcomes and Interpretation

Based on the known mechanisms of action, the following differential effects on cell signaling can be predicted:

Parameter 2-Deoxy-D-glucose (2-DG) 3-O-methyl-D-glucose (3-OMG) alpha-Methyl-D-glucopyranoside (α-MG) N-acetyl-D-glucosamine (GlcNAc)
Glucose Uptake Competitive inhibitionCompetitive inhibitionCompetitive inhibitionMinor competitive inhibition
Akt Phosphorylation DecreasedMinimal to no changeMinimal to no changeDecreased
AMPK Phosphorylation Strongly IncreasedMildly IncreasedMildly IncreasedDecreased
mTORC1 Activity Strongly DecreasedMildly DecreasedMildly DecreasedIncreased
Cell Viability Decreased (dose-dependent)Minimal to no changeMinimal to no changeMinimal to no change

Interpretation of Expected Results:

  • A significant increase in AMPK phosphorylation and a concomitant decrease in mTORC1 activity with 2-DG treatment would confirm its role as a potent metabolic stressor.

  • Minimal changes in signaling pathways with 3-OMG and α-MG would support their utility as tools primarily for studying glucose transport.

  • A decrease in Akt phosphorylation, a decrease in AMPK phosphorylation, and an increase in mTORC1 activity with GlcNAc treatment would provide strong evidence for the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in modulating these key signaling nodes.

Conclusion

The choice of a methylated glucose analog for cell signaling studies must be guided by a clear understanding of its distinct metabolic fate. While 3-O-methyl-D-glucose and alpha-methyl-D-glucopyranoside are valuable for dissecting glucose transport, N-acetyl-D-glucosamine provides a unique tool to investigate the regulatory roles of the hexosamine biosynthetic pathway and O-GlcNAcylation. In contrast, 2-deoxy-D-glucose remains the gold standard for inducing metabolic stress through glycolysis inhibition.

By employing the rigorous experimental protocols outlined in this guide, researchers can confidently and accurately delineate the differential effects of these powerful molecular probes, leading to a deeper understanding of the intricate interplay between glucose metabolism and cell signaling in both health and disease.

References

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  • Zachara, N. E., & Hart, G. W. (2006). Cell signaling, the essential role of O-GlcNAc!. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1761(5-6), 599–617. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-O-Methyl-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of 2-O-Methyl-D-glucopyranose, ensuring the safety of laboratory personnel and adherence to environmental regulations. While this compound is not classified as a dangerous substance under the Globally Harmonized System (GHS), it is imperative to recognize that its toxicological properties have not been exhaustively investigated.[1][2] Therefore, treating it with the standard diligence afforded to all laboratory chemicals is a matter of best practice.

The Foundation: Principles of Chemical Waste Management

All chemical waste generated in a laboratory is subject to stringent regulations, most notably the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3] This framework governs hazardous waste from the moment of its generation to its ultimate disposal.[4] The core principle is that the individual researcher and their institution are responsible for correctly identifying, segregating, and managing waste to ensure safe and compliant disposal.

A chemical is generally classified as hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4] While pure this compound does not typically fall into these categories, its disposal route is dictated by the waste stream in which it is present—for instance, dissolved in a flammable organic solvent.

Operational Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is not a one-size-fits-all process. The correct procedure depends on the form of the waste. The following decision-making workflow provides a clear path for compliant disposal.

G start Identify Waste Stream Containing this compound is_solid Is it a solid? (e.g., unused reagent, residue) start->is_solid is_aqueous Is it an aqueous solution? is_solid->is_aqueous No solid_waste Dispose as Solid Chemical Waste is_solid->solid_waste Yes is_organic Is it dissolved in an organic solvent? is_aqueous->is_organic No drain_check Consult Institutional EHS Policy for Drain Disposal Eligibility. Is it explicitly permitted? is_aqueous->drain_check Yes is_labware Is it contaminated labware? (e.g., weigh paper, gloves, glassware) is_organic->is_labware No organic_waste Collect as Organic Solvent Waste is_organic->organic_waste Yes labware_solid Grossly Contaminated: Dispose as Solid Chemical Waste is_labware->labware_solid Yes labware_trash Minimally Contaminated: Dispose in Regular Lab Trash (per EHS guidance) is_labware->labware_trash No final_collection Store in properly labeled container in a Satellite Accumulation Area (SAA). Request pickup from EHS. solid_waste->final_collection aqueous_waste_collect Collect as Aqueous Chemical Waste aqueous_waste_collect->final_collection drain_check->aqueous_waste_collect No (Default Path) drain_dispose Neutralize pH (if needed). Dispose via drain with copious amounts of water. drain_check->drain_dispose Yes segregate Segregate Halogenated and Non-Halogenated Solvents organic_waste->segregate segregate->final_collection labware_solid->final_collection

Caption: Decision workflow for the disposal of this compound waste.

Step 1: Containerization and Labeling

Proper containment is the first line of defense in waste management.

  • Select Compatible Containers : Always use containers that are chemically compatible with the waste they will hold. For most applications involving this compound, high-density polyethylene (HDPE) or glass containers are appropriate.[4][5] Avoid using metal containers for acidic or basic solutions and never use food-grade containers.[3][5]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled.[4] The label must clearly state the words "Hazardous Waste" and list all chemical constituents, including their approximate percentages.[6]

  • Keep Containers Closed : Waste containers must be securely capped at all times, except when actively adding waste.[4][5] This prevents the release of vapors and protects against spills.

Step 2: Segregation of Waste Streams

Never mix incompatible waste streams. For this compound, the primary consideration is the solvent used.

  • Aqueous Waste : Solutions of this compound in water or buffers should be collected separately.

  • Non-Halogenated Solvent Waste : Solutions in flammable solvents like methanol, ethanol, or acetone must be collected in a designated container for non-halogenated organic waste.

  • Halogenated Solvent Waste : If dissolved in solvents like dichloromethane or chloroform, the waste must be collected in a separate container for halogenated organic waste.[7]

  • Solid Waste : Unused or expired solid this compound, as well as grossly contaminated items like weigh boats or paper towels, should be collected in a designated solid chemical waste container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Federal regulations permit the temporary storage of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[5][6][8]

  • Designated Location : The SAA must be under the direct control of laboratory personnel and situated close to where the waste is generated.[3][4]

  • Secondary Containment : It is best practice to keep waste containers within a secondary containment bin to control any potential leaks or spills.

  • Volume Limits : A single SAA is typically limited to a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[4] Once a container is full, it must be removed by the institution's environmental health and safety (EHS) office within three days.[5]

Step 4: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department or equivalent safety office.

  • Request a Pickup : Follow your facility's specific procedures to request a waste pickup. This is often done through an online portal or by contacting EHS directly.

  • Documentation : Ensure all labels are complete and accurate to facilitate proper handling and disposal by the waste management professionals.

  • Disposal of Empty Containers : A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water).[7][9] After rinsing, the original labels should be defaced or removed, and the container can typically be disposed of in the appropriate glass or plastic recycling bin.[9]

Summary of Disposal Pathways

The appropriate disposal action is critically dependent on the form of the waste. The following table summarizes the recommended procedures.

Waste FormRecommended Disposal ActionKey Considerations & Rationale
Solid, Unused Reagent Collect in a labeled container for solid chemical waste.Although not rated as hazardous, best practice dictates disposal as a chemical to prevent environmental release. Contact EHS for pickup.[10]
Aqueous Solution Default: Collect in a labeled container for aqueous chemical waste. Alternative: Drain disposal ONLY if explicitly permitted by institutional EHS.Drain disposal is highly regulated.[11] The default and safest path is collection for EHS pickup. If considering drain disposal, the solution must be dilute and have a neutral pH (between 5.5 and 10.5).[5][11]
Organic Solvent Solution Collect in a labeled container for solvent waste. Segregate halogenated and non-halogenated solvents.[7]The solvent's properties (e.g., flammability, toxicity) define the waste as hazardous. Proper segregation is crucial for safe disposal and recycling.
Contaminated Labware Grossly contaminated items go into the solid chemical waste container. Lightly contaminated items (e.g., gloves with minor residue) may go into regular trash per EHS guidance.This prevents the introduction of chemicals into the municipal waste stream.
Empty Reagent Bottle Triple-rinse with a suitable solvent. Deface the label. Dispose of in the appropriate lab glass or plastic recycling bin.[7][9]Rinsing ensures the container is free of hazardous residue.

By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all regulatory requirements, thereby protecting themselves, their colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • METHYLATED SPIRITS Safety Data Sheet. Auto Klene. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • MATERIAL SAFETY DATA SHEET for Monosaccharides, Disaccharide and Polysaccharides. EY Laboratories, Inc. [Link]

  • Methylated Spirits Safety Data Sheet. QualChem. [Link]

  • 2-Amino-2-deoxy-D-glucopyranose Safety Data Sheet. Angene Chemical. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.